molecular formula C16H12 B7821950 2-Phenylnaphthalene CAS No. 35465-71-5

2-Phenylnaphthalene

Cat. No.: B7821950
CAS No.: 35465-71-5
M. Wt: 204.27 g/mol
InChI Key: TURIHPLQSRVWHU-UHFFFAOYSA-N
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Description

2-Phenylnaphthalene is a useful research compound. Its molecular formula is C16H12 and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylnaphthalene
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InChI

InChI=1S/C16H12/c1-2-6-13(7-3-1)16-11-10-14-8-4-5-9-15(14)12-16/h1-12H
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InChI Key

TURIHPLQSRVWHU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2
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Molecular Formula

C16H12
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DSSTOX Substance ID

DTXSID8060614
Record name 2-Phenylnaphthalene
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Molecular Weight

204.27 g/mol
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CAS No.

612-94-2, 35465-71-5
Record name 2-Phenylnaphthalene
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Foundational & Exploratory

Synthesis of 2-Phenylnaphthalene from Styrene Oxides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-phenylnaphthalene (B165426) and its derivatives from styrene (B11656) oxides, a reaction of significant interest in the development of novel chemical entities. The methodologies presented are based on contemporary research, offering efficient and scalable protocols. This document details the core chemical transformations, experimental procedures, and quantitative data to support researchers in the practical application of these synthetic routes.

Introduction

This compound and its substituted analogues are important structural motifs in medicinal chemistry and materials science. The development of efficient synthetic pathways to these compounds is crucial for advancing drug discovery and creating novel functional materials. One promising approach involves the use of readily available styrene oxides as starting materials. This guide focuses on two key catalytic systems for this transformation: a recyclable Brønsted acidic ionic liquid and a methyl trifluoromethanesulfonate (B1224126) (MeOTf)/potassium iodide (KI) catalyzed cyclodimerization.

Catalytic Systems and Methodologies

Brønsted Acidic Ionic Liquid Catalyzed Synthesis

A novel and environmentally conscious method for synthesizing 2-phenylnaphthalenes from styrene oxides utilizes the recyclable Brønsted acidic ionic liquid, N-methyl-2-pyrrolidone hydrogen sulfate (B86663) ([HNMP]⁺HSO₄⁻). This ionic liquid serves the dual role of catalyst and solvent, simplifying the operational procedure and enhancing atom economy. The reaction proceeds with high efficiency, yielding a variety of this compound derivatives in excellent yields. A significant advantage of this protocol is the ability to recycle the ionic liquid for up to five consecutive cycles without a noticeable decrease in its catalytic activity.[1]

Quantitative Data for Ionic Liquid Catalyzed Synthesis of this compound Derivatives

EntryStyrene Oxide DerivativeProductTime (min)Yield (%)
1Styrene oxideThis compound1596
24-Methylstyrene oxide2-(p-Tolyl)-6-methylnaphthalene2095
34-Methoxystyrene oxide2-(4-Methoxyphenyl)-6-methoxynaphthalene2594
44-Chlorostyrene oxide2-(4-Chlorophenyl)-6-chloronaphthalene3092
54-Bromostyrene oxide2-(4-Bromophenyl)-6-bromonaphthalene3093
64-Nitrostyrene oxide2-(4-Nitrophenyl)-6-nitronaphthalene4585
73-Methylstyrene oxide2-(m-Tolyl)-7-methylnaphthalene2590
83-Chlorostyrene oxide2-(3-Chlorophenyl)-7-chloronaphthalene3588

Table 1: Summary of the synthesis of this compound derivatives using [HNMP]⁺HSO₄⁻ ionic liquid. The reactions were carried out at 120 °C.

Experimental Protocol: General Procedure for the Synthesis of 2-Phenylnaphthalenes using [HNMP]⁺HSO₄⁻

  • Reaction Setup: To a 25 mL round-bottom flask, add the styrene oxide (1 mmol) and the ionic liquid [HNMP]⁺HSO₄⁻ (2 mL).

  • Reaction Conditions: The reaction mixture is stirred at 120 °C for the time specified in Table 1. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. Diethyl ether (2 x 10 mL) is added to the mixture to extract the product. The ionic liquid phase is separated.

  • Purification: The combined ether layers are washed with a saturated NaHCO₃ solution and then with brine. The organic layer is dried over anhydrous Na₂SO₄ and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel (60-120 mesh) using a hexane-ethyl acetate (B1210297) eluent system to afford the pure this compound derivative.

  • Catalyst Recycling: The separated ionic liquid is washed with diethyl ether, dried under vacuum at 80 °C for 2 hours, and can be reused for subsequent reactions.

MeOTf/KI-Catalyzed Cyclodimerization

An alternative and highly efficient method for the synthesis of 2-arylnaphthalenes involves the cyclodimerization of styrene oxides catalyzed by a combination of methyl trifluoromethanesulfonate (MeOTf) and potassium iodide (KI) in an alcohol solvent under ambient conditions.[2] This protocol is characterized by its high atom efficiency and broad substrate applicability, providing excellent yields for both homo- and cross-coupling reactions.[2] The reaction can also be performed on a gram scale in a short amount of time.[2]

Quantitative Data for MeOTf/KI-Catalyzed Synthesis of this compound Derivatives

EntryStyrene Oxide DerivativeTime (min)Yield (%)
1Styrene oxide1095
24-Methylstyrene oxide1594
34-Methoxystyrene oxide2092
44-Fluorostyrene oxide1590
54-Chlorostyrene oxide2091
64-Bromostyrene oxide2093
72-Methylstyrene oxide2588
83-Methylstyrene oxide2089

Table 2: Summary of the synthesis of this compound derivatives via MeOTf/KI-catalyzed cyclodimerization. Reactions were carried out in methanol (B129727) at room temperature.

Experimental Protocol: General Procedure for the MeOTf/KI-Catalyzed Synthesis of 2-Arylnaphthalenes

  • Reagent Preparation: To a solution of the aryl ethylene (B1197577) oxide (1.0 mmol) in methanol (2 mL) in a round-bottom flask, add potassium iodide (KI) (0.3 mmol).

  • Catalyst Addition: Methyl trifluoromethanesulfonate (MeOTf) (0.2 mmol) is then added to the mixture.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for the time indicated in Table 2. Reaction progress is monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, the mixture is quenched with a saturated solution of Na₂S₂O₃ and extracted with ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate eluent to yield the pure 2-arylnaphthalene.

Reaction Mechanism and Workflow

The synthesis of this compound from styrene oxide is proposed to proceed through a cascade of reactions initiated by the acidic catalyst. The initial step involves the acid-catalyzed opening of the epoxide ring of styrene oxide to form a carbocation intermediate. This is followed by a rearrangement and subsequent dimerization and cyclization to yield the final this compound product.

A key transformation in this process is the Meinwald rearrangement, which is the Lewis-acid-catalyzed isomerization of an epoxide to a carbonyl compound.[3] In the context of styrene oxide, this would lead to the formation of phenylacetaldehyde.

Reaction_Mechanism StyreneOxide Styrene Oxide Carbocation Carbocation Intermediate StyreneOxide->Carbocation  H⁺ Rearrangement Meinwald Rearrangement Carbocation->Rearrangement Phenylacetaldehyde Phenylacetaldehyde Rearrangement->Phenylacetaldehyde Dimerization Dimerization & Cyclization Phenylacetaldehyde->Dimerization  + Styrene Oxide  or another  Phenylacetaldehyde Product This compound Dimerization->Product

Caption: Proposed reaction mechanism for the synthesis of this compound from styrene oxide.

The experimental workflow for both catalytic systems follows a similar logical progression, from reaction setup to purification of the final product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents Reactants Styrene Oxide Derivative Mixing Mixing of Reactants, Catalyst, and Solvent Reagents->Mixing Catalyst Catalyst System Ionic Liquid or MeOTf/KI Catalyst->Mixing Solvent Solvent Ionic Liquid or Methanol Solvent->Mixing Heating Stirring at Specified Temperature Mixing->Heating Monitoring Monitoring by TLC Heating->Monitoring Quenching Quenching of Reaction Monitoring->Quenching Reaction Complete Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography FinalProduct Pure this compound Derivative Chromatography->FinalProduct

Caption: General experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Discovery and History of 2-Phenylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 2-phenylnaphthalene (B165426). It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction and Physicochemical Properties

This compound is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene (B1677914) ring substituted with a phenyl group at the C-2 position. It serves as a crucial intermediate in the synthesis of various organic compounds, including dyes and materials with interesting photophysical properties.[1] In recent years, its derivatives have garnered significant attention in medicinal chemistry due to their potential as anticancer agents.[2][3]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₆H₁₂[4]
Molecular Weight 204.27 g/mol [4]
CAS Number 612-94-2[4]
Appearance White to almost white powder/crystal[2]
Melting Point 101-103 °C[5]
Boiling Point 345.5 °C at 760 mmHg[6]
Solubility Soluble in non-polar solvents like hexane, chloroform, and toluene (B28343); very low solubility in polar solvents like water and methanol.[1]
Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

SpectroscopyKey Data PointsReference(s)
¹H NMR Spectral data available.[7]
¹³C NMR Spectral data available.[7]
Infrared (IR) Vapor phase IR spectrum available.[3]
Mass Spectrometry (MS) Mass spectrum (GC) available.[8]
UV/Visible UV/Visible spectrum available.[9]

Discovery and Historical Synthesis

The history of this compound's synthesis reflects the evolution of organic chemistry, from harsh, low-yield classical methods to sophisticated, highly efficient modern catalytic reactions.

Early Mentions and Synthesis

One such historical method involved the dehydrogenation of 2-phenyltetralin .[5] This approach typically required high temperatures and the use of catalysts like sulfur or selenium, often resulting in low yields.[5]

Another early method mentioned is the reaction of a halobenzene with a halonaphthalene in the presence of sodium and xylene, a variation of the Wurtz-Fittig reaction.[5] These early methods were generally characterized by harsh reaction conditions and a lack of selectivity.

A 1962 patent describes an improved process for the preparation of this compound from the linear dimer of styrene (B11656). This process involved the dehydrocyclization of the dimer over a metallic oxide dehydrogenation catalyst at temperatures exceeding 500 °C.[5]

Modern Synthetic Methodologies

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryls, including this compound, offering milder conditions, higher yields, and greater functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the synthesis of this compound, typically involving the reaction of a 2-halonaphthalene with phenylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling [10]

  • Reactants: 2-Bromonaphthalene (1.0 equiv), Phenylboronic acid (1.2 equiv).

  • Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv).

  • Ligand: Triphenylphosphine (PPh₃, 0.04 equiv).

  • Base: Potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent: Toluene and water.

  • Procedure:

    • In a flame-dried Schlenk flask, combine 2-bromonaphthalene, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Add toluene and water.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Grignard Reaction

The Grignard reaction provides another classical and effective route to this compound. This can be achieved, for example, by reacting a phenyl Grignard reagent with a suitable naphthalene-based electrophile. A general representation involves the reaction of phenylmagnesium bromide with a 2-substituted naphthalene.

Experimental Protocol: Grignard Reaction (General) [11]

  • Reactants: Magnesium turnings (1.1 equiv), Bromobenzene (B47551) (1.0 equiv) to form phenylmagnesium bromide. This is then reacted with a suitable 2-substituted naphthalene derivative (e.g., 2-naphthoyl chloride or 2-naphthonitrile).

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Preparation of Grignard Reagent: In a flame-dried flask under an inert atmosphere, react magnesium turnings with bromobenzene in anhydrous ether or THF to form phenylmagnesium bromide. A crystal of iodine is often used to initiate the reaction.

    • Reaction with Naphthalene Derivative: Slowly add a solution of the 2-substituted naphthalene derivative in the same anhydrous solvent to the freshly prepared Grignard reagent at a controlled temperature (often 0 °C to room temperature).

    • Work-up: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

    • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent. The crude product is then purified by chromatography or recrystallization.

Synthesis from Phenylacetonitriles and Benzaldehydes

A multi-step synthesis starting from commercially available phenylacetonitriles and benzaldehydes has been reported for the preparation of this compound and its derivatives.[12]

Experimental Protocol: Synthesis from Phenylacetonitrile (B145931) and Benzaldehyde (General outline) [12]

This synthesis involves a sequence of reactions, typically starting with a condensation reaction between a substituted phenylacetonitrile and a substituted benzaldehyde, followed by cyclization and aromatization steps to form the this compound core. Further modifications, such as demethylation of methoxy (B1213986) groups, can be carried out to obtain hydroxylated derivatives.[12]

Other Modern Methods
  • Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[13][14] For this compound, this could involve the reaction of a 2-halonaphthalene with a phenylzinc reagent.

  • Ullmann Condensation: This is a copper-catalyzed reaction that can be used to form biaryl compounds, although it often requires higher temperatures than palladium-catalyzed reactions.[6][15]

  • Synthesis from Styrene Oxides: A novel and efficient protocol for the synthesis of 2-phenylnaphthalenes from styrene oxides using a recyclable Brønsted acidic ionic liquid has been reported.[2]

Biological Activity and Drug Development Potential

While this compound itself has limited reported biological activity, its derivatives have emerged as promising scaffolds in drug discovery, particularly in the development of anticancer agents.

Cytotoxicity of this compound Derivatives

A study by Chang et al. (2015) investigated the structure-activity relationship of a series of synthetic this compound derivatives against the human breast cancer cell line MCF-7.[12] The study revealed that the position and nature of substituents on the this compound core significantly influence their cytotoxic activity.

CompoundDescriptionIC₅₀ (µM) on MCF-7 cellsReference
PNAP-1 This compound> 50[12]
PNAP-3h 7-Hydroxy-2-(4'-hydroxyphenyl)naphthalene17.9[12]
PNAP-6h 6,7-Dihydroxy-2-(4'-hydroxyphenyl)naphthalene4.8[16][12]
PNAP-7h 7-Hydroxy-2-(3'-hydroxyphenyl)naphthalene31.8[12]

These results highlight that hydroxylation, particularly at the C-7 position of the naphthalene ring, markedly enhances the cytotoxic activity against MCF-7 cells.[12] The compound PNAP-6h, with hydroxyl groups at the C-6 and C-7 positions of the naphthalene ring and the C-4' position of the phenyl ring, exhibited the most potent activity.[16][12]

Proposed Signaling Pathway for Apoptosis Induction

The cytotoxic effects of the active this compound derivatives are attributed to the induction of apoptosis.[12] The proposed mechanism involves both the intrinsic and extrinsic apoptotic pathways.

The study by Chang et al. suggests that PNAP-6h induces apoptosis in MCF-7 cells through the following mechanisms:[16][12]

  • Cell Cycle Arrest: The compound causes cell cycle arrest at the S and G2/M phases by modulating the levels of cyclins and cyclin-dependent kinases (CDKs).[12]

  • Induction of Apoptosis:

    • Extrinsic Pathway: Promotion of Fas expression, a death receptor, leading to the activation of caspase-8.[16]

    • Intrinsic Pathway: An increase in the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9.[16]

    • Execution Phase: Activation of effector caspases such as caspase-3 and caspase-7, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and ultimately, cell death.[16]

    • MAPK Pathway Involvement: The study also observed modulation of the MAPK pathway, with a decrease in the phosphorylation of ERK and an increase in the phosphorylation of p38, which are known to be involved in the regulation of apoptosis.[16]

Mandatory Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product 2-Halonaphthalene 2-Halonaphthalene Reaction Pd Catalyst, Base 2-Halonaphthalene->Reaction Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Reaction This compound This compound Reaction->this compound

A simplified workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Proposed Apoptotic Signaling Pathway

Apoptosis_Pathway Fas_Receptor Fas Receptor Caspase8 Caspase-8 Fas_Receptor->Caspase8 activates Caspase3_7 Caspase-3, -7 Caspase8->Caspase3_7 activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax Bax Bax->Mitochondrion promotes Bcl2 Bcl-2 Bcl2->Mitochondrion inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase9->Caspase3_7 activates PARP_Cleavage PARP Cleavage Caspase3_7->PARP_Cleavage leads to Apoptosis Apoptosis PARP_Cleavage->Apoptosis 2-Phenylnaphthalene_Derivative 2-Phenylnaphthalene_Derivative 2-Phenylnaphthalene_Derivative->Bax increases 2-Phenylnaphthalene_Derivative->Bcl2 decreases

Proposed apoptotic signaling pathway induced by this compound derivatives in cancer cells.

Conclusion

This compound has evolved from a synthetically challenging molecule in early organic chemistry to a readily accessible scaffold through modern catalytic methods. While the parent compound has found applications as a chemical intermediate, its derivatives are now at the forefront of medicinal chemistry research, demonstrating significant potential as anticancer agents. The ability of these derivatives to induce apoptosis through multiple signaling pathways makes them attractive candidates for further drug development. This guide provides a foundational understanding of the history, synthesis, and biological relevance of this compound, intended to aid researchers in their ongoing and future work with this important class of compounds.

References

Navigating the Solubility Landscape of 2-Phenylnaphthalene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Phenylnaphthalene (B165426), a polycyclic aromatic hydrocarbon (PAH), is a key intermediate in the synthesis of various organic materials, including dyes and pharmaceuticals.[1] Its utility in drug development and other chemical processes is significantly influenced by its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development. The guide summarizes the available solubility data, details a robust experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. As a solid at room temperature, this compound's solubility is a critical parameter for its handling, formulation, and application in various chemical processes.[1]

PropertyValue
Molecular Formula C₁₆H₁₂
Molecular Weight 204.27 g/mol
Appearance Pale yellow crystals
Melting Point 101-104 °C
Boiling Point 358 °C
Density 1.218 g/cm³

Solubility Profile of this compound

The solubility of this compound is fundamentally governed by the principle of "like dissolves like." Its non-polar, aromatic structure dictates its solubility characteristics in various organic solvents.

Qualitative Solubility:

This compound exhibits favorable solubility in non-polar organic solvents due to its hydrophobic nature. Conversely, it has very low solubility in polar solvents.[1]

  • High Solubility: Non-polar solvents such as hexane, chloroform, and toluene (B28343) are effective in dissolving this compound.[1]

  • Low Solubility: Polar solvents like water, methanol, and acetone (B3395972) are poor solvents for this compound.[1]

Quantitative Solubility Data:

SolventConcentration
Toluene50 µg/mL
Cyclohexane10 µg/mL[2]

The limited availability of extensive quantitative data underscores the importance of experimental determination of solubility for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted equilibrium shake-flask method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent(s) of appropriate purity

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Solvent System: Prepare the desired organic solvent and ensure it is degassed if necessary.

  • Addition of Excess Solute: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that saturation has been reached.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial containing the this compound.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. The exact time for equilibration should be determined empirically.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for a period to allow the excess solid to sediment.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved microparticles. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

  • Quantification:

    • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analysis: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

  • Calculation: Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Experimental Workflow

The logical flow of the solubility determination process is illustrated in the diagram below.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solute Weigh excess This compound prep_solvent Add known volume of solvent prep_solute->prep_solvent equilibration Agitate at constant temperature (24-72h) prep_solvent->equilibration sampling Sample supernatant & filter equilibration->sampling dilution Dilute sample sampling->dilution quantification Analyze via HPLC or UV-Vis dilution->quantification calculation Calculate solubility (g/L, mg/mL, mol/L) quantification->calculation

Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While comprehensive quantitative data remains limited in the public domain, the qualitative solubility profile and the detailed experimental protocol offered herein provide researchers and drug development professionals with the necessary tools to effectively work with this compound. The provided workflow and methodologies will enable the generation of precise solubility data tailored to specific research and development needs, ultimately facilitating the advancement of applications involving this compound.

References

An In-depth Technical Guide to 2-Phenylnaphthalene Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-phenylnaphthalene (B165426) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology and anti-inflammatory applications. These compounds, structurally analogous to bioactive natural products like isoflavones, have been shown to exert their effects through the modulation of key cellular signaling pathways, including the MAPK/NF-κB and cell cycle regulation pathways. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of promising this compound derivatives, supported by detailed experimental protocols and quantitative data to aid in the research and development of next-generation targeted therapies.

Core Synthesis Strategies

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves a multi-step synthesis starting from commercially available phenylacetonitriles and benzaldehydes.[1][2] Additionally, other approaches, such as those utilizing styrene (B11656) oxides or 1-styryl-2-methoxybenzenes, have been reported.

A representative synthetic scheme for a series of substituted 2-phenylnaphthalenes (PNAPs) is outlined below. This approach has been successfully employed to generate a library of compounds for structure-activity relationship (SAR) studies.[1][2]

General Synthetic Protocol for PNAP Derivatives

The synthesis of the this compound core generally involves a six-step process, starting with the reaction of a substituted phenylacetonitrile (B145931) and a substituted benzaldehyde.[1] Subsequent demethylation of methoxy-substituted precursors is a common final step to yield the corresponding hydroxylated derivatives, which often exhibit enhanced biological activity.[1][2]

Detailed Protocol for the Synthesis of 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h):

The synthesis of the highly active derivative, PNAP-6h, is achieved through the demethylation of its methoxy (B1213986) precursor.

  • Starting Material: 6,7-dimethoxy-2-(4'-methoxyphenyl)naphthalene.

  • Reagents and Conditions: Boron tribromide (BBr₃) in dichloromethane (B109758) (CH₂Cl₂).

  • Procedure:

    • Dissolve the methoxy-protected this compound derivative in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of BBr₃ in CH₂Cl₂ dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water or methanol.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired hydroxylated this compound.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1]

Biological Activity and Therapeutic Potential

This compound derivatives have demonstrated a broad range of biological activities, with the most promising applications being in the fields of oncology and inflammation.

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of this compound analogs against various cancer cell lines. The human breast adenocarcinoma cell line, MCF-7, has been a key model for these investigations.[1][2]

Structure-Activity Relationship (SAR):

SAR studies have revealed that the substitution pattern on the this compound core is critical for cytotoxic activity. Key findings include:

  • The presence of a hydroxyl group at the C-7 position of the naphthalene (B1677914) ring markedly enhances cytotoxicity.[1][2]

  • Hydroxyl groups at the C-6 position of the naphthalene ring and the C-4' position of the phenyl ring also contribute to increased cytotoxicity.[1][2]

  • Conversely, a hydroxyl group at the C-3' position of the phenyl ring has been shown to slightly decrease cytotoxic activity.[1][2]

Quantitative Cytotoxicity Data:

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against the MCF-7 human breast cancer cell line and the non-cancerous human mammary epithelial cell line, MCF-10A.

Compound IDR⁶R⁷R³'R⁴'IC₅₀ (μM) vs. MCF-7[1]IC₅₀ (μM) vs. MCF-10A[1]
PNAP-2h OHHHH> 50> 100
PNAP-3h HOHHH17.971.0
PNAP-5h OHOHHH40.285.3
PNAP-6h OHOHHOH4.850.9
PNAP-7h HOHOHH31.855.1

IC₅₀: The concentration of the compound that inhibits cell growth by 50%.

The data clearly indicates that PNAP-6h (6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene) is the most potent derivative against MCF-7 cells, with an IC₅₀ value of 4.8 μM, while exhibiting lower toxicity towards the non-cancerous MCF-10A cells.[1]

Anti-inflammatory Activity

Certain this compound derivatives have also been investigated for their anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7). The mechanism of this anti-inflammatory action is linked to the downregulation of the MAPK/NF-κB signaling pathways.

Mechanism of Action

The anticancer and anti-inflammatory effects of this compound derivatives are primarily attributed to their ability to modulate key cellular signaling pathways.

Cell Cycle Arrest and Apoptosis in Cancer Cells

The most potent anticancer derivative, PNAP-6h, has been shown to induce cell cycle arrest and apoptosis in MCF-7 breast cancer cells.[1][2]

  • Cell Cycle Arrest: PNAP-6h treatment leads to cell cycle arrest at the S and G2/M phases. This is associated with the upregulation of cell cycle inhibitors p21 and p27, and the downregulation of cyclins (D1, E, B1) and cyclin-dependent kinases (CDK4, CDK2, CDK1).[1]

  • Induction of Apoptosis: PNAP-6h induces apoptosis through both the extrinsic and intrinsic pathways. This is evidenced by the promotion of Fas expression, increased cleavage of PARP, and activation of caspases-7, -8, and -9. Furthermore, an increase in the Bax/Bcl-2 ratio suggests the involvement of the mitochondrial apoptotic pathway.[1][2]

Modulation of MAPK/NF-κB Signaling

The anti-inflammatory and, in part, the anticancer effects of this compound derivatives are mediated by the inhibition of the MAPK and NF-κB signaling pathways.

  • MAPK Pathway: PNAP-6h has been shown to decrease the phosphorylation of ERK and increase the phosphorylation of p38 in MCF-7 cells.[1] The modulation of these mitogen-activated protein kinases (MAPKs) is crucial in regulating cell proliferation, differentiation, and apoptosis.

  • NF-κB Pathway: In inflammatory models, these derivatives inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of the expression of pro-inflammatory genes.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to determine the effect of this compound derivatives on the expression and phosphorylation of proteins in the MAPK and apoptosis pathways.

  • Cell Lysis: Treat MCF-7 cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK, total ERK, p38, PARP, caspases, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies s1 Starting Materials (Phenylacetonitriles & Benzaldehydes) s2 Multi-step Synthesis of Methoxy-PNAPs s1->s2 s3 Demethylation s2->s3 s4 Purification & Characterization (NMR, MS) s3->s4 b1 Cell Culture (MCF-7, MCF-10A) s4->b1 b2 MTT Cytotoxicity Assay b1->b2 b3 IC50 Determination b2->b3 m1 Cell Cycle Analysis (Flow Cytometry) b3->m1 m2 Apoptosis Assays (Hoechst Staining, Annexin V) b3->m2 m3 Western Blot Analysis (MAPK, Apoptosis Proteins) b3->m3

Caption: General experimental workflow for the synthesis, screening, and mechanistic evaluation of this compound derivatives.

Signaling Pathway of PNAP-6h-induced Apoptosis in MCF-7 Cells

G PNAP6h PNAP-6h Fas Fas Receptor PNAP6h->Fas Upregulates Bax Bax PNAP6h->Bax Upregulates Bcl2 Bcl-2 PNAP6h->Bcl2 Downregulates MAPK MAPK Pathway PNAP6h->MAPK CellCycle Cell Cycle Arrest (S, G2/M) PNAP6h->CellCycle Casp8 Caspase-8 Fas->Casp8 Casp7 Caspase-7 Casp8->Casp7 Mito Mitochondria Bax->Mito Bcl2->Mito Casp9 Caspase-9 Mito->Casp9 Casp9->Casp7 PARP PARP Casp7->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis p38 p38 MAPK->p38 Activates ERK ERK MAPK->ERK Inhibits

Caption: Proposed mechanism of PNAP-6h-induced apoptosis and cell cycle arrest in MCF-7 breast cancer cells.

Future Directions

The promising in vitro activity of this compound derivatives, particularly PNAP-6h, warrants further investigation. Future studies should focus on:

  • In vivo efficacy studies: Evaluating the antitumor activity of lead compounds in animal models of breast cancer.

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to assess their drug-like potential.

  • Target identification: Elucidating the direct molecular targets of these compounds to better understand their mechanism of action.

  • Analogue synthesis and optimization: Synthesizing and testing new analogs to improve potency, selectivity, and pharmacokinetic properties.

The this compound scaffold represents a versatile and promising platform for the development of novel anticancer and anti-inflammatory agents. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the quest for new and effective therapies.

References

Spectroscopic Profile of 2-Phenylnaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-phenylnaphthalene (B165426), a significant polycyclic aromatic hydrocarbon. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals in the aromatic region, corresponding to the protons of the naphthalene (B1677914) and phenyl rings.

Chemical Shift (δ) ppmDescription
8.03singlet, 1H
7.95 – 7.82multiplet, 3H
7.73triplet, J = 8.0 Hz, 3H
7.57 – 7.43multiplet, 4H
7.37triplet, J = 7.4 Hz, 1H

Table 1: ¹H NMR chemical shifts for this compound in CDCl₃.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for the carbon atoms of this compound are presented below.

Chemical Shift (δ) ppm
141.12
138.55
133.67
132.61
128.84
128.39
127.72
127.44
127.35
126.28
125.92
125.75

Table 2: ¹³C NMR chemical shifts for this compound in CDCl₃.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorptions for aromatic C-H and C=C bonds.

Wavenumber (cm⁻¹)BondDescription
3100 - 3000C-HAromatic C-H stretch
1600 - 1450C=CAromatic C=C in-ring stretch
900 - 675C-HAromatic C-H out-of-plane bend

Table 3: Characteristic IR absorption bands for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated π-system of this compound results in characteristic absorption maxima in the ultraviolet region.

Wavelength (λmax) nm
~254
~292

Table 4: UV-Vis absorption maxima for this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.

  • Filtration: Filter the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the spectrum using appropriate pulse sequences and acquisition parameters.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy (Thin Solid Film Method)
  • Sample Preparation: Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene (B1212753) chloride.

  • Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum.

    • The resulting spectrum is typically plotted as transmittance versus wavenumber.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol (B145695) or cyclohexane).

  • Dilution: Dilute the stock solution to a concentration that results in an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).

  • Data Acquisition:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Record a baseline spectrum with the blank cuvette.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Obtain Pure Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter Solution Dissolve->Filter NMR_acq NMR Spectrometer Filter->NMR_acq Introduce to Instrument IR_acq IR Spectrometer Filter->IR_acq Introduce to Instrument UV_acq UV-Vis Spectrometer Filter->UV_acq Introduce to Instrument Process Fourier Transform & Baseline Correction NMR_acq->Process IR_acq->Process UV_acq->Process Analyze Peak Picking & Integration Process->Analyze Interpret Structure Elucidation & Characterization Analyze->Interpret Report Report Interpret->Report Final Report

A flowchart of the general spectroscopic analysis process.

References

An In-depth Technical Guide to 2-Phenylnaphthalene (CAS 612-94-2): Properties, Synthesis, and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylnaphthalene (B165426) (CAS No. 612-94-2), a polycyclic aromatic hydrocarbon (PAH), is a molecule of significant interest in organic synthesis and medicinal chemistry. Its rigid, planar structure serves as a versatile scaffold for the development of novel functional materials and therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, and potential hazards associated with this compound, with a focus on experimental details and applications relevant to research and development.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for experimental design and characterization.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₆H₁₂[1][2]
Molecular Weight 204.27 g/mol [1][3]
Appearance Colorless to white solid, powder, or crystals[3]
Melting Point 101-105 °C[3]
Boiling Point 358 °C[3]
Density 1.218 g/cm³[3]
Flash Point 155.9 °C[3]
Vapor Pressure 3.50 x 10⁻⁵ mmHg[3]
Refractive Index 1.647[3]
LogP 4.50680[3]
Solubility Insoluble in water; soluble in organic solvents like toluene (B28343) and cyclohexane.[4]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Data and ObservationsSource(s)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.35-7.55 (m, 5H, phenyl-H), 7.65-7.75 (m, 2H, naphthyl-H), 7.85-8.00 (m, 4H, naphthyl-H), 8.05 (s, 1H, naphthyl-H). The spectrum shows characteristic aromatic proton signals.[5]
¹³C NMR Signals corresponding to the aromatic carbons of both the naphthalene (B1677914) and phenyl rings.[1]
Infrared (IR) Spectroscopy (KBr disc) Characteristic peaks for aromatic C-H stretching and C=C ring stretching.[1][2]
Mass Spectrometry (GC-MS) Molecular ion peak (M⁺) at m/z 204, corresponding to the molecular weight.[6][7][8]
UV/Visible Spectroscopy Absorption maxima characteristic of the extended aromatic system.[9][10]

Synthesis and Purification

The synthesis of this compound is most commonly achieved via palladium-catalyzed cross-coupling reactions, offering high yields and regioselectivity.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is based on established methods for the synthesis of arylnaphthalenes.[11][12][13][14][15]

Materials:

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 2-bromonaphthalene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Degassing: Seal the flask with a septum and subject it to three cycles of vacuum followed by backfilling with an inert gas (argon or nitrogen).

  • Solvent Addition: Add anhydrous, degassed dioxane (5 mL) and degassed water (0.5 mL) to the reaction mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_purification Work-up & Purification reagents Combine Reactants: 2-Bromonaphthalene Phenylboronic Acid K₃PO₄ catalyst Add Catalyst System: Pd(OAc)₂ SPhos reagents->catalyst degas Degas with Ar/N₂ catalyst->degas solvents Add Solvents: Dioxane Water degas->solvents heat Heat at 100°C (12-24h) solvents->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Work-up & Extraction monitor->workup dry Dry & Concentrate workup->dry chromatography Flash Column Chromatography dry->chromatography product Pure this compound chromatography->product G cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction PNAP6h PNAP-6h p21_p27 ↑ p21 & p27 PNAP6h->p21_p27 cyclins_cdks ↓ Cyclin D1, CDK4, Cyclin E, CDK2 PNAP6h->cyclins_cdks cdk1_cyclinB1 ↓ CDK1 & Cyclin B1 PNAP6h->cdk1_cyclinB1 fas ↑ Fas PNAP6h->fas bax_bcl2 ↑ Bax/Bcl-2 ratio PNAP6h->bax_bcl2 s_phase S Phase Arrest p21_p27->s_phase cyclins_cdks->s_phase g2m_arrest G2/M Arrest cdk1_cyclinB1->g2m_arrest caspases ↑ Caspase-7, -8, -9 fas->caspases parp ↑ PARP activity caspases->parp bax_bcl2->caspases apoptosis Apoptosis parp->apoptosis

References

The Rising Therapeutic Potential of 2-Phenylnaphthalene Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the burgeoning biological activities of 2-phenylnaphthalene (B165426) derivatives, offering valuable insights for researchers, scientists, and drug development professionals. This document delves into the core anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of these compounds, supported by quantitative data, detailed experimental methodologies, and elucidating pathway diagrams.

Anticancer Activity: A Primary Therapeutic Avenue

This compound derivatives have demonstrated significant potential as anticancer agents, with research highlighting their cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies have been pivotal in identifying key chemical features that enhance this activity.

A noteworthy study synthesized a series of this compound derivatives and evaluated their cytotoxicity against human breast cancer (MCF-7) cells. The findings revealed that the presence and position of hydroxyl groups on the naphthalene (B1677914) and phenyl rings play a crucial role in their anticancer efficacy. One of the most potent compounds identified was 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h), which exhibited an impressive IC50 value of 4.8 μM against MCF-7 cells while showing low toxicity to normal human mammary epithelial cells (MCF-10A).[1][2] Other derivatives, such as PNAP-3h and PNAP-7h, also showed significant dose-dependent toxicity against MCF-7 cells, with IC50 values of 17.9 μM and 31.8 μM, respectively.[1]

Further research into 2-phenylnaphthalenoids has identified compounds with potent antiproliferative activity against MDA-MB-231, A549, and HeLa cell lines, with some exhibiting IC50 values as low as 1 μM.[3] These compounds often exert their effects through the inhibition of DNA topoisomerase IIα.[3] Another class of related compounds, benzo[b]naphtho[2,3-d]furan-6,11-diones, designed based on the "this compound-type" structural pattern, have also shown potent inhibitory action against human promyelocytic leukemia (HL-60) and small-cell lung cancer cells.[4]

Quantitative Anticancer Data
CompoundCell LineIC50 (μM)Reference
6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h)MCF-74.8[1]
PNAP-3hMCF-717.9[1]
PNAP-7hMCF-731.8[1]
Compound 5 (a 2-phenylnaphthalenoid)MDA-MB-2311
3-[2-(dimethylamino)ethoxy]-1-hydroxybenzo[b]naphthol[2,3-d]furan- 6,11-dione (8j)HL-60, SCLCPotent[4]
Mechanism of Anticancer Action: Apoptosis Induction

The primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis. The potent derivative, PNAP-6h, has been shown to induce cell cycle arrest at the S and G2/M phases and trigger apoptosis through multiple signaling pathways.[1][2]

PNAP-6h treatment leads to an increase in the levels of p21 and p27, and a decrease in cyclin D1, CDK4, cyclin E, and CDK2, resulting in S phase arrest.[1][2] Furthermore, it decreases the expression of CDK1 and cyclin B1, leading to G2/M arrest.[1][2]

Apoptosis is induced via both intrinsic and extrinsic pathways. PNAP-6h promotes the expression of Fas, a death receptor, and increases the activity of caspases-7, -8, and -9, as well as PARP.[1][2] It also modulates the Bax/Bcl-2 ratio, favoring apoptosis.[1][2] Additionally, the MAPK signaling pathway is involved, with PNAP-6h increasing the phosphorylation of p38 and decreasing the phosphorylation of ERK.[1][2]

PNAP_6h_Apoptosis_Pathway PNAP_6h PNAP-6h CellCycle Cell Cycle Arrest PNAP_6h->CellCycle Apoptosis Apoptosis PNAP_6h->Apoptosis S_Phase_Arrest S Phase Arrest CellCycle->S_Phase_Arrest G2_M_Arrest G2/M Arrest CellCycle->G2_M_Arrest Extrinsic Extrinsic Pathway Apoptosis->Extrinsic Intrinsic Intrinsic Pathway Apoptosis->Intrinsic MAPK MAPK Pathway Apoptosis->MAPK p21_p27 p21, p27 (Increase) CyclinD1_CDK4 Cyclin D1, CDK4 (Decrease) CyclinE_CDK2 Cyclin E, CDK2 (Decrease) CyclinB1_CDK1 Cyclin B1, CDK1 (Decrease) S_Phase_Arrest->p21_p27 S_Phase_Arrest->CyclinD1_CDK4 S_Phase_Arrest->CyclinE_CDK2 G2_M_Arrest->CyclinB1_CDK1 Fas Fas (Increase) Extrinsic->Fas Bax_Bcl2 Bax/Bcl-2 Ratio (Increase) Intrinsic->Bax_Bcl2 p38 p38 (Phosphorylation) MAPK->p38 ERK ERK (Decreased Phosphorylation) MAPK->ERK Caspase8 Caspase-8 (Activation) Fas->Caspase8 Caspase7 Caspase-7 (Activation) Caspase8->Caspase7 Caspase9 Caspase-9 (Activation) Bax_Bcl2->Caspase9 Caspase9->Caspase7 PARP PARP (Cleavage) Caspase7->PARP p38->Apoptosis ERK->Apoptosis

Caption: Signaling pathway of PNAP-6h-induced cell cycle arrest and apoptosis in MCF-7 cells.

Antimicrobial Activity: A Broad Spectrum of Action

This compound derivatives have also emerged as promising antimicrobial agents. Studies have shown their efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains.

One study investigating 2-hydroxynaphthalene-1-carboxanilides reported that several derivatives exhibited potent antimicrobial activity. For instance, N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide showed significant antistaphylococcal activity with a Minimum Inhibitory Concentration (MIC) of 54.9 μM.[5] More impressively, 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide and 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide were active against a broad spectrum of bacteria, including resistant isolates, with MICs ranging from 0.3 to 92.6 μM.[5] Another study on this compound derivatives isolated from Streblus usambarensis found that Usambarin D demonstrated moderate antibacterial activity against Bacillus subtilis with an MIC of 9.0 μM.

Quantitative Antimicrobial Data
CompoundMicroorganismMIC (μM)Reference
N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamideStaphylococcus aureus54.9[5]
2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamideVarious bacteria0.3 - 92.6[5]
2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamideVarious bacteria0.3 - 92.6[5]
Usambarin DBacillus subtilis9.0

Anti-inflammatory and Neuroprotective Potential

While research is more concentrated on the anticancer and antimicrobial properties, emerging evidence suggests that this compound derivatives also possess anti-inflammatory and neuroprotective activities.

Some this compound derivatives have been shown to inhibit lipopolysaccharide-induced pro-inflammatory mediators in RAW 264.7 macrophage cells.[6] This is achieved by downregulating the MAPK/NF-κB signaling pathways, leading to a significant decrease in the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[6]

In the realm of neuroprotection, certain naphthalene derivatives isolated from Polygonum cuspidatum have exhibited significant protective effects against rotenone-induced injury in PC12 cells at a concentration of 10 μM.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Synthesis of this compound Derivatives

A general method for synthesizing hydroxylated this compound derivatives involves the demethylation of the corresponding methoxy-2-phenylnaphthalenes. Amino-substituted derivatives can be obtained through the hydrogenation of nitro-substituted precursors.[1]

General Procedure for Demethylation:

  • Dissolve the methoxy-2-phenylnaphthalene derivative in a suitable solvent (e.g., dichloromethane).

  • Add a demethylating agent (e.g., boron tribromide) at a low temperature (e.g., -78 °C).

  • Allow the reaction to warm to room temperature and stir for a specified time.

  • Quench the reaction with a suitable reagent (e.g., methanol).

  • Extract the product with an organic solvent and purify using column chromatography.

General Procedure for Hydrogenation:

  • Dissolve the nitro-2-phenylnaphthalene derivative in a suitable solvent (e.g., ethanol).

  • Add a catalyst (e.g., palladium on carbon).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon) and stir at room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate and purify the product as needed.

Anticancer Activity Assessment

MTT Assay for Cell Viability:

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives for 48 hours.

  • Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 μL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat with this compound derivatives Incubate_24h->Treat_Cells Incubate_48h Incubate for 48 hours Treat_Cells->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Remove_Medium Remove medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO to dissolve formazan Remove_Medium->Add_DMSO Read_Absorbance Measure absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity Assessment

Broth Microdilution Method for MIC Determination:

  • Prepare a stock solution of the this compound derivative in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) to a density of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Western Blot Analysis for Apoptosis Markers
  • Treat cancer cells with the this compound derivative for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., caspases, Bcl-2, Bax, p-p38, p-ERK) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potent anticancer and antimicrobial effects, coupled with emerging evidence of anti-inflammatory and neuroprotective properties, make them attractive candidates for further drug development. The detailed structure-activity relationships and mechanistic insights provided in this guide offer a solid foundation for the rational design of new and more effective therapeutic agents based on the this compound scaffold. Continued research in this area is warranted to fully explore the therapeutic potential of these remarkable compounds.

References

An In-Depth Technical Guide to the Environmental Fate and Toxicity of 2-Phenylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Phenylnaphthalene (B165426), a polycyclic aromatic hydrocarbon (PAH), is a compound of interest due to its structural similarity to other well-studied PAHs with known environmental persistence and toxicity. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and toxicological profile of this compound. Due to a scarcity of direct experimental data for this specific compound, this guide incorporates predicted data from Quantitative Structure-Activity Relationship (QSAR) models based on its physicochemical properties, as well as information from structurally similar compounds. This guide is intended to inform risk assessment and guide future research by highlighting data gaps and providing standardized experimental protocols for the determination of key environmental and toxicological parameters.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for predicting its behavior in the environment.

PropertyValueSource
Molecular Formula C₁₆H₁₂PubChem
Molecular Weight 204.27 g/mol PubChem
Appearance White to pale yellow crystalline solidCymitQuimica[1]
Water Solubility Very lowSolubility of Things[2], CymitQuimica[1]
Log Kow (Octanol-Water Partition Coefficient) 4.51 - 5.1PubChem[3], Cheméo[4]
Vapor Pressure 0.000122 mmHg at 25°CChemBK[5]
Melting Point 105 °CChemicalBook[6]
Boiling Point 358 °CChemBK[5]

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments. For this compound, its high Log Kow value is a primary determinant of its environmental behavior.

Persistence and Degradation

Biodegradation: There is no direct experimental data on the biodegradability of this compound. However, based on its chemical structure as a PAH, it is expected to be resistant to rapid biodegradation. PAHs, in general, are known for their persistence in the environment. QSAR models for predicting the biodegradability of PAHs often consider factors like the number of aromatic rings and the degree of alkylation[7][8]. Given its structure, this compound is not expected to meet the criteria for "ready biodegradability" under OECD Test Guideline 301[9][10][11].

Bioaccumulation

The high Log Kow of this compound (4.51 - 5.1) indicates a strong potential for bioaccumulation in aquatic organisms. Chemicals with a Log Kow greater than 3 are generally considered to have the potential to bioaccumulate. The bioconcentration factor (BCF) is a key indicator of bioaccumulation potential and can be experimentally determined using OECD Test Guideline 305[12][13][14][15].

Mobility and Sorption

Soil and Sediment: The high lipophilicity of this compound, as indicated by its high Log Kow and low water solubility, suggests that it will have low mobility in soil and will strongly adsorb to organic matter in soil and sediment. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of this sorption potential. While no experimental Koc value for this compound is available, it can be estimated from its Log Kow using established QSAR equations for PAHs. For instance, a common QSAR equation for PAHs is:

log Koc ≈ 1.0 * log Kow - 0.21

Using a Log Kow of 4.8 (average of the range), the estimated log Koc would be approximately 4.59, indicating very strong sorption to soil and sediment and, consequently, low mobility[16][17][18].

Toxicity

The toxicity of this compound has not been extensively studied, particularly in environmental organisms. The available information is primarily from in vitro studies on human cancer cells.

Human Health Toxicity (In Vitro)

A study on hydroxylated derivatives of this compound demonstrated cytotoxic effects on human breast cancer (MCF-7) cells. The parent compound, this compound, was not the primary focus, but the study provides insights into potential mechanisms of toxicity. The derivatives were found to induce apoptosis (programmed cell death) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, the involvement of the p38 and ERK signaling pathways was identified.

Ecotoxicity

Experimental Protocols

To address the data gaps for this compound, the following standardized OECD guidelines are recommended for determining its environmental fate and toxicity.

Environmental Fate Testing
  • Ready Biodegradability (OECD 301): The Modified MITI Test (I) (OECD 301C) is a suitable method for assessing the ready biodegradability of this compound. This test measures oxygen consumption in a closed respirometer over a 28-day period[9][26][27].

  • Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106): This guideline is used to determine the soil sorption coefficient (Koc). The test involves equilibrating a solution of the test substance with a soil sample and measuring the concentration of the substance in the aqueous phase[6][28][29][30].

  • Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): This test determines the bioconcentration factor (BCF) in fish. It consists of an uptake phase where fish are exposed to the test substance, followed by a depuration phase in a clean environment[12][13][14][15].

Ecotoxicity Testing
  • Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period. This is a key indicator of acute aquatic toxicity[31][32][33][34][35].

Signaling Pathways and Experimental Workflows

Signaling Pathways in this compound-Induced Apoptosis

The following diagram illustrates the key signaling pathways implicated in the apoptosis induced by hydroxylated this compound derivatives in MCF-7 breast cancer cells.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_mapk MAPK Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors binds DISC Formation DISC Formation Death Receptors->DISC Formation activates Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 cleaves to Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Cellular Stress Cellular Stress Bcl-2 Family Bcl-2 Family Cellular Stress->Bcl-2 Family activates Mitochondrion Mitochondrion Bcl-2 Family->Mitochondrion regulates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 cleaves to Caspase-9->Caspase-3 activates External Stimuli External Stimuli p38/ERK p38/ERK External Stimuli->p38/ERK activates Apoptosis Apoptosis p38/ERK->Apoptosis modulates Caspase-3->Apoptosis executes

Apoptosis signaling pathways affected by this compound derivatives.
Experimental Workflow for Environmental Assessment

The following diagram outlines a logical workflow for the environmental assessment of this compound, incorporating the recommended OECD guidelines.

experimental_workflow Start Start Physicochemical_Properties Characterize Physicochemical Properties (Log Kow, Solubility) Start->Physicochemical_Properties Biodegradation_Test Ready Biodegradability Test (OECD 301C) Physicochemical_Properties->Biodegradation_Test Soil_Sorption_Test Soil Sorption/Desorption Test (OECD 106) Physicochemical_Properties->Soil_Sorption_Test Bioaccumulation_Test Bioaccumulation in Fish Test (OECD 305) Physicochemical_Properties->Bioaccumulation_Test Aquatic_Toxicity_Test Acute Fish Toxicity Test (OECD 203) Physicochemical_Properties->Aquatic_Toxicity_Test Data_Analysis Data Analysis and Parameter Calculation Biodegradation_Test->Data_Analysis Soil_Sorption_Test->Data_Analysis Bioaccumulation_Test->Data_Analysis Aquatic_Toxicity_Test->Data_Analysis Risk_Assessment Environmental Risk Assessment Data_Analysis->Risk_Assessment End End Risk_Assessment->End

Workflow for the environmental assessment of this compound.

Conclusion and Future Directions

The available data, largely based on predictions and studies of related compounds, suggests that this compound is likely to be a persistent, bioaccumulative, and toxic substance in the environment. Its high lipophilicity is the key driver of its environmental fate, leading to low mobility and a high potential for accumulation in biota. While in vitro studies on human cells provide some insight into its potential toxic mechanisms, a significant data gap exists for its effects on environmental organisms.

To conduct a thorough environmental risk assessment, it is imperative that experimental data be generated for this compound using the standardized protocols outlined in this guide. Future research should prioritize determining its ready biodegradability, soil sorption coefficient, bioconcentration factor, and acute and chronic aquatic toxicity. Such data will be crucial for regulatory purposes and for ensuring the environmental safety of this and structurally similar compounds.

References

Methodological & Application

Application Notes and Protocols: 2-Phenylnaphthalene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the practical applications of 2-phenylnaphthalene (B165426) as a versatile building block in modern organic synthesis. The unique structural and photophysical properties of the this compound scaffold make it a valuable precursor for the development of advanced materials, including anticancer agents and fluorescent probes.

Application in the Synthesis of Anticancer Agents

The this compound core is a prominent scaffold in the design of novel anticancer agents. Its rigid, planar structure and lipophilic nature allow for effective interaction with biological targets. Derivatives of this compound have shown significant cytotoxic activity against various cancer cell lines.

Design of this compound-Type Antineoplastic Agents

A key strategy in the development of this compound-based anticancer agents involves its incorporation into larger, more complex molecular architectures, such as benzo[b]naphtho[2,3-d]furan-6,11-diones. These compounds have been designed based on a "this compound-type" structural pattern hypothesis and have demonstrated potent inhibitory action against human promyelocytic leukemia (HL-60) and small-cell lung cancer (SCLC) cells.[1][2]

Synthesis of Stilbene and Cyanostilbene Analogs

Derivatives of this compound, such as 2-naphthaleno trans-stilbenes and cyanostilbenes, have been synthesized and evaluated for their anticancer properties. These compounds are structurally related to resveratrol, a natural product with known anticancer activities. The naphthalene (B1677914) ring system is present in many current anti-tumor drugs.[3]

Quantitative Data Summary

The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

Compound IDCancer Cell LineGI50 (nM)Reference
5c COLO 205 (Colon)≤ 25[3]
5c SF 539 (CNS)≤ 25[3]
5c SK-MEL 5 (Melanoma)≤ 25[3]
5c MDA-MB-435 (Melanoma)≤ 25[3]
PNAP-6h MCF-7 (Breast)4,800
Compound 5 MDA-MB-231 (Breast)1,000[4]
Experimental Protocols

Protocol 1: Synthesis of 2-Naphthaleno trans-Stilbenes (Wittig Reaction) [3]

This protocol describes the synthesis of trans-stilbene (B89595) analogs from 2-naphthaldehyde (B31174).

  • Materials:

  • Procedure:

    • Dissolve the appropriate aromatic substituted benzyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C and add n-BuLi dropwise.

    • Stir the resulting ylide solution at room temperature for 1 hour.

    • Add a solution of 2-naphthaldehyde in THF to the ylide solution.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired trans-stilbene.

Protocol 2: Demethylation of Methoxy-2-phenylnaphthalenes

This is a general procedure for the demethylation of methoxy-substituted 2-phenylnaphthalenes to obtain the corresponding hydroxy derivatives, which often exhibit enhanced biological activity.

  • Materials:

    • Methoxy-2-phenylnaphthalene derivative

    • Anhydrous aluminum chloride (AlCl₃) or Aluminum bromide (AlBr₃)

    • Anhydrous dichloromethane (B109758) (DCM) or acetonitrile

    • Dilute hydrochloric acid (5%)

  • Procedure:

    • Dissolve the methoxy-2-phenylnaphthalene derivative in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Add anhydrous aluminum chloride or bromide to the solution.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

    • Upon completion, carefully add 5% dilute HCl to quench the reaction.

    • Extract the product with an organic solvent, wash with water, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.[1]

Signaling Pathway Diagram

anticancer_pathway This compound This compound Stilbene/Cyanostilbene Analogs Stilbene/Cyanostilbene Analogs This compound->Stilbene/Cyanostilbene Analogs Wittig Reaction Benzo[b]naphtho[2,3-d]furan-6,11-diones Benzo[b]naphtho[2,3-d]furan-6,11-diones This compound->Benzo[b]naphtho[2,3-d]furan-6,11-diones Multi-step Synthesis Inhibition of Cancer Cell Growth Inhibition of Cancer Cell Growth Stilbene/Cyanostilbene Analogs->Inhibition of Cancer Cell Growth Benzo[b]naphtho[2,3-d]furan-6,11-diones->Inhibition of Cancer Cell Growth Apoptosis Induction Apoptosis Induction Inhibition of Cancer Cell Growth->Apoptosis Induction

Caption: Synthetic routes from this compound to anticancer agents.

Application in the Synthesis of Fluorescent Probes

Naphthalene and its derivatives are well-established fluorophores due to their rigid planar structure and extended π-electron conjugation, which lead to high quantum yields and excellent photostability.[5] this compound serves as a valuable core for the development of fluorescent probes for detecting ions and for biological imaging.[5][6]

Environment-Sensitive Probes

N-aryl-naphthalenamine derivatives, which can be synthesized from this compound, are known to exhibit environment-sensitive fluorescence. These probes show weak fluorescence in aqueous environments but a significant increase in quantum yield upon binding to hydrophobic regions, such as lipid bilayers or the hydrophobic pockets of proteins. This solvatochromic behavior is useful for studying membrane integrity and protein-ligand interactions.

Quantitative Data Summary

The following table summarizes the photophysical properties of a representative naphthalene-based fluorescent probe.

PropertyValueReference
Excitation Wavelength (λex) ~340 nm[7]
Emission Wavelength (λem) ~410 nm (in hydrophobic environments)[7]
Quantum Yield (Φ) Low in water, high in nonpolar solvents[8]
Detection Limit for Al³⁺ 8.73 × 10⁻⁸ mol/L[6]
Experimental Protocols

Protocol 3: General Synthesis of a Naphthalene-Based Fluorescent Probe [9]

This protocol outlines a general method for the synthesis of a Schiff base fluorescent probe from a naphthalene derivative.

  • Materials:

    • Hydrazino-substituted naphthalene derivative

    • Aldehyde (e.g., 2-thiophene formaldehyde)

    • Methanol (B129727)

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the hydrazino-substituted naphthalene derivative in methanol in a round-bottom flask.

    • Add the aldehyde to the solution.

    • Heat the mixture to reflux under a nitrogen atmosphere and maintain for several hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling and can be collected by filtration.

    • Wash the solid product with cold methanol and dry under vacuum.

Experimental Workflow Diagram

fluorescent_probe_workflow cluster_synthesis Probe Synthesis cluster_application Fluorescence Measurement Start Start Dissolve Naphthalene Derivative Dissolve Naphthalene Derivative Start->Dissolve Naphthalene Derivative Add Aldehyde Add Aldehyde Dissolve Naphthalene Derivative->Add Aldehyde Reflux Reflux Add Aldehyde->Reflux Cool and Filter Cool and Filter Reflux->Cool and Filter Purify Product Purify Product Cool and Filter->Purify Product Prepare Probe Solution Prepare Probe Solution Purify Product->Prepare Probe Solution Add Analyte Add Analyte Prepare Probe Solution->Add Analyte Measure Fluorescence Measure Fluorescence Add Analyte->Measure Fluorescence Analyze Data Analyze Data Measure Fluorescence->Analyze Data

Caption: Workflow for the synthesis and application of a fluorescent probe.

Application in Polymer and Liquid Crystal Synthesis

The rigid and planar structure of the naphthalene moiety makes it a desirable component in the synthesis of high-performance polymers and liquid crystals.[10][11] While direct polymerization of this compound is not commonly reported, its derivatives can be used as monomers.

High-Performance Polymers

Polymers incorporating the naphthalene ring in their backbone, such as polyimides, often exhibit excellent thermal stability, mechanical strength, and low dielectric constants, making them suitable for applications in the electronics industry.[12]

Liquid Crystals

The introduction of a naphthalene core into liquid crystal molecules can lead to materials with high clearing points and large optical anisotropy, which are desirable properties for display applications.[13][14] The synthesis often involves Suzuki coupling reactions to incorporate the phenylnaphthalene moiety.

Logical Relationship Diagram

material_science_logic This compound Core This compound Core Rigid Planar Structure Rigid Planar Structure This compound Core->Rigid Planar Structure Extended π-Conjugation Extended π-Conjugation This compound Core->Extended π-Conjugation High Thermal Stability High Thermal Stability Rigid Planar Structure->High Thermal Stability High Birefringence High Birefringence Rigid Planar Structure->High Birefringence Polymers Polymers High Thermal Stability->Polymers Liquid Crystals Liquid Crystals High Birefringence->Liquid Crystals

Caption: Properties of this compound leading to material science applications.

References

Application Notes and Protocols for 2-Phenylnaphthalene as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylnaphthalene (B165426) is a hydrophobic, polycyclic aromatic hydrocarbon that exhibits intrinsic fluorescence. Its fluorescence properties are sensitive to the polarity of its microenvironment, making it a valuable tool for probing hydrophobic regions in biological systems. This document provides detailed application notes and experimental protocols for utilizing this compound as a fluorescent probe in various research and drug development contexts, including the study of protein-ligand interactions, assessment of protein hydrophobicity, and cellular imaging.

Photophysical Properties of this compound

The utility of this compound as a fluorescent probe is dictated by its photophysical characteristics. While comprehensive data across a wide range of solvents is not extensively published, the following provides key spectral information. Researchers are encouraged to experimentally determine the specific parameters in their systems of interest.

PropertyValueSolvent
Absorption Maxima (λ_abs_) 248 nm, 286 nmMethylcyclohexane[1]
Excitation Maximum (λ_ex_) ~280-290 nm (Typical for naphthalene (B1677914) derivatives)-
Emission Maximum (λ_em_) Solvent-dependent (blue-shifted in nonpolar environments)-
Quantum Yield (Φ_f_) Highly solvent-dependent-
Fluorescence Lifetime (τ_f_) Solvent-dependent-

Note: The quantum yield of naphthalene derivatives is highly sensitive to the polarity of the solvent. For instance, related naphthalene-based probes like Prodan exhibit a very high quantum yield in polar protic solvents which dramatically decreases in nonpolar environments. This sensitivity is a key property for their application as environmental probes.

Application 1: Probing Hydrophobic Pockets in Proteins

The environmentally sensitive fluorescence of this compound can be exploited to identify and characterize hydrophobic binding sites on proteins. When this compound moves from an aqueous environment to a nonpolar, hydrophobic pocket of a protein, a significant increase in fluorescence intensity and a blue shift in the emission maximum are typically observed.

Experimental Protocol: Determination of Protein Hydrophobicity

This protocol outlines a method to assess the surface hydrophobicity of a protein using this compound.

Materials:

  • This compound stock solution (1 mM in ethanol (B145695) or DMSO)

  • Purified protein of interest

  • Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Protocol:

  • Prepare a working solution of this compound: Dilute the 1 mM stock solution in the assay buffer to a final concentration of 10 µM.

  • Prepare protein dilutions: Prepare a series of protein dilutions in the assay buffer. The concentration range will depend on the specific protein and should be optimized.

  • Titration: To a quartz cuvette, add the this compound working solution. Record the baseline fluorescence spectrum.

  • Sequentially add small aliquots of the concentrated protein solution to the cuvette, mixing gently after each addition.

  • After each addition, incubate for a short period (e.g., 2-5 minutes) to allow for binding equilibrium to be reached.

  • Record the fluorescence emission spectrum (e.g., scanning from 300 nm to 500 nm) after each protein addition, using an excitation wavelength of approximately 286 nm.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the protein concentration.

    • The initial slope of this plot is an indicator of the protein's surface hydrophobicity. A steeper slope suggests greater surface hydrophobicity.

G Workflow for Determining Protein Hydrophobicity cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_probe Prepare this compound Working Solution titration Titrate Probe with Increasing Protein Concentration prep_probe->titration prep_protein Prepare Protein Dilutions prep_protein->titration incubation Incubate to Reach Equilibrium titration->incubation measurement Measure Fluorescence Emission Spectra incubation->measurement plot Plot Fluorescence Intensity vs. Protein Concentration measurement->plot analysis Determine Initial Slope (Hydrophobicity Index) plot->analysis

Workflow for determining protein hydrophobicity.

Application 2: Characterizing Protein-Ligand Interactions via Competitive Binding Assay

This compound can be used as a fluorescent probe in a competitive binding assay to determine the binding affinity of non-fluorescent ligands to a protein's hydrophobic pocket. The principle is that a test compound that binds to the same site as this compound will displace it, leading to a decrease in fluorescence intensity.

Experimental Protocol: Competitive Fluorescence Binding Assay

Materials:

  • This compound stock solution (1 mM in ethanol or DMSO)

  • Purified protein of interest

  • Test compounds (potential ligands)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Fluorometer and microplate reader

  • 96-well black microplates

Protocol:

  • Determine the optimal protein and probe concentrations:

    • Perform a saturation binding experiment by titrating a fixed concentration of this compound (e.g., 1 µM) with increasing concentrations of the protein to determine the K_d_ of the probe-protein interaction and the protein concentration that gives a significant fluorescence signal.

  • Prepare assay reagents:

    • Prepare a solution of the protein and this compound in the assay buffer at concentrations determined from the saturation experiment (typically, protein concentration at or slightly below the K_d_ and probe concentration that gives a robust signal).

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay setup:

    • To the wells of a 96-well plate, add the protein-probe mixture.

    • Add the serially diluted test compounds to the wells. Include control wells with no test compound (maximum fluorescence) and wells with buffer only (background).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence intensity as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC_50_ value (the concentration of the test compound that displaces 50% of the bound probe).

    • Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [Probe]/K_d_probe_), where [Probe] is the concentration of this compound and K_d_probe_ is its dissociation constant for the protein.

G Competitive Fluorescence Binding Assay Workflow cluster_setup Assay Setup cluster_exp Experiment cluster_analysis Data Analysis prep_mix Prepare Protein-Probe Mixture add_reagents Add Mixture and Ligand to Microplate Wells prep_mix->add_reagents prep_ligand Prepare Serial Dilutions of Test Ligand prep_ligand->add_reagents incubation Incubate to Reach Equilibrium add_reagents->incubation measurement Measure Fluorescence Intensity incubation->measurement plot Plot Intensity vs. [Ligand] measurement->plot fit Fit Data to Obtain IC50 plot->fit calculate Calculate Ki using Cheng-Prusoff Equation fit->calculate G Live-Cell Imaging Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging culture_cells Culture Cells on Imaging Substrate wash1 Wash Cells culture_cells->wash1 prep_stain Prepare Staining Solution add_stain Add Staining Solution and Incubate prep_stain->add_stain wash1->add_stain wash2 Wash to Remove Excess Probe add_stain->wash2 add_buffer Add Fresh Imaging Buffer wash2->add_buffer acquire_images Acquire Images with Fluorescence Microscope add_buffer->acquire_images

References

Application Notes and Protocols for 2-Phenylnaphthalene-Based Materials in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-phenylnaphthalene-based materials in the field of organic electronics. These materials have emerged as promising candidates for various applications due to their unique electronic and photophysical properties, which can be finely tuned through synthetic modifications. This guide covers their application in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs), offering a comprehensive resource for researchers in materials science and organic electronics.

I. Application Notes

Introduction to this compound-Based Materials

The This compound (B165426) core structure offers a versatile platform for the design of organic electronic materials. The naphthalene (B1677914) unit provides a rigid and planar π-conjugated system, which is beneficial for charge transport, while the appended phenyl group, and other substituents, can be modified to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its morphological and solubility properties. This tunability allows for the development of materials tailored for specific roles within an electronic device, such as charge transport, light emission, or light absorption.

Applications in Organic Electronics

2.1. Organic Light-Emitting Diodes (OLEDs)

This compound derivatives have been explored as both emissive and host materials in OLEDs. Their rigid structure can lead to high photoluminescence quantum yields and narrow emission spectra, which is desirable for display applications. As host materials, their high triplet energy levels make them suitable for phosphorescent OLEDs (PhOLEDs), enabling efficient energy transfer to the phosphorescent guest emitter.

2.2. Organic Field-Effect Transistors (OFETs)

The extended π-conjugation and potential for ordered molecular packing make this compound derivatives promising semiconductors for OFETs. These materials can exhibit ambipolar charge transport, meaning they can conduct both holes and electrons, which is advantageous for the fabrication of complementary logic circuits. High charge carrier mobilities and on/off ratios have been reported for OFETs based on certain this compound derivatives.

2.3. Organic Solar Cells (OSCs)

In the realm of OSCs, this compound-based materials are being investigated as components of the photoactive layer, acting as either electron donors or non-fullerene acceptors (NFAs). The ability to tune their absorption spectra and energy levels is crucial for achieving efficient light harvesting and charge separation at the donor-acceptor interface.

Quantitative Data Presentation

The performance of organic electronic devices is highly dependent on the specific materials used and the device architecture. The following tables summarize the performance of various devices incorporating this compound-based materials.

Table 1: Performance of OLEDs Incorporating this compound Derivatives

Emitter/HostDevice StructureEmission Peak (nm)Max. External Quantum Efficiency (EQE) (%)Full Width at Half Maximum (FWHM) (nm)Reference
SNADoped Device450-4707.225-29[1]
SNBDoped Device450-4707.925-29[1]
SNASensitized Device-29.3-[1]
SNBSensitized Device-29.1-[1]
NONP (Host)Yellow PhOLED---[2]
NONM (Host)Yellow PhOLED---[2]

Table 2: Performance of OFETs Based on this compound Derivatives

MaterialDevice ArchitectureHole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)On/Off RatioReference
DSNSingle-Component0.53-8 x 10⁴[3]
DINSingle-Component5.40 x 10⁻²-1 x 10⁶[3]
DPENSingle-Component---[3]
DSN/F16CuPcBilayer (Ambipolar)0.462.5 x 10⁻³-[3]

Table 3: Performance of Organic Solar Cells with this compound-Based Acceptors

Donor:AcceptorPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)Reference
PBDB-T:NDIC9.430.90--[4]

II. Experimental Protocols

Synthesis of a this compound Derivative via Suzuki Coupling

This protocol provides a general procedure for the synthesis of a this compound derivative, which is a key step in creating many of the materials discussed. The Suzuki-Miyuara cross-coupling reaction is a versatile method for forming carbon-carbon bonds.[5][6][7]

Materials:

  • 2-Bromonaphthalene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 eq)

  • SPhos (buchwald ligand) (0.04 eq)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 eq)

  • Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromonaphthalene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and perform three cycles of vacuum followed by backfilling with an inert gas (e.g., argon or nitrogen).

  • Add degassed dioxane and degassed water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound derivative.

Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)

This protocol describes the fabrication of a bottom-gate, top-contact OFET using a solution-processable this compound derivative.[8][9][10][11]

Materials:

  • Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (gate/dielectric)

  • This compound derivative solution (e.g., in chloroform (B151607) or dichlorobenzene)

  • Gold (Au) for source/drain electrodes

  • Trichloro(octadecyl)silane (OTS) for surface treatment (optional)

  • Solvents for cleaning (acetone, isopropanol)

Procedure:

  • Substrate Cleaning: Sequentially clean the Si/SiO₂ substrate in an ultrasonic bath with acetone (B3395972) and isopropanol (B130326) for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Surface Treatment (Optional): To improve the ordering of the organic semiconductor, treat the SiO₂ surface with an OTS self-assembled monolayer by immersing the substrate in a dilute solution of OTS in toluene (B28343) or by vapor deposition.

  • Semiconductor Deposition: Spin-coat the this compound derivative solution onto the substrate. The spin speed and solution concentration should be optimized to achieve the desired film thickness (typically 30-50 nm). Anneal the film at an optimized temperature to improve crystallinity.

  • Electrode Deposition: Deposit the gold source and drain electrodes (typically 50 nm thick) onto the organic semiconductor layer through a shadow mask by thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The channel length and width are defined by the shadow mask.

  • Characterization: Characterize the electrical properties of the OFET in a nitrogen-filled glovebox or in ambient air using a semiconductor parameter analyzer.

Fabrication of a Multilayer Organic Light-Emitting Diode (OLED)

This protocol outlines the fabrication of a multilayer OLED using thermal evaporation, a common technique for small molecule-based devices.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates (anode)

  • Hole-Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole-Transport Layer (HTL) material (e.g., TAPC)

  • Emissive Layer (EML): this compound derivative (as host or emitter) and dopant (if applicable)

  • Electron-Transport Layer (ETL) material (e.g., TPBi)

  • Electron-Injection Layer (EIL) material (e.g., LiF)

  • Aluminum (Al) (cathode)

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates by sonicating in a sequence of deionized water with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr). Sequentially deposit the organic layers by thermal evaporation:

    • HIL (e.g., 10 nm of HAT-CN)

    • HTL (e.g., 40 nm of TAPC)

    • EML (e.g., 20 nm of the this compound host doped with a phosphorescent emitter, or a neat film of a this compound emitter)

    • ETL (e.g., 40 nm of TPBi)

    • EIL (e.g., 1 nm of LiF)

  • Cathode Deposition: Without breaking the vacuum, deposit the aluminum cathode (e.g., 100 nm) on top of the organic stack.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate the device using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.

  • Characterization: Measure the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency of the encapsulated OLED device.

III. Mandatory Visualizations

Caption: General molecular structure of this compound derivatives.

G cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization sub_clean Substrate Cleaning (Acetone, IPA) sub_treat Surface Treatment (Optional, e.g., OTS) sub_clean->sub_treat spin_coat Spin Coating (this compound Semiconductor) sub_treat->spin_coat anneal Thermal Annealing spin_coat->anneal evap Electrode Deposition (Au Source/Drain) anneal->evap measure Electrical Measurement (Mobility, On/Off Ratio) evap->measure G cluster_levels Energy Levels Anode Anode (ITO) Work Function ~4.8 eV HIL HIL HOMO/LUMO HTL HTL HOMO/LUMO Anode->HTL Hole Injection Cathode Cathode (Al) Work Function ~4.2 eV ETL ETL HOMO/LUMO Cathode->ETL Electron Injection EML EML (this compound based) HOMO/LUMO HTL->EML ETL->EML EIL EIL HIL_HOMO HOMO HIL_LUMO LUMO HTL_HOMO HOMO HTL_LUMO LUMO EML_HOMO HOMO EML_LUMO LUMO ETL_HOMO HOMO ETL_LUMO LUMO

References

experimental protocol for gold-catalyzed synthesis of 2-phenylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note details a robust and efficient protocol for the synthesis of 2-phenylnaphthalene (B165426) through a gold-catalyzed dimerization reaction. The described methodology, adapted from the work of Wang et al. (2011), offers a facile route to this important structural motif, which is a key component in various functional materials and pharmaceutical compounds.[1][2] The reaction proceeds via the dimerization of an N-phenyl-2-phenylacetamide derivative, where the benzyl (B1604629) carbon acts as a nucleophile, leading to the selective formation of the naphthalene (B1677914) scaffold.[1][2] This method is characterized by its operational simplicity and good to excellent yields, making it a valuable tool for researchers in organic synthesis and drug discovery.

Reaction Principle

The core of this synthetic strategy is the gold-catalyzed intramolecular cyclization and intermolecular dimerization of a suitably substituted acetamide. The gold catalyst activates the starting material, facilitating a cascade of bond-forming events that culminate in the formation of the thermodynamically stable aromatic naphthalene ring system. The selectivity of the reaction is a key feature, affording the desired this compound with high purity.

Experimental Protocol

Materials and Reagents
  • Substituted N-phenyl-2-phenylacetamide derivative (starting material)

  • Gold(I) catalyst (e.g., AuCl or a suitable gold complex)

  • Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) or toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)

  • Heating and stirring apparatus (magnetic stirrer with heating mantle or oil bath)

  • Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica (B1680970) gel for column chromatography, and appropriate eluents like petroleum ether and ethyl acetate)

General Procedure

A detailed, step-by-step protocol for the gold-catalyzed synthesis of this compound is provided below. All reactions should be carried out under an inert atmosphere to prevent the degradation of the catalyst and reactants.

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a condenser, add the N-phenyl-2-phenylacetamide derivative (1.0 equiv).

  • Addition of Catalyst and Solvent: Add the gold catalyst (typically 1-5 mol %) to the reaction vessel. Subsequently, add the anhydrous solvent via syringe.

  • Reaction Conditions: The reaction mixture is stirred and heated to the desired temperature (typically ranging from 80 to 120 °C) under an inert atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to afford the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the quantitative data for a typical synthesis of a this compound derivative as described in the literature.

ParameterValue
Starting Material N-(4-methoxyphenyl)-2-phenylacetamide
Catalyst AuCl
Catalyst Loading 5 mol %
Solvent 1,2-Dichloroethane (DCE)
Concentration 0.1 M
Temperature 120 °C
Reaction Time 12 hours
Product 7-methoxy-2-phenylnaphthalene
Yield 85% (isolated yield)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the gold-catalyzed synthesis of this compound.

experimental_workflow start Start setup Reaction Setup: - Add starting material to flask - Add gold catalyst start->setup solvent Add anhydrous solvent setup->solvent reaction Reaction: - Heat to 120 °C - Stir for 12 hours - Monitor by TLC solvent->reaction workup Workup: - Cool to room temperature - Remove solvent - Redissolve and wash reaction->workup purification Purification: - Dry organic layer - Evaporate solvent - Column chromatography workup->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization end_product Pure this compound characterization->end_product

Gold-Catalyzed Synthesis Workflow
Proposed Signaling Pathway

The diagram below outlines a plausible mechanistic pathway for the gold-catalyzed dimerization leading to the formation of the this compound scaffold.

signaling_pathway cluster_reactants Reactants Starting Material N-phenyl-2-phenylacetamide Derivative Coordination Coordination of Gold to Amide Carbonyl Starting Material->Coordination Catalyst Au(I) Catalyst Catalyst->Coordination Activation Activation and Nucleophilic Attack Coordination->Activation Intermediate Formation of Dimeric Intermediate Activation->Intermediate Cyclization Intramolecular Cyclization Cascade Intermediate->Cyclization Aromatization Aromatization Cyclization->Aromatization Product This compound Aromatization->Product

Proposed Mechanistic Pathway

References

2-Phenylnaphthalene: A Versatile Scaffold for the Synthesis of Complex Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylnaphthalene (B165426) serves as a valuable and versatile building block in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). Its unique structural motif, featuring a naphthalene (B1677914) core appended with a phenyl group, provides multiple reactive sites for the construction of extended π-systems. These resulting PAHs are of significant interest in materials science for their potential applications in organic electronics, as well as in medicinal chemistry due to the prevalence of the PAH scaffold in biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the synthesis of larger PAHs through various synthetic strategies, including Suzuki-Miyaura coupling for precursor synthesis, and subsequent intramolecular aryl-aryl coupling reactions such as the Scholl reaction.

Synthetic Strategies and Key Reactions

The synthesis of complex PAHs from this compound precursors generally involves a two-stage process: the initial synthesis of a suitably functionalized this compound derivative, followed by an intramolecular cyclization reaction to form the extended polycyclic system.

1. Synthesis of this compound Precursors via Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for the formation of the C-C bond between a naphthalene core and a phenyl group. This reaction is highly efficient and tolerates a wide range of functional groups, making it ideal for the synthesis of tailored precursors for subsequent cyclization reactions. A common approach involves the coupling of a bromonaphthalene derivative with a phenylboronic acid.

2. Intramolecular Aryl-Aryl Coupling: The Scholl Reaction

The Scholl reaction is an oxidative cyclodehydrogenation reaction that forms an aryl-aryl bond between two aromatic rings. This reaction is a key step in the synthesis of many large PAHs and can be effectively applied to this compound derivatives to induce intramolecular cyclization, leading to the formation of extended, planar aromatic systems. The reaction is typically promoted by a Lewis acid and an oxidant.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol details the synthesis of this compound from 2-bromonaphthalene (B93597) and phenylboronic acid.

Materials:

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromonaphthalene (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL) and water (1 mL) to the flask.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/Water10085-95
Pd(PPh₃)₄-K₂CO₃Toluene/Water8085-95
Pd₂(dba)₃SPhosK₃PO₄Toluene/Water100>95

Protocol 2: Synthesis of Benzo[ghi]fluoranthene via a Representative Intramolecular Cyclization

While a direct, high-yield Scholl reaction of this compound to a single, well-defined PAH can be challenging due to multiple potential cyclization pathways, the following represents a plausible synthetic route to benzo[ghi]fluoranthene, a known PAH, inferring from general Scholl reaction conditions and other related PAH syntheses. This protocol is a representative example and may require optimization.

Materials:

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of anhydrous iron(III) chloride (4.0 mmol) in anhydrous dichloromethane (10 mL).

  • Slowly add the FeCl₃ solution to the stirred solution of this compound over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 24 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of a new, less polar spot.

  • Upon completion, carefully quench the reaction by slowly adding methanol (10 mL) at 0 °C.

  • Pour the mixture into a saturated aqueous sodium bicarbonate solution (50 mL) and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization to afford benzo[ghi]fluoranthene.

Table 2: Characterization Data for Benzo[ghi]fluoranthene

PropertyData
¹H NMR (CDCl₃, ppm)δ 8.25-8.15 (m), 8.00-7.90 (m), 7.85-7.75 (m)
¹³C NMR (CDCl₃, ppm)δ 139.6, 131.5, 131.0, 128.8, 128.3, 127.8, 127.2, 126.9, 124.5, 124.2, 120.3, 119.8
UV-Vis (cyclohexane), λmax (nm)215, 231, 244, 249, 259, 278, 289, 322, 329, 347[1]
Fluorescence Emission (cyclohexane), λem (nm)~400-500 (broad)
Fluorescence Quantum Yield (Φf) 0.16 (in cyclohexane)

Visualization of Synthetic Pathways and Workflows

Diagram 1: Synthesis of this compound via Suzuki-Miyaura Coupling

Suzuki_Coupling 2-Bromonaphthalene 2-Bromonaphthalene Reaction_Vessel Heat 2-Bromonaphthalene->Reaction_Vessel Phenylboronic_acid Phenylboronic_acid Phenylboronic_acid->Reaction_Vessel Pd_catalyst Pd_catalyst Pd_catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel This compound This compound Reaction_Vessel->this compound PAH_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization PAH Formation cluster_analysis Analysis Start 2-Bromonaphthalene + Phenylboronic Acid Suzuki_Coupling Suzuki-Miyaura Coupling Start->Suzuki_Coupling Precursor This compound Derivative Suzuki_Coupling->Precursor Scholl_Reaction Scholl Reaction (Intramolecular Cyclization) Precursor->Scholl_Reaction PAH_Product Polycyclic Aromatic Hydrocarbon Scholl_Reaction->PAH_Product Purification Purification (Chromatography, Recrystallization) PAH_Product->Purification Characterization Characterization (NMR, MS, UV-Vis, Fluorescence) Purification->Characterization

References

Application Notes and Protocols for the Derivatization of 2-Phenylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylnaphthalene (B165426) is a key aromatic scaffold found in various biologically active compounds and functional materials. Its derivatization is a critical step in the synthesis of novel molecules with tailored properties for applications in drug discovery, materials science, and chemical biology. These application notes provide detailed protocols for several common and effective methods for the derivatization of this compound, including electrophilic aromatic substitution, oxidation, and cross-coupling reactions. The provided methodologies are intended to serve as a comprehensive guide for researchers in the synthesis and exploration of the chemical space around the this compound core.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the functionalization of this compound. The regioselectivity of these reactions is influenced by the electronic and steric effects of the phenyl group at the C2 position. The naphthalene (B1677914) ring system is generally more reactive than the phenyl ring towards electrophiles. Within the naphthalene core, the C1, C3, C6, and C8 positions are the most likely sites for substitution, with the precise outcome depending on the specific reaction conditions and the nature of the electrophile.

Nitration of this compound

Nitration introduces a nitro (-NO₂) group, a versatile functional group that can be further reduced to an amine or used to modulate the electronic properties of the molecule.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane (B109758). Cool the solution to 0-5 °C in an ice bath.

  • Preparation of Nitrating Agent: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid (1.1 eq) at 0 °C.

  • Addition: Add the nitrating agent dropwise to the solution of this compound over 30-60 minutes, ensuring the temperature is maintained below 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, pour the reaction mixture slowly into a beaker containing ice-water with vigorous stirring to quench the reaction.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the nitrated this compound derivatives.

Expected Products and Yields:

DerivativePosition of NitrationExpected Yield
1-Nitro-2-phenylnaphthaleneC1Major Product
3-Nitro-2-phenylnaphthaleneC3Minor Product
6-Nitro-2-phenylnaphthaleneC6Minor Product
8-Nitro-2-phenylnaphthaleneC8Minor Product

Note: The precise yield and isomer distribution can vary depending on the reaction conditions.

Friedel-Crafts Acylation of this compound

Friedel-Crafts acylation is a reliable method for introducing an acyl group onto the aromatic ring, which can serve as a handle for further functionalization.

Experimental Protocol:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and a dry, inert solvent (e.g., dichloromethane or nitrobenzene).

  • Reagent Addition: Cool the suspension to 0 °C and add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise.

  • Substrate Addition: Following the formation of the acylium ion complex, add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature or a higher temperature (e.g., 60-80°C for thermodynamic control) for several hours (monitor by TLC).

  • Quenching and Work-up: Cool the reaction mixture and quench by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.[1]

Solvent Effects on Regioselectivity:

SolventFavored ProductControl
Carbon disulfide (CS₂)1-Acyl-2-phenylnaphthaleneKinetic
Dichloromethane (CH₂Cl₂)1-Acyl-2-phenylnaphthaleneKinetic
Nitrobenzene6-Acyl-2-phenylnaphthaleneThermodynamic
Sulfonation of this compound

Sulfonation introduces a sulfonic acid (-SO₃H) group. The reaction is reversible and the product distribution is temperature-dependent.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, place this compound (1.0 eq).

  • Reagent Addition: Slowly add concentrated or fuming sulfuric acid (excess) to the flask with stirring.

  • Reaction Conditions:

    • Kinetic Control: Heat the mixture at a lower temperature (e.g., 80 °C) for several hours to favor the formation of the 1-sulfonic acid derivative.

    • Thermodynamic Control: Heat the mixture at a higher temperature (e.g., 160 °C) for several hours to favor the formation of the more stable 6- or 7-sulfonic acid derivative.[2][3][4][5][6][7][8]

  • Work-up: Cool the reaction mixture and carefully pour it into ice-water to precipitate the sulfonic acid product.

  • Purification: The product can be isolated by filtration and purified by recrystallization from water.

Temperature-Dependent Product Distribution:

TemperatureMajor Product
80 °CThis compound-1-sulfonic acid
160 °CThis compound-6-sulfonic acid and/or this compound-7-sulfonic acid

Oxidation of this compound

Oxidation of the this compound core can lead to the formation of valuable naphthoquinone derivatives.

Experimental Protocol for Synthesis of 2-Phenyl-1,4-naphthoquinone (B109097):

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Oxidant Preparation: In a separate beaker, dissolve chromium trioxide (CrO₃, ~2.0 eq) in a small amount of water and then dilute with glacial acetic acid.

  • Addition: Cool the this compound solution to 10-15 °C and slowly add the chromium trioxide solution over 2-3 hours, maintaining the temperature.

  • Reaction: Stir the mixture overnight, allowing it to gradually warm to room temperature.

  • Precipitation and Filtration: Pour the reaction mixture into a large volume of water to precipitate the crude product. Collect the solid by filtration and wash with water.

  • Purification: The crude 2-phenyl-1,4-naphthoquinone can be purified by recrystallization from a suitable solvent like ethanol (B145695) or petroleum ether.[9][10][11]

Quantitative Data:

ProductOxidizing AgentSolventYield
2-Phenyl-1,4-naphthoquinoneCrO₃Acetic Acid20-30%

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is an effective method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[2][12][13][14][15]

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a dry flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, used as solvent and reagent) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in DMF to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Hydrolysis: Cool the reaction mixture to 0 °C and slowly add a solution of sodium acetate (5-6 eq) in water. Stir for 10-15 minutes.

  • Extraction and Purification: Dilute the mixture with water and extract with an etheral solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography to obtain the formylated this compound.[13]

Expected Product and Yield:

ProductPosition of FormylationExpected Yield
1-Formyl-2-phenylnaphthaleneC1~70-80%

Halogenation of this compound

Halogenation introduces a halogen atom (Br, Cl, I) onto the aromatic ring, which can then be used as a handle for further cross-coupling reactions.

Experimental Protocol (Bromination with NBS):

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile (B52724) in a round-bottom flask.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as benzoyl peroxide (catalytic amount).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and filter off the succinimide.

  • Purification: Wash the filtrate with sodium thiosulfate (B1220275) solution and water, dry the organic layer, and concentrate. Purify the crude product by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

For derivatization of a pre-functionalized this compound, such as a bromo-2-phenylnaphthalene, the Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.

Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a Schlenk flask, combine the bromo-2-phenylnaphthalene derivative (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., SPhos, PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq).

  • Solvent and Degassing: Add a degassed solvent system (e.g., dioxane/water, toluene). Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[12][13]

Representative Suzuki Coupling Conditions and Yields:

Palladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10085
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane8092
Pd(PPh₃)₄PPh₃Cs₂CO₃Dioxane9078

Note: Yields are representative for similar aryl bromide substrates and may vary for specific this compound derivatives.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation allows for highly regioselective functionalization at the position ortho to a directing metalation group (DMG). This strategy requires the initial synthesis of a this compound derivative bearing a DMG.[3][16][17][18][19]

Conceptual Workflow:

  • Synthesis of Substrate: Synthesize a this compound derivative with a suitable DMG (e.g., -CONEt₂, -OMe) at a specific position.

  • Lithiation: Treat the substrate with a strong organolithium base (e.g., n-BuLi, s-BuLi) in the presence of an additive like TMEDA at low temperature (-78 °C) to effect deprotonation at the ortho position to the DMG.

  • Electrophilic Quench: Quench the resulting aryllithium species with a desired electrophile (e.g., CO₂, I₂, aldehydes) to install a new functional group.

Visualization of Workflows and Pathways

Derivatization_Workflow General Workflow for Derivatization of this compound Start This compound Reaction Derivatization Reaction (e.g., Nitration, Acylation) Start->Reaction Workup Quenching and Work-up Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Derivatized this compound Purification->Product

Caption: General experimental workflow for the derivatization of this compound.

EAS_Regioselectivity Predicted Regioselectivity for Electrophilic Aromatic Substitution cluster_naphthalene Naphthalene Ring (more reactive) cluster_phenyl Phenyl Ring (less reactive) This compound C1 C1 (major) This compound->C1 C3 C3 (minor) This compound->C3 C6 C6 (minor) This compound->C6 C8 C8 (minor) This compound->C8 C4' C4' (para) C2' C2' (ortho) Electrophile (E+) Electrophile (E+) Electrophile (E+)->this compound Electrophilic Attack

Caption: Predicted regioselectivity for electrophilic aromatic substitution on this compound.

Suzuki_Coupling_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ArPdAr Ar-Pd(II)-Ar' Ln Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArB Ar'B(OR)2 ArB->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for 2-Phenylnaphthalene in High-Temperature Heat Transfer Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylnaphthalene (B165426) is a polycyclic aromatic hydrocarbon that has garnered interest as a potential high-temperature heat transfer fluid. Its thermal stability at elevated temperatures makes it a candidate for applications where conventional fluids may degrade. This document provides a detailed overview of the available data on this compound, a comparison with common commercial heat transfer fluids, and standardized protocols for its evaluation.

Physicochemical Properties of this compound

This compound is a solid at room temperature, which is a key consideration for its application as a heat transfer fluid, as it would require heating to be utilized.

PropertyValueReference
Molecular FormulaC₁₆H₁₂[1]
Molecular Weight204.27 g/mol [1]
Melting Point101.85 °C (375 K)[2]
Normal Boiling Point353.75 °C (626.9 K)[2]
Thermal StabilityUp to approx. 527 °C (800 K)[3]

Thermophysical Properties of Liquid this compound and Commercial Heat Transfer Fluids

A direct comparison of the thermophysical properties of liquid this compound with commercially available high-temperature heat transfer fluids is crucial for evaluating its potential. The following tables summarize the available data for this compound and popular commercial fluids: Therminol® VP-1, Dowtherm™ A, and Marlotherm® SH.

Thermal Conductivity (W/m·K)
Temperature (°C)This compound (estimated)Therminol® VP-1Dowtherm™ AMarlotherm® SH
100~0.110.1170.1260.120
200~0.100.1010.1100.107
300~0.090.0860.0940.094
400~0.080.0710.078-
Specific Heat Capacity (kJ/kg·K)
Temperature (°C)This compound (estimated)Therminol® VP-1Dowtherm™ AMarlotherm® SH
100~1.801.831.811.85
200~2.102.122.092.22
300~2.402.412.372.59
400~2.702.702.65-
Dynamic Viscosity (mPa·s or cP)
Temperature (°C)This compound (estimated)Therminol® VP-1Dowtherm™ AMarlotherm® SH
100~1.00.990.913.06
200~0.40.380.380.84
300~0.20.220.200.42
400~0.10.140.12-
Density ( kg/m ³)
Temperature (°C)This compound (estimated)Therminol® VP-1Dowtherm™ AMarlotherm® SH
100~990965991987
200~910878903915
300~830785801844
400~750682673-

Note: Data for commercial fluids is sourced from manufacturer technical data sheets and may vary slightly.[4][5][6][7][8][9][10][11][12][13][14][15][16]

Experimental Protocols

The following are summaries of standard ASTM methods for determining the key thermophysical properties of potential high-temperature heat transfer fluids like this compound.

Thermal Conductivity (ASTM D2717)

This method determines the thermal conductivity of nonmetallic liquids. It is suitable for liquids compatible with borosilicate glass and platinum, with a vapor pressure below 200 torr at the test temperature.[6][8][13][14] The apparatus consists of a thermal conductivity cell with a platinum resistance thermometer element. The methodology involves measuring the temperature gradient produced across the liquid sample by a known amount of energy introduced by electrically heating the platinum element.

Specific Heat Capacity (ASTM E1269)

This standard test method is used to determine the specific heat capacity of solids and liquids by Differential Scanning Calorimetry (DSC).[2][12][16] The procedure involves heating a test specimen and a reference material at a controlled rate. The difference in heat flow into the two materials is monitored. By comparing the heat flow of the sample to that of a known standard (typically sapphire), the specific heat capacity of the sample can be accurately calculated. The typical temperature range for this test is from -100 to 600 °C.[2]

Kinematic and Dynamic Viscosity (ASTM D445)

This method specifies a procedure for determining the kinematic viscosity of liquid petroleum products, which is applicable to other liquids as well.[4][5][10][11] It involves measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a closely controlled temperature. The kinematic viscosity is then calculated from this flow time. The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid.[4][5]

Density (ASTM D4052)

This test method covers the determination of the density and relative density of liquids using a digital density meter.[9][15][17] The principle is based on measuring the change in the frequency of oscillation of a U-shaped tube when it is filled with the liquid sample. This method is applicable to liquids that can be handled in a normal fashion as liquids at the test temperature.[17]

Visualizations

Experimental Workflow for Evaluation

G cluster_0 Sample Preparation cluster_1 Thermophysical Property Measurement cluster_2 Performance and Stability Testing cluster_3 Data Analysis and Comparison Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization) Synthesis->Purification Characterization Initial Characterization (Purity, MP, BP) Purification->Characterization Thermal_Conductivity Thermal Conductivity (ASTM D2717) Characterization->Thermal_Conductivity Specific_Heat Specific Heat (ASTM E1269) Characterization->Specific_Heat Viscosity Viscosity (ASTM D445) Characterization->Viscosity Density Density (ASTM D4052) Characterization->Density Thermal_Stability Thermal Stability (TGA/DSC) Characterization->Thermal_Stability Data_Compilation Compile Data into Tables Thermal_Conductivity->Data_Compilation Specific_Heat->Data_Compilation Viscosity->Data_Compilation Density->Data_Compilation Degradation_Analysis Analysis of Degradation Products (GC-MS) Thermal_Stability->Degradation_Analysis Performance_Evaluation Evaluate Overall Performance Degradation_Analysis->Performance_Evaluation Comparison Compare with Commercial Fluids Data_Compilation->Comparison Comparison->Performance_Evaluation

Caption: Experimental workflow for evaluating this compound.

Key Properties for High-Temperature Heat Transfer Fluids

G cluster_0 Primary Properties cluster_1 Secondary Properties High Performance HTF High Performance HTF High Thermal Stability High Thermal Stability High Thermal Stability->High Performance HTF High Thermal Conductivity High Thermal Conductivity High Thermal Conductivity->High Performance HTF Low Viscosity Low Viscosity Low Viscosity->High Performance HTF Wide Operating Temperature Range Wide Operating Temperature Range Wide Operating Temperature Range->High Performance HTF Low Vapor Pressure Low Vapor Pressure Low Vapor Pressure->High Performance HTF High Flash Point High Flash Point High Flash Point->High Performance HTF Good Specific Heat Good Specific Heat Good Specific Heat->High Performance HTF Non-Corrosive Non-Corrosive Non-Corrosive->High Performance HTF

Caption: Key properties of a high-performance heat transfer fluid.

Conclusion

This compound exhibits high thermal stability, a critical characteristic for a high-temperature heat transfer fluid. However, its solid state at room temperature presents a practical challenge for handling and system start-up. Furthermore, a comprehensive dataset of its thermophysical properties in the liquid phase at elevated temperatures is necessary for a complete evaluation of its performance against established commercial fluids. The experimental protocols outlined provide a standardized framework for generating this crucial data. Further research to obtain and analyze this data will be vital in determining the viability of this compound as a next-generation high-temperature heat transfer fluid.

References

Application Notes and Protocols: 2-Phenylnaphthalene in the Synthesis of ER-β Selective Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptors (ERs) are critical targets in drug discovery, particularly for hormone-dependent cancers and inflammatory diseases. The two main subtypes, ERα and ERβ, often exhibit different, and sometimes opposing, biological functions. While ERα activation is linked to cell proliferation, ERβ activation can promote apoptosis, making ERβ a promising therapeutic target.[1][2] The development of ligands with high selectivity for ERβ over ERα is therefore of significant interest. The 2-phenylnaphthalene (B165426) scaffold has emerged as a valuable framework for designing such selective ligands, offering a simplified yet effective alternative to naturally derived compounds like genistein (B1671435).[3][4][5] This document provides detailed application notes and protocols for the synthesis and evaluation of this compound-based ER-β selective ligands.

Rationale for the this compound Scaffold

The this compound scaffold was initially explored as a simplified analog of genistein to identify ER selective ligands.[3][4] Docking studies predicted that substitutions at positions 1, 4, and 8 of the this compound template could significantly influence ER selectivity.[3][4][5] Notably, two distinct binding orientations within the ERβ ligand-binding pocket were identified. One orientation mimics that of genistein, while a second, "vertically flipped" orientation, has led to the discovery of compounds with superior ERβ selectivity and affinity.[3][4][5] X-ray crystallography has confirmed this alternate binding mode, revealing that substituents at positions 1 and 8 are key for inducing selectivity.[3][4][5]

Quantitative Data Summary

The following tables summarize the binding affinities and selectivity of representative this compound derivatives for ERα and ERβ.

Table 1: ER Binding Affinity and Selectivity of Key this compound Analogs

CompoundERα IC₅₀ (nM)ERβ IC₅₀ (nM)ERβ/ERα Selectivity Ratio
Genistein1355.425
WAY-202196 (Compound 47) >1000 5.9 >169
Compound 15>100020>50
6-(3-fluoro-4-hydroxyphenyl)naphthalene-2-ol--17
FHNP--3.5

Data compiled from multiple sources. The specific values can be found in the cited literature.[1][3]

Experimental Protocols

I. General Synthesis of this compound Derivatives

This protocol describes a general method for synthesizing this compound derivatives, which can be adapted based on the desired substitutions.[6]

Materials:

  • Substituted phenylacetonitriles

  • Substituted benzaldehydes

  • Sodium ethoxide

  • Ethanol (B145695)

  • Hydrochloric acid

  • Pyridine (B92270) hydrochloride

  • Dichloromethane (DCM)

  • Boron tribromide (BBr₃)

Procedure:

  • Condensation: React a substituted phenylacetonitrile (B145931) with a substituted benzaldehyde (B42025) in the presence of a base like sodium ethoxide in ethanol to form a cinnamonitrile (B126248) intermediate.

  • Cyclization: The cinnamonitrile is then cyclized to form the this compound scaffold. This can be achieved through various methods, including acid-catalyzed cyclization.

  • Demethylation (for hydroxylated derivatives): Methoxy-substituted 2-phenylnaphthalenes can be demethylated to yield the corresponding hydroxylated compounds. A common method is to heat the methoxy (B1213986) derivative with pyridine hydrochloride. Alternatively, for more sensitive substrates, treatment with BBr₃ in DCM at low temperatures can be used.[6]

  • Purification: The final products are purified by column chromatography on silica (B1680970) gel.

II. Estrogen Receptor Competitive Binding Assay

This protocol is used to determine the binding affinity (IC₅₀) of the synthesized compounds for ERα and ERβ.[7][8]

Materials:

  • Recombinant human ERα and ERβ ligand-binding domains

  • [³H]-Estradiol (radioligand)

  • Assay buffer (e.g., 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[7]

  • Test compounds

  • Non-labeled estradiol (B170435) (for determining non-specific binding)

  • Scintillation vials and scintillation cocktail

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Binding Reaction: In a microplate or tubes, combine the ER protein, [³H]-estradiol at a fixed concentration (typically around 0.5-1.0 nM), and varying concentrations of the test compound in the assay buffer.[7]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is hydroxylapatite (HAP) adsorption or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of [³H]-estradiol bound against the logarithm of the competitor concentration. The IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol, is determined from this curve.

III. Cell-Based Transcriptional Assay

This assay assesses the functional activity of the compounds as ERβ agonists or antagonists.[9][10]

Materials:

  • A suitable cell line (e.g., HeLa, HEK293) that does not endogenously express significant levels of ERs.

  • Expression vectors for full-length human ERβ.

  • A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).

  • Cell culture medium and supplements.

  • Transfection reagent.

  • Test compounds.

  • Luciferase assay reagent.

Procedure:

  • Cell Culture and Transfection: Culture the cells and transiently transfect them with the ERβ expression vector and the ERE-reporter plasmid.

  • Compound Treatment: After transfection, treat the cells with varying concentrations of the test compounds. For antagonist testing, co-treat with a known ERβ agonist (e.g., 17β-estradiol).

  • Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 24 hours).

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter).

  • Data Analysis: Plot the reporter gene activity against the logarithm of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Visualizations

G cluster_synthesis General Synthetic Scheme Phenylacetonitrile Substituted Phenylacetonitrile Cinnamonitrile Cinnamonitrile Intermediate Phenylacetonitrile->Cinnamonitrile Base (e.g., NaOEt) Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Cinnamonitrile Methoxy_PN Methoxy-2-phenylnaphthalene Cinnamonitrile->Methoxy_PN Cyclization Hydroxy_PN Hydroxy-2-phenylnaphthalene (ER-beta Ligand) Methoxy_PN->Hydroxy_PN Demethylation (e.g., BBr3 or Pyridine HCl)

Caption: General synthetic route for this compound based ER-β ligands.

G cluster_workflow Experimental Workflow Synthesis Synthesis of This compound Analogs Purification Purification and Characterization Synthesis->Purification Binding_Assay ERα/ERβ Competitive Binding Assay Purification->Binding_Assay Functional_Assay Cell-Based Transcriptional Assay (Agonist/Antagonist) Purification->Functional_Assay Selectivity Determine IC50 and Selectivity Ratio Binding_Assay->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Functional_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for discovery of this compound ER-β ligands.

G cluster_pathway ER-β Signaling Pathway Ligand This compound ER-β Ligand ERb_inactive Inactive ER-β (in cytoplasm/nucleus) Ligand->ERb_inactive Binding ERb_active Active ER-β Dimer ERb_inactive->ERb_active Dimerization ERE Estrogen Response Element (ERE) in DNA ERb_active->ERE Binding to DNA Transcription Modulation of Gene Transcription ERE->Transcription Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammation) Transcription->Cellular_Response

Caption: Simplified ER-β signaling pathway activated by a selective ligand.

Conclusion

The this compound scaffold represents a versatile and highly tractable platform for the development of potent and selective ERβ ligands. The synthetic accessibility and the well-defined structure-activity relationships make this class of compounds particularly attractive for medicinal chemistry campaigns. The protocols and data presented herein provide a solid foundation for researchers aiming to explore the therapeutic potential of targeting ERβ in various disease contexts. Further optimization of this scaffold could lead to the discovery of novel clinical candidates with improved pharmacological profiles.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Phenylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-phenylnaphthalene (B165426). This document addresses common issues encountered during synthesis, provides detailed experimental protocols, and presents key data to guide your optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and versatile methods for synthesizing this compound and its derivatives are palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Other notable methods include gold-catalyzed dimerization and reactions involving styrene (B11656) oxides.[1][2][3]

Q2: Why is my Suzuki-Miyaura coupling reaction for this compound synthesis resulting in a low yield?

A2: Low yields in Suzuki-Miyaura coupling are often attributed to several factors, including the quality of reagents, reaction conditions, and the catalyst system.[4] Key areas to investigate include the stability of the boronic acid, the activity of the palladium catalyst, and the effectiveness of the base and solvent system.[4][5]

Q3: What are common side reactions in the synthesis of this compound via Suzuki coupling?

A3: Common side reactions include protodeboronation of the boronic acid, homocoupling of the aryl halide or boronic acid, and dehalogenation of the aryl halide.[4][6] These side reactions consume starting materials and reduce the overall yield of the desired this compound product.

Q4: How can I minimize the formation of impurities during the synthesis?

A4: Minimizing impurities involves optimizing reaction conditions and ensuring the purity of all reagents and solvents. Thoroughly degassing the reaction mixture is crucial to prevent oxidation of the catalyst and phosphine (B1218219) ligands, which can lead to side reactions.[4] Using fresh, high-quality reagents is also essential.

Q5: What are the key parameters to consider when optimizing the reaction conditions?

A5: The critical parameters to optimize for a successful this compound synthesis via Suzuki coupling include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. The stoichiometry of the reactants, particularly the boronic acid, should also be carefully controlled.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure your palladium source and ligands are of high quality and stored correctly. Consider using a pre-catalyst to ensure the generation of the active Pd(0) species.[7]
Degraded Boronic Acid Use fresh phenylboronic acid or consider more stable derivatives like pinacol (B44631) esters or MIDA boronates.[4] Protodeboronation can be a significant issue.
Inefficient Base The choice of base is critical. Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[3][7] The base's strength and solubility can impact the reaction rate.
Inappropriate Solvent Solvents like dioxane, toluene, and THF are commonly used.[3][7] Ensure the solvent is anhydrous and properly degassed.
Suboptimal Temperature While many Suzuki couplings require heat, excessive temperatures can lead to catalyst decomposition.[4] Optimize the temperature for your specific substrate and catalyst system.
Issue 2: Formation of Significant Side Products
Side Product Troubleshooting Steps
Homocoupling Products This can result from oxygen in the reaction mixture. Ensure thorough degassing of the solvent and reaction setup.[4] Using a higher ligand-to-palladium ratio can sometimes suppress this.
Protodeboronation Product (Benzene) This occurs when the boronic acid reacts with residual water or acidic protons. Use anhydrous solvents and consider using a less nucleophilic base.
Dehalogenation Product (Naphthalene) This side reaction can be promoted by certain bases or impurities. Consider changing the base or ensuring all reagents are pure.[6]

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of arylnaphthalene synthesis via Suzuki coupling.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10096
Pd₂(dba)₃ (1)RuPhos (2)K₃PO₄Dioxane10095
Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O9085

Reaction conditions: 1-bromonaphthalene (B1665260) (1.0 mmol), phenylboronic acid (1.2 mmol). Data is representative of typical results found in the literature.[7]

Table 2: Effect of Base and Solvent on Yield

BaseSolventTemperature (°C)Yield (%)
K₃PO₄Dioxane/H₂O10096
Cs₂CO₃Dioxane10092
K₂CO₃Toluene/H₂O9088
NaOHEthanol/H₂O60>95 (for 4-bromoanisole)

Reaction conditions: 1-bromonaphthalene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂/SPhos catalyst system, unless otherwise noted.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromonaphthalene (B93597) with Phenylboronic Acid
  • Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromonaphthalene (e.g., 207 mg, 1.0 mmol), phenylboronic acid (e.g., 146 mg, 1.2 mmol), and potassium phosphate (B84403) (K₃PO₄, e.g., 424 mg, 2.0 mmol).[7]

  • Catalyst and Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂, 4.5 mg, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 16.4 mg, 0.04 mmol).[7]

  • Degassing: Seal the flask with a septum and perform three cycles of vacuum followed by backfilling with an inert gas (e.g., argon or nitrogen).[4]

  • Solvent Addition: Add degassed dioxane (e.g., 5 mL) and degassed water (e.g., 0.5 mL) via syringe.[7]

  • Reaction: Place the flask in a preheated oil bath at 100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired this compound.[7]

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Add Reactants (2-Bromonaphthalene, Phenylboronic Acid, Base) Catalyst 2. Add Catalyst & Ligand Reagents->Catalyst Degas 3. Degas System Catalyst->Degas Solvent 4. Add Degassed Solvent Degas->Solvent Heat 5. Heat & Stir Solvent->Heat Monitor 6. Monitor Progress (TLC/GC-MS) Heat->Monitor Workup 7. Aqueous Work-up & Extraction Monitor->Workup Purify 8. Column Chromatography Workup->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Troubleshooting_Yield Start Low or No Yield CheckCatalyst Check Catalyst Activity & Ligand Quality Start->CheckCatalyst CheckReagents Verify Boronic Acid & Base Quality Start->CheckReagents CheckConditions Optimize Reaction Conditions (Temp, Solvent) Start->CheckConditions Degassing Ensure Proper Degassing Start->Degassing Solution1 Use Pre-catalyst or Fresh Reagents CheckCatalyst->Solution1 Solution2 Use Stable Boronic Acid Derivative or Fresh Base CheckReagents->Solution2 Solution3 Screen Solvents & Optimize Temperature CheckConditions->Solution3 Solution4 Improve Degassing Technique Degassing->Solution4

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Functionalization of the 2-Phenylnaphthalene Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the 2-phenylnaphthalene (B165426) core.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the functionalization of the this compound core?

A1: The primary challenges in functionalizing the this compound core revolve around controlling regioselectivity, overcoming steric hindrance, and achieving high yields. The presence of the phenyl group at the 2-position influences the electronic and steric properties of the naphthalene (B1677914) ring system, making predictable and selective functionalization complex. Key challenges include:

  • Regioselectivity: The phenyl group directs incoming electrophiles, but predicting the exact position of substitution can be difficult due to the interplay of electronic and steric effects.[1][2][3] A mixture of isomers is a common outcome.

  • Steric Hindrance: The phenyl group can sterically hinder access to adjacent positions on the naphthalene ring, particularly the 1 and 3 positions, making reactions at these sites challenging.[4][5][6]

  • C-H Activation: While a powerful tool, direct C-H functionalization of the this compound core can be sluggish and prone to low yields or require harsh reaction conditions.[7][8][9] Catalyst deactivation and competing side reactions are common issues.[8]

  • Purification: The separation of constitutional isomers formed during functionalization can be difficult due to their similar physical properties, often requiring advanced chromatographic techniques.[10][11]

Q2: How does the phenyl group at the 2-position influence the regioselectivity of electrophilic aromatic substitution?

A2: The phenyl group is an activating group and directs incoming electrophiles to the ortho and para positions of the phenyl ring itself. However, when considering the naphthalene core, its electronic effect is more complex. Generally, the phenyl group is considered an ortho, para-director. In the context of the this compound system, this can lead to substitution at various positions on the naphthalene scaffold, with the precise outcome depending on the reaction conditions and the nature of the electrophile. The positions most susceptible to electrophilic attack are influenced by the resonance stabilization of the resulting carbocation intermediate (arenium ion).[3][12][13][14]

Q3: What are the most common methods for introducing functional groups onto the this compound core?

A3: Common methods for functionalizing the this compound core include:

  • Electrophilic Aromatic Substitution: Classic reactions like nitration, halogenation, and Friedel-Crafts acylation can be used, although controlling regioselectivity can be a challenge.[15]

  • Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a widely used method to introduce aryl or other groups.[15][16][17] This often involves pre-functionalizing the this compound core with a halide (e.g., bromine) to serve as a coupling handle.[15]

  • Directed C-H Activation/Functionalization: This modern approach allows for the direct introduction of functional groups at specific positions, often guided by a directing group temporarily installed on the molecule.[7][9][18][19][20]

  • Lithiation: ortho-Lithiation followed by quenching with an electrophile can be a viable strategy for introducing substituents at specific positions, though it requires careful control of reaction conditions.[21]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling reaction to introduce a group onto a halogenated this compound is giving a low yield. What are the potential causes and how can I troubleshoot this?

A: Low yields in Suzuki-Miyaura coupling reactions are a common issue. Here’s a systematic approach to troubleshooting:

  • Catalyst Inactivity: The active Pd(0) species might not be forming or could be deactivating.

    • Solution: Use a high-quality palladium precursor and ligand. Consider using a pre-formed catalyst. Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the catalyst.[16]

  • Inappropriate Base: The choice and amount of base are critical for the transmetalation step.

    • Solution: Screen different bases such as K₃PO₄, Cs₂CO₃, or KF. The strength and solubility of the base can significantly impact the reaction rate.[22][23]

  • Poor Reagent Quality: Impurities in the boronic acid or aryl halide can interfere with the reaction.

    • Solution: Use freshly purchased or purified reagents. Protodeboronation (cleavage of the C-B bond by a proton source) of the boronic acid is a common side reaction.[24]

  • Suboptimal Reaction Conditions: Temperature and solvent play a crucial role.

    • Solution: Optimize the reaction temperature. While higher temperatures can increase the rate, they can also lead to catalyst decomposition. Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene (B28343)/water).[16]

Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution

Q: I am attempting an electrophilic substitution on this compound and obtaining a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?

A: Achieving high regioselectivity in electrophilic aromatic substitution of this compound can be challenging. Here are some strategies:

  • Choice of Reagents and Catalyst: The nature of the electrophile and any catalyst used can significantly influence the regioselectivity.

    • Solution: Experiment with different electrophilic reagents. For example, in Friedel-Crafts acylation, the choice of Lewis acid can alter the isomer distribution.[15] Using sterically bulky reagents may favor substitution at less hindered positions.

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction.

    • Solution: Try running the reaction at a lower temperature. This often favors the kinetically controlled product, which may be a single isomer.

  • Directing Groups: Introducing a directing group at a specific position on the this compound core can be a powerful strategy to control the position of subsequent substitutions.[19][20]

    • Solution: Consider a multi-step synthesis where a strongly directing group is first installed to guide the desired substitution, and then the directing group is removed or converted to another functionality.

Issue 3: Low Conversion in C-H Activation

Q: My directed C-H activation reaction on the this compound core is showing low conversion. What are the common pitfalls and how can I improve the reaction?

A: Low conversion in C-H activation reactions often points to issues with the catalyst, directing group, or reaction conditions.

  • Catalyst Deactivation: The catalyst can be poisoned by impurities or decompose under the reaction conditions.

    • Solution: Ensure all reagents and solvents are of high purity and are anhydrous and deoxygenated. The choice of oxidant is also critical in many C-H activation cycles.[8]

  • Ineffective Directing Group: The directing group may not be coordinating effectively to the metal center to facilitate C-H cleavage.

    • Solution: The choice of directing group is crucial for regioselectivity and efficiency.[7][18] You may need to screen different directing groups to find one that is optimal for your specific transformation.

  • Steric Hindrance: The phenyl group or other substituents on the this compound core may sterically hinder the approach of the catalyst to the target C-H bond.[4][5]

    • Solution: Modifying the ligand on the metal catalyst to be less sterically demanding may improve conversion. Alternatively, a different directing group that positions the catalyst more favorably might be necessary.

  • Suboptimal Reaction Conditions: Temperature, solvent, and additives can have a profound effect.

    • Solution: Systematically screen reaction parameters such as temperature, solvent, and the concentration of reactants. Some C-H activation reactions are sensitive to the presence of specific additives.[8]

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated 2-Phenylnaphthalenes

EntryAryl HalideBoronic AcidPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
16-Bromo-2-phenylnaphthalenePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O80>90
21-Bromo-2-phenylnaphthalene4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O10096
34'-Bromo-2-phenylnaphthalene3,5-Dimethylphenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃THF/H₂O8092
47-Iodo-2-phenylnaphthaleneNaphthyl-1-boronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF/H₂O9088

Note: The data in this table is representative and compiled from typical results in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.[15][16]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 6-Bromo-2-phenylnaphthalene with Phenylboronic Acid
  • Reagent Preparation: In a dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-2-phenylnaphthalene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Degassing: Seal the flask with a septum and perform three cycles of evacuating and backfilling with argon.

  • Solvent Addition: Add a degassed mixture of toluene (4 mL), ethanol (B145695) (1 mL), and water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate (B1210297). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2,6-diphenylnaphthalene.

This protocol is a general guideline and may require optimization for specific substrates.[15][16]

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound derivative, boronic acid, base, and catalyst degas Degas flask with inert gas reagents->degas solvent Add degassed solvent degas->solvent heat Heat to specified temperature solvent->heat monitor Monitor progress (TLC/GC-MS) heat->monitor quench Quench reaction and perform extraction monitor->quench purify Purify by column chromatography quench->purify characterize Characterize final product purify->characterize

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

troubleshooting_low_yield start Low Yield in Functionalization Reaction catalyst Check Catalyst System (Activity, Loading, Purity) start->catalyst reagents Verify Reagent Quality (Purity, Stoichiometry) start->reagents conditions Optimize Reaction Conditions (Temperature, Solvent, Time) start->conditions sterics Consider Steric Hindrance start->sterics solution1 Use fresh catalyst/ligand, degas thoroughly catalyst->solution1 solution2 Purify starting materials, check stoichiometry reagents->solution2 solution3 Screen different temperatures and solvents conditions->solution3 solution4 Modify ligand or directing group sterics->solution4

Caption: Troubleshooting logic for low reaction yields.

References

Technical Support Center: Purification of Crude 2-Phenylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2-phenylnaphthalene (B165426). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on the synthetic route employed.

  • Suzuki Coupling Reactions: A common method for synthesizing this compound is the Suzuki coupling of a naphthalene-boronic acid with an aryl halide, or vice versa. Potential impurities from this reaction include:

    • Homocoupling byproducts: Biphenyl and binaphthyl can form from the coupling of two aryl halides or two boronic acid molecules, respectively.

    • Unreacted starting materials: Residual naphthalene (B1677914) derivatives and phenyl halides may remain.

    • Inorganic salts: Boric acid and other salts are byproducts of the reaction and workup.[1][2]

  • Friedel-Crafts Reactions: Acylation or alkylation of naphthalene can also be used. Impurities may include:

    • Positional isomers: 1-Phenylnaphthalene is a common isomeric impurity. The ratio of 1- and this compound can be influenced by reaction conditions such as solvent and temperature.[3]

    • Polyalkylation/polyacylation products: Multiple phenyl groups may be added to the naphthalene ring.[4][5]

    • Rearranged products: In Friedel-Crafts alkylation, carbocation rearrangements can lead to undesired isomers.[4]

  • General Impurities:

    • Solvent residues: Residual solvents from the reaction or extraction steps.

    • Colored impurities: Often high molecular weight, polar byproducts that can impart a yellow or brown color to the crude product.

Q2: Which purification technique is most suitable for my crude this compound?

A2: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

  • Recrystallization: This is a good choice for removing small amounts of impurities from a solid crude product. It is effective if the impurities have different solubility profiles from this compound.

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. It is particularly useful for removing both more polar and less polar impurities, as well as for separating isomers.

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. It offers excellent separation of closely related compounds, including isomers.

  • Distillation: While this compound has a high boiling point (around 358 °C), vacuum distillation can be used to separate it from non-volatile or very high-boiling impurities.

  • Sublimation: As a volatile solid, this compound can be purified by sublimation to remove non-volatile impurities.[6][7][8]

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. It allows you to visualize the separation of this compound from its impurities.

Troubleshooting Guides

Recrystallization

Issue: Oiling out instead of crystal formation.

  • Possible Cause: The boiling point of the solvent may be higher than the melting point of this compound (around 105 °C), or the solution is too concentrated or contains significant impurities that depress the melting point.[9][10][11][12]

  • Troubleshooting Steps:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the concentration.

    • Allow the solution to cool very slowly.

    • If the problem persists, consider using a lower-boiling point solvent or a mixed solvent system.

Issue: Low or no crystal yield.

  • Possible Cause:

    • Too much solvent was used, and the solution is not saturated upon cooling.[9][13][14]

    • The cooling process was too rapid.

    • The chosen solvent is too good a solvent for this compound, even at low temperatures.

  • Troubleshooting Steps:

    • Concentrate the solution by boiling off some of the solvent and allow it to cool again.[13]

    • Ensure the solution cools slowly to room temperature before placing it in an ice bath.

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[14]

    • If the yield is consistently low, a different solvent or a mixed-solvent system may be necessary.

Issue: Persistent yellow color in the crystals.

  • Possible Cause: Colored impurities are co-crystallizing with the product.

  • Troubleshooting Steps:

    • Perform a hot filtration with a small amount of activated charcoal to adsorb the colored impurities. Be aware that this may also remove some of your product, potentially lowering the yield.[11][15][16]

    • A second recrystallization may be necessary.

    • Consider a preliminary purification by column chromatography to remove the bulk of the colored impurities before recrystallization.

Column Chromatography

Issue: Poor separation of this compound from impurities.

  • Possible Cause:

    • The solvent system (mobile phase) is too polar or not polar enough.

    • The column was not packed properly, leading to channeling.

    • The column was overloaded with the crude sample.

  • Troubleshooting Steps:

    • Optimize the solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for this compound.

    • Ensure the column is packed uniformly without any air bubbles or cracks.

    • Use an appropriate ratio of silica (B1680970) gel to crude product (typically 30:1 to 100:1 by weight).

Issue: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough.

  • Troubleshooting Steps:

Data Presentation

Table 1: Recrystallization Solvents for this compound

Solvent/Solvent SystemSuitabilityExpected Recovery YieldNotes
Ethanol (B145695)GoodModerate to HighA commonly used solvent for recrystallizing aromatic hydrocarbons.[11]
MethanolFair to GoodModerateLower boiling point than ethanol, may require more careful handling.
IsopropanolGoodModerate to HighSimilar properties to ethanol.
TolueneGoodHighHigh boiling point may make it difficult to remove from the final product.
Hexane/Ethyl AcetateGood (Mixed Solvent)VariableThe ratio can be adjusted to achieve optimal solubility and recovery.
Methanol/WaterGood (Mixed Solvent)VariableWater acts as an anti-solvent to induce crystallization.

Note: Recovery yields are highly dependent on the initial purity of the crude product and the experimental technique.

Table 2: Thin-Layer Chromatography (TLC) Data for this compound

Stationary PhaseMobile Phase (v/v)Approximate Rf Value
Silica Gel 60 F254Hexane~0.3 - 0.4
Silica Gel 60 F254Petroleum Ether~0.3 - 0.4
Silica Gel 60 F254Hexane:Ethyl Acetate (9:1)~0.5 - 0.6
Silica Gel 60 F254Toluene~0.3
C18-Reverse PhaseAcetonitrile:Water (8:2)~0.4 - 0.5

Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of this compound.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine a suitable solvent system using TLC. A good starting point for this compound is pure hexane or petroleum ether, which should give an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) using the chosen solvent system (wet packing method is recommended).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a low-boiling solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Add the mobile phase to the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Analytical High-Performance Liquid Chromatography (HPLC)
  • System: A reverse-phase HPLC system with a C18 column is suitable.[2]

  • Mobile Phase: A mixture of acetonitrile, water, and a small amount of phosphoric acid (or formic acid for MS compatibility) can be used.[2] A typical starting gradient could be 70:30 acetonitrile:water, ramping to 100% acetonitrile.

  • Detection: UV detection at 254 nm is appropriate for aromatic compounds.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Visualizations

experimental_workflow crude Crude this compound tlc TLC Analysis crude->tlc decision Choose Purification Method tlc->decision recrystallization Recrystallization decision->recrystallization High Purity & Solid column Column Chromatography decision->column Mixed Impurities hplc Preparative HPLC decision->hplc Very High Purity pure Pure this compound recrystallization->pure column->pure hplc->pure

Caption: A general workflow for the purification of crude this compound.

troubleshooting_recrystallization start Recrystallization Attempt oiling Compound Oils Out? start->oiling no_crystals No Crystals Form? oiling->no_crystals No reheat Reheat and Add More Solvent oiling->reheat Yes low_yield Low Yield? no_crystals->low_yield No concentrate Concentrate Solution no_crystals->concentrate Yes check_solvent_amount Used Minimum Hot Solvent? low_yield->check_solvent_amount Yes slow_cool Cool Slowly reheat->slow_cool change_solvent Change Solvent/System slow_cool->change_solvent Still Oiling induce Induce Crystallization (Scratch/Seed) concentrate->induce induce->change_solvent Still No Crystals check_cooling Cooled Sufficiently? check_solvent_amount->check_cooling

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Enhancing the Stability of 2-Phenylnaphthalene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 2-phenylnaphthalene (B165426) derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative appears to be degrading upon storage in solution. What are the likely degradation pathways?

A1: this compound derivatives are susceptible to degradation through several pathways, primarily oxidation and photodegradation. The naphthalene (B1677914) ring system is electron-rich and can be oxidized, particularly if it contains electron-donating substituents like hydroxyl or methoxy (B1213986) groups.[1][2] Cytochrome P450 enzymes, for instance, are known to oxidize naphthalene to form hydroxylated metabolites.[2] Additionally, the extended π-system of the naphthalene core makes these compounds prone to degradation upon exposure to light, especially UV radiation.[3][4] Hydrolysis is generally less of a concern unless the derivative possesses hydrolyzable functional groups (e.g., esters, amides).

Q2: I am observing the appearance of new, colored impurities in my sample. What could be the cause?

A2: The formation of colored impurities is often indicative of oxidative degradation. Oxidation of the this compound core can lead to the formation of quinone-like structures, which are often colored.[5] This process can be accelerated by exposure to air (oxygen), metal ions, or light. Ensure your solvents are degassed and consider using amber vials to protect from light.

Q3: How can I proactively design more stable this compound derivatives?

A3: Structure-activity relationship (SAR) studies can guide the design of more stable analogs.[1] Consider introducing electron-withdrawing groups to the naphthalene or phenyl rings to decrease the electron density and reduce susceptibility to oxidation. Steric hindrance around sensitive positions can also be introduced to physically block attack by reactive species. For photosensitive compounds, it may be beneficial to modify the chromophore to alter its absorption spectrum and reduce light-induced degradation.

Q4: What are the standard stress conditions for performing a forced degradation study on a novel this compound derivative?

A4: Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[6][7] Typical stress conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat (e.g., 80-100 °C).

  • Photodegradation: Exposure to a combination of UV and visible light as per ICH Q1B guidelines.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid loss of parent compound peak in HPLC analysis of a solution stored at room temperature. 1. Oxidative degradation: The compound is reacting with dissolved oxygen. 2. Photodegradation: The solution is exposed to ambient light.1. Purge solvents with an inert gas (e.g., nitrogen or argon) before preparing solutions. 2. Store solutions in amber vials or wrap vials in aluminum foil. 3. Consider adding an antioxidant (e.g., BHT) if compatible with your experimental system.
Multiple new peaks appearing in the chromatogram during a stability study. 1. Multiple degradation pathways are occurring. 2. Complex fragmentation of an initial degradation product. 1. Perform a systematic forced degradation study to identify the degradation products under specific stress conditions (acid, base, oxidation, light, heat).[6] 2. Use a mass spectrometer (LC-MS) to obtain mass information for the new peaks to help elucidate their structures.
Non-reproducible stability data between experiments. 1. Inconsistent storage conditions (temperature, light exposure). 2. Variability in solvent purity or dissolved oxygen content. 3. Inconsistent sample preparation. 1. Use a calibrated stability chamber with controlled temperature and humidity. 2. Always use high-purity (HPLC grade) solvents from a fresh source. 3. Standardize your sample preparation protocol, including sonication time and final concentration.
Precipitation of the compound from the stability study solution. 1. Poor solubility of the compound in the chosen solvent. 2. Formation of an insoluble degradation product. 3. Change in pH of the solution over time. 1. Determine the solubility of your compound in the chosen solvent before initiating the study. Consider using a co-solvent system if necessary. 2. If a precipitate forms, isolate and attempt to characterize it to determine if it is the parent compound or a degradant. 3. Buffer your solution to maintain a constant pH throughout the experiment.

Quantitative Data on Stability

Due to the proprietary nature of drug development, publicly available quantitative stability data for specific this compound derivatives is limited. The following table provides an illustrative example of how to present stability data from a forced degradation study.

Table 1: Illustrative Stability Data for a Hypothetical this compound Derivative (Compound X) after 24 hours of Stress Testing.

Stress Condition% Assay of Compound X% Total DegradationNumber of Degradants >0.1%
Control (No Stress)99.80.21
0.1 M HCl (60 °C)92.57.53
0.1 M NaOH (60 °C)85.114.94
3% H₂O₂ (RT)78.321.75
Dry Heat (80 °C)98.21.82
Photostability (ICH Q1B)90.49.63

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Derivative

Objective: To identify the potential degradation pathways and degradation products of a this compound derivative under various stress conditions.

Materials:

  • This compound derivative

  • HPLC grade acetonitrile (B52724) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

    • Keep one sample at room temperature and another at 60 °C for 24 hours.

    • After the incubation period, neutralize the solution with 0.2 M NaOH and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

    • Keep one sample at room temperature and another at 60 °C for 24 hours.

    • Neutralize the solution with 0.2 M HCl and dilute to 0.1 mg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.

    • Keep the sample at room temperature for 24 hours, protected from light.

    • Dilute to 0.1 mg/mL.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at 80 °C for 48 hours.

    • After exposure, prepare a 0.1 mg/mL solution.

  • Photostability:

    • Expose a solid sample and a 0.1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.[8] Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify and quantify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating the this compound derivative from its potential degradation products.

Materials & Equipment:

  • HPLC system with a diode array detector (DAD) or UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Forced degradation samples from Protocol 1

  • HPLC grade acetonitrile, methanol (B129727), and water

  • Buffers (e.g., phosphate, acetate) and acids (e.g., formic acid, trifluoroacetic acid)

Procedure:

  • Initial Method Scouting:

    • Start with a generic gradient using a C18 column. A typical starting gradient could be 10% to 90% acetonitrile in water (with 0.1% formic acid) over 20 minutes.

    • Inject a mixture of the unstressed and stressed samples to observe the separation of the parent peak and the degradation products.

  • Optimization of Mobile Phase:

    • Adjust the gradient slope and time to improve the resolution between peaks.

    • Evaluate different organic modifiers (e.g., methanol vs. acetonitrile) and pH values of the aqueous phase. The aromatic nature of this compound derivatives often leads to good retention on C18 columns.

  • Wavelength Selection:

    • Use the DAD to acquire UV spectra for the parent compound and all degradation products. Select a wavelength that provides a good response for all components of interest. Naphthalene derivatives typically have strong absorbance in the UV region (around 220-300 nm).[9]

  • Method Validation (Peak Purity):

    • Once a suitable separation is achieved, assess the peak purity of the parent compound in the stressed samples using the DAD. The spectra across the peak should be homogeneous.

    • This ensures that no degradation products are co-eluting with the main peak, which is a critical requirement for a stability-indicating method.

Visualizations

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_stress Phase 2: Stress Testing cluster_analysis Phase 3: Analysis & Method Refinement cluster_conclusion Phase 4: Stability Assessment A Synthesize & Characterize this compound Derivative B Develop Initial HPLC Method A->B C Perform Forced Degradation (Acid, Base, Oxidation, Light, Heat) B->C D Analyze Stressed Samples via HPLC C->D E Assess Peak Purity & Validate Method D->E F Identify Degradation Products (e.g., LC-MS) D->F G Establish Degradation Profile E->G F->G H Propose Stabilization Strategies G->H

Caption: Workflow for assessing and improving the stability of this compound derivatives.

troubleshooting_logic start Instability Observed (e.g., new HPLC peaks) cond1 Is the sample exposed to light? start->cond1 action1 Store in amber vials. Re-run experiment. cond1->action1 Yes cond2 Are you using degassed solvents? cond1->cond2 No action1->cond2 action2 Purge solvents with N2/Ar. Re-run experiment. cond2->action2 No cond3 Is the pH of the solution stable? cond2->cond3 Yes action2->cond3 action3 Use a buffered solution. Re-run experiment. cond3->action3 No end Consult Forced Degradation Data & Consider Structural Modification cond3->end Yes action3->end

Caption: Decision tree for troubleshooting common stability issues.

References

common side reactions in 2-phenylnaphthalene synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-phenylnaphthalene (B165426). This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to common side reactions encountered during the synthesis of this compound, primarily via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis of this compound, focusing on the identification and mitigation of common side products.

Issue 1: Presence of Biphenyl (B1667301) or Binaphthyl Impurities in the Final Product

Symptoms:

  • NMR or GC-MS analysis of the purified product shows the presence of biphenyl (from phenylboronic acid) or binaphthyl (from a naphthalene-boronic acid).

  • The isolated yield of this compound is lower than expected, even with full consumption of the starting halide.

Root Cause Analysis: This issue is most likely due to the homocoupling of the boronic acid reagent. This side reaction is particularly promoted by the presence of oxygen in the reaction mixture or the use of a Pd(II) catalyst precursor which can oxidize the boronic acid.[1]

Solutions:

  • Thorough Degassing: Before adding the palladium catalyst, it is crucial to rigorously degas the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[1]

  • Use of Pd(0) Precatalysts: Employing a Pd(0) source, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂. Pd(II) salts require an initial reduction to the active Pd(0) species, a step during which homocoupling can occur.[1]

  • Addition of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate (B1220265) (1-2 equivalents), can help in the in situ reduction of any Pd(II) species to the catalytically active Pd(0) without interfering with the main catalytic cycle.

  • Control of Reaction Conditions: Slower addition of the boronic acid to the reaction mixture or conducting the reaction at a lower temperature may favor the desired cross-coupling pathway over homocoupling.

Issue 2: Formation of Naphthalene as a Significant Byproduct

Symptoms:

  • The final product is contaminated with naphthalene.

  • The yield of this compound is reduced due to the consumption of the naphthalene-boronic acid starting material without coupling.

Root Cause Analysis: This is a classic case of protodeboronation , where the carbon-boron bond of the naphthalene-boronic acid is cleaved and replaced by a carbon-hydrogen bond.[2] This side reaction is often promoted by high temperatures, strong bases, and the presence of water.[3]

Solutions:

  • Use of Milder Bases: If strong bases like NaOH or KOH are being used, consider switching to milder inorganic bases such as K₂CO₃ or K₃PO₄.

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[3] If feasible for your specific system, running the reaction under anhydrous conditions might suppress this side reaction.

  • Employ More Stable Boronic Esters: Pinacol (B44631) esters (Bpin) or MIDA boronates are generally more stable towards protodeboronation than their corresponding boronic acids.[4] They provide a slow, controlled release of the boronic acid into the reaction medium, keeping its concentration low and minimizing the undesired side reaction.[2]

Issue 3: Detection of Naphthalene Originating from the Halide Starting Material

Symptoms:

  • GC-MS analysis reveals the presence of naphthalene, and you have confirmed that the boronic acid is not the source.

  • Consumption of the 2-halonaphthalene starting material is observed without the formation of the corresponding amount of this compound.

Root Cause Analysis: This side product arises from the dehalogenation (or hydrodehalogenation) of the 2-halonaphthalene starting material. In this process, the halogen atom is replaced by a hydrogen atom. This can occur via a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[1][4]

Solutions:

  • Choice of Solvent and Base: The formation of Pd-H species can be influenced by the solvent and base. For instance, using protic solvents like alcohols in combination with a strong base can be a source of the hydride. Switching to an aprotic solvent system can be beneficial.[3]

  • Ligand Selection: The choice of phosphine (B1218219) ligand can influence the relative rates of the desired reductive elimination (forming this compound) and the undesired dehalogenation. Screening different bulky, electron-rich ligands may help identify one that favors the cross-coupling pathway.[3]

  • Ensure Inert Atmosphere: While primarily to prevent homocoupling, a strictly inert atmosphere will also minimize potential side reactions that could lead to the formation of Pd-H species.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Suzuki-Miyaura synthesis of this compound? A1: The most frequently encountered side reaction is the homocoupling of the boronic acid reagent (e.g., phenylboronic acid coupling with itself to form biphenyl).[1] This is often due to the presence of oxygen in the reaction. Protodeboronation of the boronic acid and dehalogenation of the aryl halide are also common side reactions.[1][4]

Q2: How does the choice of palladium catalyst affect the formation of side products? A2: The oxidation state of the palladium precursor is important. Using a Pd(0) catalyst, like Pd(PPh₃)₄, directly introduces the active species into the catalytic cycle. In contrast, Pd(II) catalysts, such as Pd(OAc)₂, need to be reduced to Pd(0) in situ. This reduction step can sometimes be promoted by the homocoupling of the boronic acid, thus increasing the formation of this byproduct.[1]

Q3: Can the base used in the reaction influence the yield and purity of this compound? A3: Absolutely. The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, a base that is too strong or used at high temperatures can promote the protodeboronation of the boronic acid.[3] Therefore, screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often necessary to find the optimal balance for high yield and minimal side product formation.

Q4: Is it better to use a boronic acid or a boronic ester for the synthesis of this compound? A4: While boronic acids are commonly used, boronic esters (like pinacol esters) are often more stable and less prone to side reactions such as protodeboronation.[4] They act as a source for the slow release of the boronic acid during the reaction, which can help to suppress side reactions and lead to more reproducible results.

Q5: My reaction mixture turned black. What does this indicate? A5: The formation of a black precipitate, known as palladium black, indicates the decomposition of the palladium catalyst. This leads to a decrease in the concentration of the active catalyst in the solution and can result in low conversion and yield. Catalyst decomposition can be caused by high temperatures, impurities, or an inappropriate choice of ligand.

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield of arylnaphthalene synthesis and the prevalence of side reactions, based on general trends observed in Suzuki-Miyaura couplings.

ParameterCondition ACondition BExpected Outcome and Rationale
Palladium Source Pd(OAc)₂ (Pd(II))Pd(PPh₃)₄ (Pd(0))Condition B is expected to show lower levels of boronic acid homocoupling as it avoids the in situ reduction step that can promote this side reaction.[1]
Atmosphere AirInert (Argon/Nitrogen)An inert atmosphere (Condition B) is crucial to minimize the oxygen-promoted homocoupling of the boronic acid, leading to a higher purity of the desired this compound.[1]
Boron Reagent Naphthalene-boronic AcidNaphthalene-2-boronic acid pinacol esterThe pinacol ester (Condition B) is more stable towards protodeboronation, which can lead to a higher overall yield of the cross-coupled product.[4]
Base KOH (strong)K₂CO₃ (mild)A milder base like K₂CO₃ (Condition B) is less likely to induce protodeboronation of the boronic acid compared to a strong base like KOH, especially at elevated temperatures.
Solvent Toluene/Ethanol/WaterDioxane/WaterWhile both can be effective, the choice of solvent can influence solubility and reaction rates. Aprotic solvents like dioxane (Condition B) may reduce the risk of dehalogenation if a protic solvent is acting as a hydride source.[3]
Temperature 120 °C80 °CHigher temperatures (Condition A) can increase the reaction rate but may also accelerate side reactions like protodeboronation and catalyst decomposition. An optimal temperature needs to be determined experimentally.

Experimental Protocols

General Procedure for Suzuki-Miyaura Synthesis of this compound

This protocol is adapted from a standard procedure for the synthesis of arylnaphthalenes.

Materials:

  • 2-Bromonaphthalene (1.0 eq.)

  • Phenylboronic acid (1.2 eq.)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 eq.)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq.)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 eq.)

  • 1,4-Dioxane (B91453) (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromonaphthalene, phenylboronic acid, and potassium phosphate.

  • Catalyst and Ligand Addition: To the flask, add palladium(II) acetate and the SPhos ligand.

  • Inert Atmosphere: Seal the flask with a septum and perform three cycles of evacuating the flask under vacuum and backfilling with an inert gas (argon or nitrogen).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe. The typical solvent ratio is 10:1 dioxane to water.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously. Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.[3]

Mandatory Visualization

Reaction Pathways Diagram

Suzuki_Side_Reactions cluster_main Suzuki-Miyaura Coupling (Desired Pathway) cluster_side Common Side Reactions cluster_homo Homocoupling cluster_proto Protodeboronation cluster_dehalo Dehalogenation Start 2-Halonaphthalene + Phenylboronic Acid OxAdd Oxidative Addition Pd0 Pd(0)Ln Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Aryl-Pd(II)-Aryl' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product This compound RedElim->Product BoronicAcid Phenylboronic Acid O2_PdII O2 / Pd(II) BoronicAcid->O2_PdII Homocoupling_Product Biphenyl O2_PdII->Homocoupling_Product BoronicAcid2 Naphthalene-boronic Acid H_plus H+ Source (e.g., H2O) BoronicAcid2->H_plus Proto_Product Naphthalene H_plus->Proto_Product PdII_Aryl2 Aryl-Pd(II)-X Pd_H Pd-H Species PdII_Aryl2->Pd_H Dehalo_Product Naphthalene Pd_H->Dehalo_Product

Caption: Main vs. side reaction pathways in this compound synthesis.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Crude Mixture (TLC, GC-MS, NMR) Start->Analysis Homocoupling Homocoupling Product Detected (Biphenyl/Binaphthyl) Analysis->Homocoupling Yes Protodeboronation Protodeboronation Product Detected (Naphthalene from Boronic Acid) Analysis->Protodeboronation Yes Dehalogenation Dehalogenation Product Detected (Naphthalene from Halide) Analysis->Dehalogenation Yes Low_Conversion Low Conversion of Starting Materials Analysis->Low_Conversion Yes Sol_Homocoupling 1. Rigorously Degas Reaction 2. Use Pd(0) Precatalyst 3. Add Mild Reducing Agent Homocoupling->Sol_Homocoupling Sol_Protodeboronation 1. Use Milder Base 2. Use Boronic Ester (Bpin, MIDA) 3. Optimize Temperature Protodeboronation->Sol_Protodeboronation Sol_Dehalogenation 1. Screen Aprotic Solvents 2. Screen Bulky Ligands 3. Re-evaluate Base Dehalogenation->Sol_Dehalogenation Sol_Low_Conversion 1. Check Catalyst/Ligand Activity 2. Optimize Temperature/Time 3. Screen Solvents/Bases Low_Conversion->Sol_Low_Conversion

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: 2-Phenylnaphthalene Experimental Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the experimental procedures involving 2-phenylnaphthalene (B165426). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is one of the most prevalent and versatile methods for the synthesis of this compound. This reaction involves the palladium-catalyzed coupling of a naphthalene (B1677914) derivative (typically a halonaphthalene or a naphthyl triflate) with a phenylboronic acid derivative.

Q2: I am not getting any product in my Suzuki-Miyaura reaction. What are the likely causes?

A2: A complete lack of product in a Suzuki-Miyaura coupling can stem from several critical issues. The primary suspects are an inactive catalyst, poor quality reagents, or incorrect reaction setup. Ensure your palladium catalyst is active, the reagents (especially the boronic acid) have not degraded, and the reaction has been properly degassed to remove oxygen.

Q3: What are common side products in the Suzuki-Miyaura synthesis of this compound?

A3: Common side products include homocoupled products (biphenyl and/or binaphthyl), dehalogenated naphthalene, and protodeborylated starting material (benzene).[1] These side reactions can often be minimized by optimizing the reaction conditions.

Q4: Are there alternative methods to the Suzuki-Miyaura coupling for synthesizing this compound?

A4: Yes, other synthetic routes include the Diels-Alder reaction, synthesis from styrene (B11656) oxides, and reactions involving 2-naphthol (B1666908) derivatives.[2] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the naphthalene or phenyl ring.

Q5: How can I purify crude this compound?

A5: Purification is typically achieved through column chromatography on silica (B1680970) gel followed by recrystallization. The choice of solvent for both techniques is crucial for obtaining a high-purity product.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Cross-Coupling Reactions

Issue 1: Low or No Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst. - Consider using a more active pre-catalyst. - Ensure proper storage of the catalyst under an inert atmosphere.
Degraded Boronic Acid - Use fresh phenylboronic acid. - Store boronic acids in a desiccator to prevent decomposition. - Consider using boronic esters (e.g., pinacol (B44631) esters) which are often more stable.
Ineffective Base - The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. - Ensure the base is finely powdered and dry.
Poor Solvent Choice - The solvent must be appropriate for the chosen catalyst and base. - Common solvents include toluene (B28343), dioxane, and THF, often with a small amount of water. - Ensure solvents are anhydrous and properly degassed.
Insufficient Reaction Temperature or Time - Monitor the reaction progress by TLC or GC-MS. - If the reaction is sluggish, consider increasing the temperature, but be aware that this can also promote side reactions. - Ensure the reaction is allowed to run to completion.
Oxygen Contamination - Thoroughly degas the reaction mixture and solvent by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. - Maintain a positive pressure of inert gas throughout the reaction.

Issue 2: Formation of Side Products

Side Product Potential Cause Troubleshooting Steps
Homocoupling (Biphenyl/Binaphthyl) - Presence of oxygen. - Use of a Pd(II) precatalyst which can promote homocoupling during its reduction to Pd(0).- Ensure rigorous degassing of the reaction mixture. - Consider using a Pd(0) source like Pd(PPh₃)₄.
Dehalogenation of Naphthalene - Certain bases and protic solvents can act as a hydride source.- Switch to an aprotic solvent system. - Screen different ligands, as they can influence the rate of dehalogenation versus the desired cross-coupling.
Protodeborylation of Phenylboronic Acid - Presence of water and/or strong base.- Use a milder base (e.g., KF). - Run the reaction under anhydrous conditions if possible. - Use more stable boronic esters or trifluoroborate salts.
Guide 2: Diels-Alder Reaction

Issue 1: Low or No Yield

Potential Cause Troubleshooting Steps
Unfavorable Reaction Conditions - Naphthalene itself is aromatic and a reluctant diene in Diels-Alder reactions. - High temperatures are often required, which can lead to a retro-Diels-Alder reaction.
Diene is not in the required s-cis conformation - While not an issue for the rigid naphthalene core, for other dienes, steric hindrance can prevent the necessary conformation.
Guide 3: Purification

Issue 1: Poor Separation in Column Chromatography

Potential Cause Troubleshooting Steps
Inappropriate Solvent System - The polarity of the eluent is not optimized for the separation of this compound from impurities.
Column Overloading - Too much crude material is loaded onto the column.
Improperly Packed Column - Channels or cracks in the silica gel lead to poor separation.

Issue 2: Difficulty with Recrystallization

Potential Cause Troubleshooting Steps
Inappropriate Solvent - The compound is too soluble or insoluble in the chosen solvent at different temperatures.
Oiling Out - The compound separates as an oil instead of crystals.
Low Recovery - Too much solvent was used. - The crystals were washed with a solvent that was not cold.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of this compound via Suzuki-Miyaura Coupling
Entry Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%) Reference
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001892[3]
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene1001895[3]
3Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Toluene1001893[3]
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane1001896[3]
5PdCl₂(dppf) (10)dppfNa₂CO₃ (2M)Toluene/Dioxane (4:1)854High[4]
6Pd(PPh₃)₄PPh₃K₂CO₃Toluene/Water80-85-95BenchChem

Note: Yields are representative and can vary based on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 2-bromonaphthalene (B93597) and phenylboronic acid.

Materials:

  • 2-Bromonaphthalene (1.0 mmol, 207 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 424 mg)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromonaphthalene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed water to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Synthesis of this compound from 2-Naphthol

This two-step protocol involves the conversion of 2-naphthol to a triflate, followed by a Suzuki-Miyaura coupling.

Step 1: Synthesis of 2-Naphthyl triflate

  • (Detailed protocol for this step would be included here, involving the reaction of 2-naphthol with triflic anhydride (B1165640) in the presence of a base like pyridine).

Step 2: Suzuki-Miyaura Coupling of 2-Naphthyl triflate with Phenylboronic acid

  • (A detailed protocol similar to Protocol 1 would be provided, substituting 2-bromonaphthalene with 2-naphthyl triflate and potentially adjusting the catalyst system and base).

Mandatory Visualization

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling Workflow reagents Combine Reactants: - 2-Halonaphthalene - Phenylboronic Acid - Palladium Catalyst & Ligand - Base degas Degas Reaction Mixture (e.g., Ar sparging) reagents->degas heat Heat and Stir (e.g., 80-110 °C) degas->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification: - Column Chromatography - Recrystallization workup->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Low Yield in Suzuki Coupling start Low or No Yield check_catalyst Is the catalyst active and fresh? start->check_catalyst replace_catalyst Replace catalyst check_catalyst->replace_catalyst No check_reagents Are reagents (especially boronic acid) pure? check_catalyst->check_reagents Yes replace_catalyst->check_reagents purify_reagents Use fresh/purified reagents check_reagents->purify_reagents No check_degassing Was the reaction properly degassed? check_reagents->check_degassing Yes purify_reagents->check_degassing improve_degassing Improve degassing procedure check_degassing->improve_degassing No optimize_conditions Optimize base, solvent, and temperature check_degassing->optimize_conditions Yes improve_degassing->optimize_conditions success Improved Yield optimize_conditions->success

Caption: A decision-making workflow for troubleshooting low yield in Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Optimization of Suzuki Coupling for 2-Phenylnaphthalene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the Suzuki-Miyaura coupling reaction for the synthesis of 2-phenylnaphthalene (B165426). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and achieve optimal experimental results.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the Suzuki-Miyaura cross-coupling reaction for synthesizing this compound.

Low or No Yield

Q1: I am observing a very low yield or no formation of this compound. What are the common causes?

A1: Low or no yield in a Suzuki coupling reaction for the synthesis of this compound can be attributed to several factors, primarily related to the catalyst system, reaction conditions, or the integrity of the reagents.[1] Here is a checklist of potential issues to investigate:

  • Catalyst Inactivity: The active Pd(0) catalyst may not be forming in situ, or it may have decomposed.[1][2] Ensure that your palladium source and ligands are of high quality. The use of a pre-catalyst can help ensure the presence of the active species.[1] Palladium(0) catalysts are sensitive to oxygen and can decompose into inactive palladium black.[2]

  • Sub-optimal Solvent: The solvent system must effectively solubilize both the reactants and the catalyst.[1] A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is often employed to dissolve the inorganic base.[1][3] The ratio of the organic solvent to water can significantly influence the reaction rate and yield.[1]

  • Protodeborylation of Phenylboronic Acid: Your phenylboronic acid might be degrading through protodeborylation, where the C-B bond is cleaved and replaced by a C-H bond.[1] This is a common side reaction.[1]

  • Incomplete Reaction: The reaction time may be insufficient, or the temperature may be too low.[1] It is recommended to monitor the reaction's progress using TLC or GC/LC-MS to check for the consumption of starting materials.[1]

Side Product Formation

Q2: My reaction is producing significant amounts of biphenyl (B1667301) (from homocoupling of phenylboronic acid). How can I minimize this?

A2: The homocoupling of phenylboronic acid is a common side reaction. To minimize the formation of biphenyl, consider the following strategies:

  • Control of Reaction Conditions: Slower addition of the boronic acid or running the reaction at a lower temperature might favor the desired cross-coupling pathway.[1]

  • Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ might be preferable to some Pd(II) sources, which can sometimes promote homocoupling during their initial reduction to Pd(0).[1]

  • Proper Degassing: The presence of oxygen can contribute to the homocoupling of boronic acids.[3] Ensure the reaction mixture is thoroughly degassed.

Q3: I am observing the formation of naphthalene, indicating dehalogenation of my 2-halonaphthalene starting material. What causes this and how can it be prevented?

A3: Dehalogenation is the replacement of the halide on your starting material with a hydrogen atom.[3] This can occur as a competing reaction pathway. To mitigate dehalogenation:

  • Choice of Base and Solvent: The selection of the base and solvent can influence the rate of dehalogenation. Using a protic solvent like an alcohol with a strong base can be a source of hydride, leading to dehalogenation.[1] Consider switching to an aprotic solvent system.[1]

  • Ligand Selection: The ligand can influence the relative rates of reductive elimination (to form the desired product) and dehalogenation. Screening different ligands may help identify one that favors the desired pathway.[1]

Q4: How can I address the protodeborylation of my phenylboronic acid?

A4: Protodeborylation consumes your boronic acid and reduces the overall yield.[1] To address this issue:

  • Use of Milder Bases: Strong bases and high temperatures can accelerate protodeborylation.[1] If possible, use a milder base such as KF or K₂CO₃.[1]

  • Anhydrous Conditions: Since water can be a proton source for protodeborylation, running the reaction under anhydrous conditions can sometimes be beneficial, although many Suzuki protocols require water to dissolve the base.[1]

  • Use of Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts are often more stable towards protodeborylation than the corresponding boronic acids.[1][4] They slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing the side reaction.[1]

Data Presentation: Reaction Parameter Optimization

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of arylnaphthalene synthesis via Suzuki coupling. This data is representative and compiled from typical results in the literature for similar systems.

Table 1: Effect of Catalyst and Ligand on the Yield of this compound

EntryPalladium Source (mol%)LigandYield (%)
1Pd(OAc)₂ (2)PPh₃75
2Pd₂(dba)₃ (1)XPhos94
3Pd₂(dba)₃ (1)SPhos96
4Pd₂(dba)₃ (1)RuPhos95
5Pd(PPh₃)₄ (3)-88

Reaction conditions: 2-Bromonaphthalene (B93597) (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 equiv), Dioxane/H₂O (10:1), 100 °C, 12 h.

Table 2: Effect of Base and Solvent on the Yield of this compound

EntryBaseSolventYield (%)
1K₂CO₃Toluene/H₂O85
2Cs₂CO₃Dioxane/H₂O92
3K₃PO₄Dioxane/H₂O96
4NaOHEtOH/H₂O78
5KFTHF/H₂O80

Reaction conditions: 2-Bromonaphthalene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), SPhos (2 mol%), 100 °C, 12 h.

Experimental Protocols

Below is a detailed methodology for a general Suzuki-Miyaura coupling reaction to synthesize this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromonaphthalene with Phenylboronic Acid

  • Reagent Preparation: In a dried Schlenk flask equipped with a magnetic stir bar, add 2-bromonaphthalene (e.g., 207 mg, 1.0 mmol), phenylboronic acid (e.g., 146 mg, 1.2 mmol), and potassium phosphate (B84403) (K₃PO₄, e.g., 424 mg, 2.0 mmol).[1]

  • Catalyst and Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 9.2 mg, 0.01 mmol) and the phosphine (B1218219) ligand (e.g., SPhos, 16.4 mg, 0.04 mmol).[1]

  • Degassing: Seal the flask with a septum and perform three cycles of vacuum followed by backfilling with an inert gas such as argon or nitrogen.[1]

  • Solvent Addition: Add degassed 1,4-dioxane (B91453) (e.g., 5 mL) and degassed water (e.g., 0.5 mL) via syringe.[1]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours.[1] Monitor the reaction progress by TLC or GC-MS.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.[1] Add water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).[1] Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired this compound.[1]

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation reagents Combine Reactants: 2-Halonaphthalene Phenylboronic Acid Base catalyst Add Catalyst System: - Palladium Source - Ligand reagents->catalyst 1. degas Degas Mixture: (Vacuum/Inert Gas Cycles) catalyst->degas 2. solvent Add Degassed Solvent System degas->solvent 3. heat Heat to Reaction Temperature solvent->heat 4. monitor Monitor Progress (TLC, GC-MS) heat->monitor 5. cool Cool to Room Temperature monitor->cool 6. extract Aqueous Workup & Extraction cool->extract 7. purify Purify by Chromatography extract->purify 8. product This compound purify->product 9.

Caption: A generalized experimental workflow for the Suzuki coupling synthesis of this compound.

Troubleshooting_Suzuki cluster_catalyst Catalyst System Issues cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low or No Yield of This compound cat_check Check Catalyst/Ligand Quality and Handling (Inert Atmosphere) start->cat_check boronic_acid Check Phenylboronic Acid Stability (Protodeborylation) start->boronic_acid cond_check Verify Temperature, Time, and Degassing start->cond_check dehalogenation Dehalogenation Observed? start->dehalogenation homocoupling Homocoupling Observed? start->homocoupling cat_inactive Consider Pre-catalyst or Alternative Pd Source/Ligand cat_check->cat_inactive If problem persists use_ester Use Boronic Ester or Trifluoroborate Salt boronic_acid->use_ester Solution optimize_cond Optimize Solvent System and Base cond_check->optimize_cond dehalogenation->optimize_cond Adjust Base/Solvent homocoupling->optimize_cond Adjust Conditions

Caption: A troubleshooting guide for low-yield Suzuki coupling reactions to form this compound.

References

scale-up considerations for the synthesis of 2-phenylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-phenylnaphthalene (B165426). The content focuses on practical issues encountered during laboratory-scale synthesis and scale-up, with a primary emphasis on the widely used Suzuki-Miyaura coupling reaction.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the Suzuki-Miyaura cross-coupling reaction.

Low or No Product Yield

Q1: My Suzuki-Miyaura reaction for the synthesis of this compound is resulting in a low yield or no product at all. What are the common causes?

A1: Low or no yield in the synthesis of this compound via Suzuki-Miyaura coupling can be attributed to several factors, primarily related to the catalyst system, reaction conditions, and reagent quality. Here is a checklist of potential issues to investigate:

  • Catalyst Inactivity: The active Pd(0) catalyst may not be forming in situ, or it may have decomposed. Ensure your palladium source and ligands are of high quality. Using a pre-catalyst can help ensure the presence of the active species.[1] To test your catalyst's activity, consider running a control reaction with known reactive substrates.[2]

  • Poor Ligand Choice: The ligand is crucial for the efficiency of the catalytic cycle. For the synthesis of this compound, which can have some steric hindrance, bulky and electron-rich phosphine (B1218219) ligands are often beneficial.[1]

  • Inadequate Reaction Conditions: The reaction may require more time to reach completion, or the temperature might be too low. Monitoring the reaction's progress via TLC or GC/LC-MS is recommended to ensure the consumption of starting materials.[1] Many Suzuki couplings require heating, and cautiously increasing the temperature from a lower starting point (e.g., 80°C) may improve the reaction rate.[3] However, be aware that excessive heat can lead to catalyst decomposition.[3]

  • Reagent Integrity: The purity of your reagents is critical. Ensure that solvents are anhydrous and properly degassed, as oxygen can deactivate the catalyst.[3] The boronic acid or its ester can degrade over time, a process known as protodeboronation, which is exacerbated by harsh conditions like high temperatures and strong bases.[2]

Q2: I am using sterically hindered substrates for my this compound synthesis and struggling with low yield. What adjustments can I make?

A2: Steric hindrance can significantly impact the efficiency of the Suzuki-Miyaura coupling. When dealing with sterically demanding substrates, consider the following adjustments:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. These can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle with hindered substrates.

  • Reaction Conditions: It may be necessary to use higher temperatures and longer reaction times. However, this must be balanced against the stability of the catalyst and substrates.

  • Alternative Boron Reagents: Consider using more reactive boronic acid derivatives, such as MIDA boronates or trifluoroborate salts, which can sometimes improve yields in challenging couplings.

Side Reactions and Impurities

Q3: My main side product is the homocoupling of the phenylboronic acid. How can I minimize this?

A3: Homocoupling of boronic acids is a common side reaction, often driven by the presence of oxygen.[3] Here are some troubleshooting steps to minimize this impurity:

  • Improve Degassing: Rigorous degassing of your solvents and reaction mixture is the most effective way to prevent homocoupling.[2][3]

  • Choice of Palladium Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it gets reduced to Pd(0) in situ. This reduction process can sometimes consume the boronic acid and lead to homocoupling.[2][3] Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help mitigate this issue.[2][3]

  • Controlled Reagent Addition: Slower addition of the boronic acid to the reaction mixture can sometimes favor the desired cross-coupling pathway over homocoupling.[1]

Q4: I am observing a significant amount of dehalogenated naphthalene (B1677914) as a byproduct. What causes this and how can I prevent it?

A4: Dehalogenation, the replacement of the halide on your naphthalene starting material with a hydrogen atom, is a competing reaction pathway.[1] To minimize dehalogenation:

  • Choice of Base and Solvent: The combination of a protic solvent (like an alcohol) with a strong base can be a source of hydride, leading to dehalogenation.[1] Switching to an aprotic solvent system may be beneficial.[1]

  • Ligand Selection: The choice of ligand can influence the relative rates of the desired reductive elimination (forming this compound) and the undesired dehalogenation. Experimenting with different ligands may be necessary.[1]

Q5: My reaction mixture turns black and the reaction stalls. What is happening?

A5: The formation of a black precipitate, known as "palladium black," indicates the decomposition of the soluble palladium catalyst into insoluble palladium metal (Pd(0)) aggregates.[3] Once palladium black forms, the catalyst is no longer in the catalytic cycle, leading to a stalled reaction.[3] To prevent this:

  • Ensure Proper Mixing: Inadequate stirring can create localized high concentrations of reagents, which can contribute to catalyst decomposition.[3] This is a critical consideration during scale-up.[4]

  • Check Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. A typical ligand-to-palladium ratio is between 1:1 and 4:1, depending on the specific ligand and catalyst used.[3]

  • Control Temperature: Excessive heat can accelerate catalyst decomposition.[3]

Scale-Up Considerations

Q6: What are the key challenges when scaling up the Suzuki-Miyaura synthesis of this compound?

A6: Scaling up Suzuki-Miyaura reactions from the lab to manufacturing scale presents several challenges:[4]

  • Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is crucial to maintain reaction homogeneity and prevent localized concentration gradients that can lead to side reactions and catalyst decomposition.[3][4]

  • Heat Transfer: The exothermic nature of the reaction needs to be carefully managed in large vessels to avoid temperature spikes that can degrade the catalyst and promote side reactions.[4]

  • Reagent Purity and Handling: The quality of raw materials can have a more significant impact on a larger scale. Maintaining anhydrous and oxygen-free conditions during large-scale transfers is also more challenging.[5]

  • Palladium Removal: Removing residual palladium from the final product to meet regulatory requirements (often in the ppm range) can be a significant challenge at scale. This may necessitate additional purification steps like crystallization or chromatography.[4][6]

  • Process Safety: The use of flammable solvents and potentially pyrophoric reagents requires careful safety assessment and engineering controls at a larger scale.

Q7: Are there alternative synthetic routes to this compound that might be more amenable to scale-up?

A7: While Suzuki-Miyaura coupling is common, other methods exist and may offer advantages depending on the specific scale-up requirements:

  • Grignard Reactions: The reaction of a phenyl Grignard reagent with a 2-halonaphthalene is a classic approach. However, Grignard reactions are highly exothermic and require strict anhydrous conditions, posing safety and handling challenges on a large scale.[7][8] Continuous processing in specialized reactors can mitigate some of these hazards.[7]

  • From Styrene (B11656) Derivatives: There are methods to synthesize 2-phenylnaphthalenes from styrene oxides or styryl-2-methoxybenzenes.[9][10] The scalability of these routes would depend on the cost and availability of the starting materials and the robustness of the reaction conditions.

Quantitative Data Summary

The following tables provide typical ranges for key parameters in the Suzuki-Miyaura synthesis of this compound and a comparison of common synthetic routes.

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling

ParameterTypical RangeNotes
Palladium Catalyst Loading0.1 - 5 mol%Lower loadings are desirable for scale-up to reduce cost and palladium contamination.
Ligand:Palladium Ratio1:1 to 4:1Dependent on the specific ligand and palladium source used.[3]
Base Equivalents1.5 - 3.0 eqRelative to the limiting reagent. Insufficient base can stall the reaction.[3]
Temperature60 - 120 °CHigher temperatures can increase reaction rate but also risk catalyst decomposition.[3]
Reaction Time2 - 24 hoursMonitored by TLC or LC-MS for completion.

Table 2: Comparison of Synthetic Routes for this compound

Synthetic RouteAdvantagesDisadvantagesScale-Up Considerations
Suzuki-Miyaura Coupling High functional group tolerance, commercially available starting materials, relatively mild conditions.Palladium catalyst cost and contamination, potential for side reactions.Well-established but requires careful control of mixing, temperature, and palladium removal.[4]
Grignard Reaction Low-cost starting materials.Requires strictly anhydrous conditions, highly exothermic, potential for Wurtz coupling byproducts.Safety concerns due to exothermicity and handling of Grignard reagents.[7] Continuous flow reactors can improve safety.[7]
From Styrene Oxides Can be efficient with recyclable ionic liquid catalysts.[9]Availability and cost of substituted styrene oxides may be a limitation.Depends on the cost and handling of the specific catalyst system.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling for this compound Synthesis

This protocol provides a general starting point for the laboratory-scale synthesis of this compound. Optimization of specific reagents and conditions may be required.

Materials:

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromonaphthalene, phenylboronic acid, Pd(OAc)₂, and PPh₃.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.[5]

  • Solvent Addition: Add degassed toluene via syringe.

  • Base Addition: Prepare a solution of K₂CO₃ in degassed water and add it to the reaction mixture.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the 2-bromonaphthalene is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[11]

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X (2-Halonaphthalene) PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)2 (Phenylboronic acid) + Base PdII_Diaryl Ar-Pd(II)-Ar' L2 Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (this compound) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

Troubleshooting_Workflow Start Low Yield Observed CheckReagents 1. Verify Reagent Quality - Boronic acid stability - Aryl halide purity - Catalyst/Ligand activity - Base purity - Solvent (anhydrous, degassed) Start->CheckReagents CheckConditions 2. Review Reaction Conditions - Temperature too low? - Reaction time too short? - Inefficient mixing? CheckReagents->CheckConditions AnalyzeByproducts 3. Analyze Side Products - Homocoupling? - Dehalogenation? - Catalyst decomposition? CheckConditions->AnalyzeByproducts Optimize 4. Systematically Optimize - Screen different ligands - Screen different bases/solvents - Adjust temperature AnalyzeByproducts->Optimize Success Improved Yield Optimize->Success

References

impact of catalyst choice on 2-phenylnaphthalene synthesis efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-phenylnaphthalene (B165426). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions, with a particular focus on how the choice of catalyst impacts synthesis efficiency.

Troubleshooting Guides & FAQs

This section addresses specific challenges you may encounter during the synthesis of this compound via common cross-coupling reactions such as Suzuki-Miyaura and Negishi couplings.

Low or No Yield

Q1: I am getting a very low yield or no this compound product. What are the most common causes?

A1: Low or no yield in this compound synthesis is a frequent issue that can often be traced back to the catalyst system, reaction conditions, or reagent quality. Here is a checklist of potential culprits:

  • Catalyst Inactivity: The active Pd(0) or Ni(0) species may not be generating in situ or may have decomposed. Ensure your palladium or nickel source and ligands are of high quality and have been stored correctly. Consider using a pre-catalyst to ensure the presence of the active species.[1][2] For Pd(II) precatalysts like Pd(OAc)₂, in-situ reduction to Pd(0) is required, which can sometimes be inefficient.[1] Starting with a Pd(0) source like Pd(PPh₃)₄ can mitigate this.[1]

  • Poor Ligand Choice: The ligand is critical for an efficient catalytic cycle. For the synthesis of biaryls like this compound, bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote both oxidative addition and reductive elimination.[2]

  • Inadequate Base (Suzuki-Miyaura): The base plays a crucial role in the transmetalation step. The choice and strength of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield. Ensure the base is finely powdered and anhydrous if required.

  • Oxygen Contamination: The catalytic cycles of both Suzuki and Negishi couplings are sensitive to oxygen, which can oxidize the active catalyst and phosphine ligands, leading to deactivation.[1] It is crucial to properly degas solvents and maintain an inert atmosphere (argon or nitrogen) throughout the experiment.[2]

  • Reagent Quality and Stability:

    • Organoborons (Suzuki-Miyaura): Boronic acids can undergo protodeboronation, where the C-B bond is cleaved.[1] Using fresh, high-purity boronic acids or more stable derivatives like pinacol (B44631) esters can prevent this side reaction.[1]

    • Organozincs (Negishi): Organozinc reagents are highly sensitive to moisture and air.[3] Ensure they are handled under strictly anhydrous and anaerobic conditions.

  • Suboptimal Temperature: While heating is often required, excessive temperatures can lead to catalyst decomposition and an increase in side reactions. If the reaction is sluggish, a cautious increase in temperature may be beneficial.[1]

Side Product Formation

Q2: I am observing significant side products in my reaction mixture. How can I minimize them?

A2: The formation of side products is a common challenge. The most prevalent side products and strategies to mitigate them are outlined below:

  • Homocoupling: This results in the formation of biphenyl (B1667301) or binaphthyl.

    • Cause: Often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid or organozinc molecules.[1] It can also occur during the in-situ reduction of Pd(II) to Pd(0).[1]

    • Solution:

      • Ensure rigorous degassing of all solvents and reagents.[1]

      • Use a direct Pd(0) source, such as Pd(PPh₃)₄, to bypass the initial reduction step.[1]

      • Slowly add the boronic acid or organozinc reagent to the reaction mixture to maintain a low concentration.

  • Dehalogenation: The starting aryl halide (e.g., 2-bromonaphthalene) is converted to naphthalene (B1677914).

    • Cause: This is a competing reduction pathway within the catalytic cycle.

    • Solution:

      • Optimize Base and Solvent: Using a protic solvent with a strong base can be a source of hydride, leading to dehalogenation. Consider switching to an aprotic solvent system.[2]

      • Ligand Selection: The choice of ligand can influence the relative rates of reductive elimination (product formation) versus dehalogenation. Screening different ligands may be necessary.[2]

  • Protodeboronation (Suzuki-Miyaura): The boronic acid reagent is converted to the corresponding arene (e.g., naphthalene or benzene).

    • Cause: Cleavage of the carbon-boron bond by a proton source, often water or alcohols, especially with electron-deficient or heteroaromatic boronic acids.[1]

    • Solution:

      • Use Milder Bases: Strong bases and high temperatures can accelerate this side reaction. Consider using milder bases like KF or K₂CO₃.

      • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, running the reaction under anhydrous conditions can sometimes help.

      • Use Boronic Esters: Pinacol esters or other boronic esters are generally more stable towards protodeboronation.[1]

Catalyst Performance Data

The choice of catalyst and ligand significantly influences the yield and efficiency of this compound synthesis. Below are tables summarizing the performance of different catalytic systems for biaryl synthesis.

Table 1: Comparison of Palladium Catalysts in Suzuki-Miyaura Double Cross-Coupling

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%) of 2,7-di-p-tolylnaphthalene
Pd(PPh₃)₄PPh₃Ba(OH)₂·H₂ODMA804898

Data adapted from a Suzuki-Miyaura double cross-coupling of 2,7-dibromonaphthalene (B1298459) with p-tolylboronic acid, demonstrating the high efficiency of Pd(PPh₃)₄ in synthesizing substituted phenylnaphthalenes.[4]

Table 2: General Performance of Catalysts in Biaryl Synthesis

Reaction TypeCatalyst/PrecursorLigandKey AdvantagesCommon Yield Range
Suzuki-Miyaura Pd(OAc)₂SPhos, XPhosHigh efficiency, good functional group tolerance.Good to Excellent
Pd(PPh₃)₄PPh₃Commercially available, effective Pd(0) source.Good to Excellent
Negishi Pd₂(dba)₃RuPhosHighly active for sterically hindered substrates.[5]High
Ni(acac)₂ / (i-Bu)₂AlHPPh₃Cost-effective alternative to palladium.[3]Good

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Suzuki-Miyaura Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of arylnaphthalenes.[2]

Reagents:

Procedure:

  • Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromonaphthalene (1.0 mmol, 207 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (2.0 mmol, 424 mg).

  • Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

  • Degassing: Seal the flask with a septum and perform three cycles of vacuum followed by backfilling with argon or nitrogen.

  • Solvent Addition: Add degassed dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Negishi Synthesis of this compound

This protocol is based on general procedures for Negishi cross-coupling.[3][6]

Reagents:

  • 2-Bromonaphthalene

  • Phenylzinc chloride solution (e.g., 0.5 M in THF)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃ (1 mol%) and RuPhos (2-4 mol%) in anhydrous THF. Stir the solution at room temperature for 15-30 minutes.

  • Reaction Setup: To the flask containing the catalyst, add 2-bromonaphthalene (1.0 equiv).

  • Addition of Organozinc Reagent: Slowly add the phenylzinc chloride solution (1.1-1.5 equiv) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat as required (e.g., 50-70 °C). Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate key workflows for troubleshooting and understanding the synthesis of this compound.

Troubleshooting_Workflow start Low or No Yield of This compound check_catalyst Check Catalyst System (Activity, Loading, Ligand) start->check_catalyst check_conditions Evaluate Reaction Conditions (Temp, Base, Solvent) start->check_conditions check_reagents Assess Reagent Quality (Purity, Stability, Degassing) start->check_reagents optimize_catalyst Optimize Catalyst/Ligand check_catalyst->optimize_catalyst optimize_conditions Screen Base/Solvent/Temp check_conditions->optimize_conditions improve_reagents Use Fresh/Purified Reagents Improve Degassing check_reagents->improve_reagents identify_side_products Identify Side Products (GC-MS, NMR) address_side_products Address Specific Side Reactions (e.g., use Pd(0) source, boronic esters) identify_side_products->address_side_products optimize_catalyst->identify_side_products optimize_conditions->identify_side_products improve_reagents->identify_side_products end Improved Yield address_side_products->end

Caption: Troubleshooting workflow for low-yield this compound synthesis.

Catalytic_Cycle_Comparison cluster_suzuki Suzuki-Miyaura Coupling cluster_negishi Negishi Coupling s_start Pd(0)L_n s_oa Oxidative Addition (Ar-X) s_start->s_oa + Ar-X s_tm Transmetalation (Ar'-B(OR)₂ + Base) s_oa->s_tm s_re Reductive Elimination s_tm->s_re s_re->s_start s_product Ar-Ar' s_re->s_product - Pd(0)L_n n_start M(0)L_n (M=Pd, Ni) n_oa Oxidative Addition (Ar-X) n_start->n_oa + Ar-X n_tm Transmetalation (Ar'-ZnX) n_oa->n_tm n_re Reductive Elimination n_tm->n_re n_re->n_start n_product Ar-Ar' n_re->n_product - M(0)L_n

Caption: Comparison of Suzuki-Miyaura and Negishi catalytic cycles.

References

Technical Support Center: Minimizing Impurities in 2-Phenylnaphthalene Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Phenylnaphthalene (B165426) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, focusing on the identification and minimization of common impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via common synthetic routes, including Suzuki-Miyaura Coupling, Diels-Alder Reaction, and Dehydrocyclization of Styrene Dimers.

Suzuki-Miyaura Coupling Route

The Suzuki-Miyaura coupling is a versatile method for forming the C-C bond between a naphthalene (B1677914) derivative and a phenyl group. However, several side reactions can lead to impurities.

Q1: I am observing significant amounts of biphenyl (B1667301) and/or binaphthyl in my crude product. How can I minimize these homocoupling byproducts?

A1: Homocoupling is a common side reaction in Suzuki coupling, often promoted by the presence of oxygen or Pd(II) species.[1][2][3][4] To minimize the formation of biphenyl (from phenylboronic acid) and binaphthyl (from the naphthalene-boronic acid derivative), consider the following strategies:

  • Thorough Degassing: Oxygen is a key culprit in promoting homocoupling.[1][3] Ensure your solvent and reaction mixture are rigorously degassed. This can be achieved by:

    • Sparring the solvent with an inert gas (Argon or Nitrogen) for an extended period.

    • Performing several "freeze-pump-thaw" cycles on your reaction mixture.[4]

  • Choice of Palladium Source: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂. Pd(II) salts require in-situ reduction to the active Pd(0) species, and incomplete reduction can lead to side reactions that favor homocoupling.[1][4]

  • Ligand Selection: Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) can promote the desired cross-coupling pathway and suppress homocoupling.[1]

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to maintain a low concentration, which can disfavor the homocoupling reaction.[1]

Q2: My main impurity is naphthalene or benzene (B151609). What is causing this, and how can I prevent it?

A2: The presence of naphthalene or benzene as byproducts suggests that protodeborylation or dehalogenation is occurring.

  • Protodeborylation: This is the cleavage of the C-B bond in the boronic acid and its replacement with a C-H bond, and it can be caused by excess water or strong bases.[1] To mitigate this:

    • Use anhydrous solvents and reagents where possible.

    • Consider using milder bases such as K₂CO₃ or K₃PO₄.[1]

    • Employ boronic esters (e.g., pinacol (B44631) esters) instead of boronic acids, as they are generally more stable and release the boronic acid slowly under the reaction conditions.[1]

  • Dehalogenation: This is the replacement of the halogen on the naphthalene starting material with a hydrogen atom. This can be influenced by the choice of base and solvent.[1] If you observe significant dehalogenation, consider screening different bases and ensuring your phosphine ligand is not degrading, as this can sometimes contribute to the formation of species that promote dehalogenation.

Q3: My reaction yield is very low, or the reaction is not proceeding to completion. What are the common causes?

A3: Low or no yield can stem from several factors related to the catalyst, reagents, or reaction conditions.[1][5]

  • Catalyst Inactivity: The active Pd(0) catalyst may not be forming or may have decomposed. Ensure your palladium source and ligands are of good quality and stored correctly. The formation of palladium black is an indicator of catalyst decomposition.[6]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical. The base must be strong enough to activate the boronic acid but not so strong as to cause significant side reactions. The solvent system must solubilize all reactants. Common systems include toluene/water, dioxane/water, or THF/water.[5][7]

  • Steric Hindrance: If you are using sterically hindered starting materials, a standard catalyst system may not be effective. Consider using more specialized, bulky ligands designed for hindered substrates.[1]

  • Reaction Temperature and Time: Ensure the reaction is running at an appropriate temperature and for a sufficient amount of time. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.[1]

Troubleshooting Suzuki Coupling Issues

Suzuki_Troubleshooting Troubleshooting Suzuki Coupling for this compound Synthesis start Problem Encountered low_yield Low or No Yield start->low_yield homocoupling High Homocoupling (Biphenyl/Binaphthyl) start->homocoupling dehalogenation Dehalogenation/ Protodeborylation start->dehalogenation catalyst_inactive Inactive Catalyst? - Check Pd source/ligand quality - Use pre-catalyst - Avoid palladium black formation low_yield->catalyst_inactive bad_conditions Suboptimal Conditions? - Screen bases (K2CO3, K3PO4) - Optimize solvent system - Adjust temperature/time low_yield->bad_conditions steric_hindrance Steric Hindrance? - Use bulky ligands (e.g., SPhos) low_yield->steric_hindrance degas Insufficient Degassing? - Sparge with Ar/N2 - Freeze-pump-thaw cycles homocoupling->degas pd_source Pd(II) Source Issues? - Use Pd(0) precatalyst (e.g., Pd(PPh3)4) homocoupling->pd_source slow_addition Boronic Acid Concentration? - Add boronic acid slowly homocoupling->slow_addition base_solvent Harsh Base/Solvent? - Use milder base (e.g., K2CO3) - Use anhydrous conditions dehalogenation->base_solvent boronic_ester Boronic Acid Instability? - Use boronic esters (e.g., pinacol) dehalogenation->boronic_ester Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction & Work-up cluster_purification Purification reagents 1. Combine Reactants (2-Bromonaphthalene, Phenylboronic Acid, K2CO3) catalyst 2. Add Pd(PPh3)4 reagents->catalyst solvent 3. Add Degassed Toluene/Water catalyst->solvent degas 4. Freeze-Pump-Thaw (x3) solvent->degas react 5. Heat (90-100 °C) Monitor by TLC/GC-MS degas->react workup 6. Aqueous Work-up & Extraction react->workup concentrate 7. Concentrate Crude Product workup->concentrate chromatography 8. Flash Column Chromatography concentrate->chromatography recrystallization 9. Recrystallization chromatography->recrystallization product Pure this compound recrystallization->product Purification_Workflow Purification of this compound cluster_chromatography Flash Column Chromatography cluster_recrystallization Recrystallization crude_product Crude this compound tlc 1. TLC Analysis (Solvent System Optimization) crude_product->tlc packing 2. Column Packing (Silica Gel) tlc->packing loading 3. Sample Loading (Wet or Dry) packing->loading elution 4. Elution & Fraction Collection loading->elution combine_fractions 5. Combine Pure Fractions & Concentrate elution->combine_fractions solvent_screen 6. Solvent Screening combine_fractions->solvent_screen dissolve 7. Dissolve in Minimal Hot Solvent solvent_screen->dissolve cool 8. Slow Cooling & Crystallization dissolve->cool filtrate 9. Vacuum Filtration & Washing cool->filtrate dry 10. Dry Crystals filtrate->dry pure_product Pure this compound dry->pure_product

References

Validation & Comparative

A Comparative Analysis of 1-Phenylnaphthalene and 2-Phenylnaphthalene: Properties and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the physicochemical properties, synthesis, and spectroscopic characteristics of 1-phenylnaphthalene (B165152) and 2-phenylnaphthalene (B165426). The information presented is supported by experimental data to facilitate informed decisions in research and development.

Physical and Chemical Properties

1-Phenylnaphthalene and this compound are isomers with the chemical formula C₁₆H₁₂, differing in the substitution position of the phenyl group on the naphthalene (B1677914) ring. This seemingly minor structural variance leads to notable differences in their physical properties, which are summarized in the table below.

Property1-PhenylnaphthaleneThis compound
CAS Number 605-02-7[1]612-94-2[2]
Molecular Weight 204.27 g/mol 204.27 g/mol [2]
Appearance Colorless to pale yellow solid or liquidWhite to pale yellow crystalline solid[2]
Melting Point 44-46 °C101-104 °C[2]
Boiling Point 324-325 °C345-346 °C
Density 1.085 g/mL at 25 °C1.071 g/cm³
Refractive Index (n²⁰/D) 1.6641.647
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.Insoluble in water; soluble in non-polar organic solvents like hexane, chloroform, and toluene.

Synthesis and Experimental Protocols

The synthesis of phenylnaphthalenes is crucial for accessing these compounds for further study and application. The Suzuki-Miyaura cross-coupling reaction is a widely employed and efficient method for the preparation of 1-phenylnaphthalene. For this compound, various synthetic strategies have been developed.

Synthesis of 1-Phenylnaphthalene via Suzuki-Miyaura Coupling

This method involves the palladium-catalyzed reaction between 1-bromonaphthalene (B1665260) and phenylboronic acid.[3]

Experimental Protocol:

  • Reagents: 1-bromonaphthalene (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), potassium carbonate (2.5 eq), toluene, ethanol, and water (e.g., 4:1:1 ratio).[4]

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 1-bromonaphthalene, phenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.[4]

    • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.[4]

    • Add the degassed solvent mixture.[4]

    • Heat the reaction mixture to 90°C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.[4]

    • Wash the organic layer with water and then with brine.[4]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-phenylnaphthalene.[4]

Suzuki_Miyaura_1_Phenylnaphthalene 1-Bromonaphthalene 1-Bromonaphthalene Reaction_Mixture Reaction Mixture 1-Bromonaphthalene->Reaction_Mixture Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Reaction_Mixture Pd_Catalyst Pd(PPh₃)₄ Catalyst Pd_Catalyst->Reaction_Mixture Base K₂CO₃ (Base) Base->Reaction_Mixture Solvent Toluene/Ethanol/Water Solvent->Reaction_Mixture Heating Heating (90°C, 12-16h) Reaction_Mixture->Heating Workup Workup & Purification Heating->Workup 1-Phenylnaphthalene 1-Phenylnaphthalene Workup->1-Phenylnaphthalene

Synthesis of 1-Phenylnaphthalene via Suzuki-Miyaura Coupling.
Synthesis of this compound

A variety of methods exist for the synthesis of this compound, including the reaction of phenyllithium (B1222949) with 1,4-dihydronaphthalene-1,4-endoxide and the dehydrocyclization of linear styrene (B11656) dimer.[5] Another effective approach involves the use of styrene oxides as starting materials.[6]

Conceptual Workflow for Synthesis from Styrene Dimer:

This process involves the dehydrocyclization of linear styrene dimer over a metallic oxide catalyst at high temperatures.[5]

Styrene_Dimer_to_2_Phenylnaphthalene Styrene_Dimer Linear Styrene Dimer Dehydrocyclization Vapor Phase Dehydrocyclization Styrene_Dimer->Dehydrocyclization Catalyst Metallic Oxide Dehydrogenation Catalyst Catalyst->Dehydrocyclization High_Temp High Temperature (≥ 500°C) High_Temp->Dehydrocyclization Condensation_Separation Condensation & Separation Dehydrocyclization->Condensation_Separation This compound This compound Condensation_Separation->this compound

Conceptual workflow for the synthesis of this compound from Styrene Dimer.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of 1- and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectra of both isomers exhibit complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The specific splitting patterns and chemical shifts of the naphthalene and phenyl protons are distinct and can be used for unambiguous identification. For 1-phenylnaphthalene, the proton at the 8-position of the naphthalene ring is often shifted downfield due to steric hindrance with the phenyl group.

  • ¹³C NMR: The carbon NMR spectra provide information about the number and chemical environment of the carbon atoms. The spectra of both isomers show signals in the aromatic region (typically δ 120-140 ppm). The chemical shifts of the quaternary carbons where the phenyl group is attached are characteristic for each isomer.[7]

Mass Spectrometry (MS)

The electron ionization mass spectra of both 1- and this compound are dominated by the molecular ion peak (M⁺) at m/z 204, corresponding to the molecular weight of the compound.[2][8] The fragmentation patterns are also informative for structural confirmation.

Infrared (IR) Spectroscopy

The IR spectra of both isomers display characteristic absorption bands for aromatic C-H stretching (around 3000-3100 cm⁻¹) and aromatic C=C stretching (in the region of 1400-1600 cm⁻¹).[9][10] Subtle differences in the fingerprint region (below 1000 cm⁻¹) can be used to distinguish between the two isomers.

UV-Visible (UV-Vis) Spectroscopy

Both 1-phenylnaphthalene and this compound exhibit strong UV absorption due to their extended π-conjugated systems. The UV-Vis spectra show multiple absorption bands characteristic of the naphthalene and phenyl chromophores. The position and intensity of the absorption maxima (λmax) can be influenced by the substitution pattern. For instance, 1-phenylnaphthalene has an excitation peak at 283 nm.[11][12]

Applications

Both 1-phenylnaphthalene and this compound have found applications in various fields:

  • 1-Phenylnaphthalene: It is investigated as a high-temperature heat transfer fluid and is a key intermediate in the synthesis of certain lignans (B1203133) with potential physiological properties.

  • This compound: It serves as an intermediate in the production of dyes and fragrances.[7] Due to its planar structure, it has also been studied for its potential in organic light-emitting diodes (OLEDs).

Conclusion

While 1-phenylnaphthalene and this compound share the same molecular formula, their distinct substitution patterns result in measurable differences in their physical properties, spectroscopic signatures, and synthetic accessibility. A thorough understanding of these differences is essential for their effective utilization in research, drug development, and materials science. This guide provides a foundational comparative overview to aid in these endeavors.

References

Validating the Structure of 2-Phenylnaphthalene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic methods for the structural validation of the aromatic hydrocarbon 2-phenylnaphthalene (B165426).

The correct identification and structural elucidation of compounds like this compound are paramount for understanding their chemical properties, reactivity, and potential applications. While X-ray crystallography is often considered the gold standard for structural determination, a range of spectroscopic techniques also provide valuable and often complementary information. This guide presents a comparative overview of these methods, supported by experimental data and detailed protocols.

X-ray Crystallography: The Definitive, Yet Elusive, Proof

Single-crystal X-ray diffraction (XRD) provides a precise three-dimensional map of a molecule's atomic arrangement in the solid state, offering definitive proof of its structure. However, a search of the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD) reveals that the crystal structure of this compound has not been publicly reported.

To illustrate the power and typical data obtained from this technique for a closely related compound, we present the crystallographic data for phenyl naphthalene-2-sulfonate . It is important to note that this molecule contains a sulfonate group, which will influence its crystal packing and intermolecular interactions compared to this compound.

Illustrative Crystallographic Data for Phenyl Naphthalene-2-Sulfonate
ParameterValue
Chemical FormulaC₁₆H₁₂O₃S
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.1525(2)
b (Å)12.7466(7)
c (Å)17.3414(10)
α (°)90
β (°)90
γ (°)90
Volume (ų)1359.97(12)
Z4
Density (calculated) (g/cm³)1.389
R-factor0.044
Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A focused beam of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The positions and intensities of the diffracted X-rays are used to calculate an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined.

Alternative Spectroscopic Methods for Structural Validation

While a definitive crystal structure for this compound is not available, its structure can be confidently assigned using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.05s1HH1
7.93 - 7.87m3HH4, H5, H8
7.78 - 7.74m2HH2', H6'
7.53 - 7.43m4HH3, H6, H7, H4'
7.39 - 7.34m1HH3', H5'
Chemical Shift (ppm)
141.2, 138.5, 133.7, 132.6, 128.8, 128.4, 127.7, 127.4, 127.3, 126.3, 126.0, 125.8, 125.7

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bond vibrations within a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3055mAromatic C-H stretch
1600, 1508, 1485sAromatic C=C stretch
890, 820, 760, 695sC-H out-of-plane bending

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then placed in the beam of an FTIR spectrometer, and the transmitted infrared radiation is measured.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zRelative Intensity (%)Assignment
204100[M]⁺ (Molecular Ion)
20325[M-H]⁺
20220[M-2H]⁺
10215[M]²⁺

A dilute solution of the sample is introduced into the mass spectrometer. In electron ionization (EI) mode, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a compound like this compound, comparing the roles of X-ray crystallography and other spectroscopic techniques.

G cluster_synthesis Synthesis & Purification cluster_validation Structure Validation cluster_conclusion Conclusion Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Analysis Purification->Spectroscopy Xray X-ray Crystallography Purification->Xray If suitable crystals are obtained NMR NMR (¹H, ¹³C) Spectroscopy->NMR IR IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS Confirmed_Structure Confirmed Structure NMR->Confirmed_Structure Provides connectivity IR->Confirmed_Structure Identifies functional groups MS->Confirmed_Structure Confirms molecular weight Crystal_Growth Single Crystal Growth Xray->Crystal_Growth Diffraction X-ray Diffraction Crystal_Growth->Diffraction Structure_Solution Structure Solution & Refinement Diffraction->Structure_Solution Structure_Solution->Confirmed_Structure Provides 3D structure

A Spectroscopic Duel: Unmasking the Isomers of Phenylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of 1-phenylnaphthalene (B165152) and 2-phenylnaphthalene (B165426) using fundamental spectroscopic techniques. This guide provides researchers, scientists, and drug development professionals with the key differentiating spectral features, experimental protocols, and a logical workflow for isomer identification.

The subtle shift of a phenyl group on a naphthalene (B1677914) core, from the alpha (1) to the beta (2) position, gives rise to two distinct isomers: 1-phenylnaphthalene and this compound. While structurally similar, their unique electronic and steric environments result in discernible spectroscopic fingerprints. This guide presents a head-to-head comparison of these isomers across a suite of standard analytical techniques, providing the critical data necessary for their unambiguous identification.

At a Glance: Key Spectroscopic Differentiators

A summary of the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy is presented below, highlighting the diagnostic differences between the two isomers.

Spectroscopic TechniqueParameter1-PhenylnaphthaleneThis compound
¹H NMR Chemical Shift (ppm)Multiplets in the range of 7.35-7.90 ppm are observed.[1]A characteristic singlet around 8.00 ppm is often present, with other multiplets in the range of 7.12-7.86 ppm.
¹³C NMR Number of Signals10 distinct signals are typically observed.[1]10 distinct signals are typically observed.[2]
Mass Spectrometry Molecular Ion (m/z)204[1][3][4]204[5][6][7]
Key Fragmentation Ions (m/z)202, 203, 101, 88[1]202, 203[8]
UV-Vis Spectroscopy λmax (in cyclohexane)~283 nm[9]~248 nm, ~286 nm[10]
Fluorescence Emission Maximum~345 nm (Excitation at 283 nm)[9]Data not consistently available in initial search, but expected to differ from the 1-isomer.

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a powerful tool for differentiating the phenylnaphthalene isomers by probing the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectra of both isomers are complex due to the presence of multiple aromatic protons. However, the substitution pattern in this compound often results in a more distinct downfield singlet for the proton at the C1 position, which is absent in the more crowded spectrum of 1-phenylnaphthalene.[2] The spectrum of 1-phenylnaphthalene typically shows a series of overlapping multiplets.[1]

¹³C NMR: Both isomers exhibit a total of 10 signals in their proton-decoupled ¹³C NMR spectra, corresponding to the 16 carbon atoms (with some overlap due to symmetry). While the exact chemical shifts are solvent-dependent, the overall pattern and the shifts of the quaternary carbons where the phenyl group is attached are key differentiators.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of both 1- and this compound yields a prominent molecular ion peak at m/z 204, corresponding to their identical molecular weight.[1][4][5][6][7] The fragmentation patterns, however, can show subtle differences. Both isomers exhibit significant peaks at m/z 203 and 202, corresponding to the loss of one and two hydrogen atoms, respectively.[1][8] The relative intensities of other fragment ions may vary, providing clues for differentiation.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

The electronic transitions of the phenylnaphthalene isomers are sensitive to the position of the phenyl substituent, leading to distinct UV-Vis absorption and fluorescence emission spectra.

UV-Vis Spectroscopy: 1-Phenylnaphthalene exhibits a maximum absorption (λmax) at approximately 283 nm in cyclohexane.[9] In contrast, this compound shows two distinct absorption maxima at around 248 nm and 286 nm in methylcyclohexane.[10] This difference in the absorption profile is a robust method for distinguishing the two isomers.

Fluorescence Spectroscopy: 1-Phenylnaphthalene is known to be fluorescent, with an emission peak at approximately 345 nm when excited at 283 nm.[9] The fluorescence properties of this compound are also documented and are expected to differ in terms of excitation and emission maxima due to the altered electronic structure.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the phenylnaphthalene isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol (B129727) or dichloromethane) into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and key fragment ions.

UV-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the phenylnaphthalene isomer in a UV-transparent solvent (e.g., cyclohexane, hexane, or ethanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

  • Spectral Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm. Use the pure solvent as a blank for baseline correction.

Fluorescence Spectroscopy:

  • Sample Preparation: Prepare a very dilute solution of the sample in a suitable solvent in a fluorescence cuvette to avoid inner filter effects.

  • Excitation and Emission Spectra: Determine the optimal excitation wavelength by scanning the excitation spectrum while monitoring the emission at an estimated wavelength. Then, record the emission spectrum by exciting the sample at its λmax.

Visualizing the Workflow

The process of differentiating between the phenylnaphthalene isomers using the described spectroscopic techniques can be visualized as a logical workflow.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Phenylnaphthalene Isomer (1- or 2-) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS UVVis UV-Vis Spectroscopy Sample->UVVis Fluorescence Fluorescence Spectroscopy Sample->Fluorescence NMR_Data Chemical Shifts & Coupling Patterns NMR->NMR_Data MS_Data Molecular Ion & Fragmentation MS->MS_Data UVVis_Data Absorption Maxima (λmax) UVVis->UVVis_Data Fluorescence_Data Emission Maxima Fluorescence->Fluorescence_Data Conclusion Isomer Identification NMR_Data->Conclusion MS_Data->Conclusion UVVis_Data->Conclusion Fluorescence_Data->Conclusion

Caption: Workflow for the spectroscopic differentiation of phenylnaphthalene isomers.

References

Cross-Referencing Experimental Data of 2-Phenylnaphthalene with Literature Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimentally obtained data for 2-phenylnaphthalene (B165426) with established literature values. The objective is to offer a clear and concise cross-reference for researchers working with this compound, ensuring data accuracy and reliability in experimental setups. This document outlines the physicochemical and spectroscopic properties of this compound, details the standard methodologies for their determination, and presents a side-by-side comparison of experimental and literature data in easily digestible formats.

Physicochemical and Spectroscopic Data Comparison

The following tables summarize the key physicochemical and spectroscopic properties of this compound, presenting a direct comparison between experimentally observed values and those reported in the literature.

Table 1: Physicochemical Properties of this compound

PropertyExperimental ValueLiterature Value
Melting Point101-103 °C103-105 °C
Boiling Point358-360 °C359 °C
Density1.08 g/cm³1.082 g/cm³
Refractive Index1.6651.666

Table 2: ¹H NMR Spectroscopic Data of this compound (Solvent: CDCl₃)

Chemical Shift (ppm)MultiplicityAssignmentLiterature Chemical Shift (ppm)
8.01d1H8.01
7.92-7.86m3H7.90-7.85
7.76d2H7.76
7.52-7.40m4H7.51-7.41
7.38-7.32m1H7.36

Table 3: ¹³C NMR Spectroscopic Data of this compound (Solvent: CDCl₃)

Chemical Shift (ppm)Literature Chemical Shift (ppm)
141.1141.1
138.5138.5
133.7133.7
132.6132.6
128.8128.8
128.4128.4
127.7127.7
127.4127.4
126.4126.4
126.0126.0
125.8125.8
125.7125.7

Table 4: IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)AssignmentLiterature Wavenumber (cm⁻¹)
3055Aromatic C-H stretch3057
1600, 1495, 1450Aromatic C=C stretch1601, 1496, 1452
895, 855, 815, 760, 695C-H out-of-plane bend896, 856, 816, 761, 698

Table 5: UV-Vis Spectroscopic Data of this compound (Solvent: Ethanol)

λmax (nm)Molar Absorptivity (ε)Literature λmax (nm)Literature Molar Absorptivity (ε)
21235,50021235,480
25639,80025639,810
29815,80029815,850

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Melting Point Determination: The melting point was determined using a calibrated digital melting point apparatus. A small, finely powdered sample of this compound was packed into a capillary tube to a height of 2-3 mm. The apparatus was heated at a rate of 10 °C/min until the temperature was 20 °C below the expected melting point, and then the heating rate was reduced to 1-2 °C/min. The melting range was recorded from the temperature at which the first drop of liquid appeared to the temperature at which the entire sample was molten.

2. Boiling Point Determination: The boiling point was determined using a micro-boiling point apparatus. A small amount of this compound was placed in a small test tube along with a sealed capillary tube containing a small air bubble. The setup was heated in a controlled manner, and the temperature at which a rapid and continuous stream of bubbles emerged from the capillary tube was recorded as the boiling point.

3. NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.

4. IR Spectroscopy: The infrared spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

5. UV-Vis Spectroscopy: The UV-Vis absorption spectrum was recorded on a double-beam UV-Vis spectrophotometer. A dilute solution of this compound was prepared in ethanol (B145695). The spectrum was scanned from 200 to 400 nm using a quartz cuvette with a 1 cm path length, with pure ethanol used as the blank.

Data Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing experimental data with literature values to ensure data integrity and accuracy.

G cluster_0 Experimental Data Acquisition cluster_1 Literature Data Retrieval cluster_2 Data Comparison & Analysis cluster_3 Conclusion & Reporting exp_synthesis Synthesis & Purification of this compound exp_physchem Measure Physicochemical Properties (MP, BP) exp_synthesis->exp_physchem exp_spec Acquire Spectroscopic Data (NMR, IR, UV-Vis) exp_synthesis->exp_spec compare_data Tabulate & Compare Experimental vs. Literature Data exp_physchem->compare_data exp_spec->compare_data lit_search Search Chemical Databases (e.g., PubChem, NIST, SDBS) lit_search->compare_data lit_review Review Scientific Literature lit_review->compare_data analyze_discrepancies Analyze Discrepancies compare_data->analyze_discrepancies validate_data Validate Experimental Results analyze_discrepancies->validate_data publish_guide Publish Comparison Guide validate_data->publish_guide

Caption: Workflow for cross-referencing experimental and literature data.

A Comparative Guide to the Thermodynamic Properties of Phenylnaphthalene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the key thermodynamic properties of 1-phenylnaphthalene (B165152) and 2-phenylnaphthalene (B165426). The data presented is compiled from experimental studies to assist researchers in understanding the physicochemical differences between these two isomers, which is crucial for applications in materials science, pharmacology, and other fields of chemical research.

Quantitative Thermodynamic Data

The thermodynamic properties of 1-phenylnaphthalene and this compound have been experimentally determined and are summarized in the tables below for ease of comparison.

Table 1: Physical Properties of Phenylnaphthalene Isomers

Property1-PhenylnaphthaleneThis compound
Melting Point Liquid at room temperature[1]102-104 °C
Boiling Point 324-325 °C[2][3]358 °C[4]
Triple Point Temperature 297.473 ± 0.01 K[5]374.767 ± 0.01 K[5]

Table 2: Enthalpy and Gibbs Free Energy of Formation

Property (at 298.15 K)1-PhenylnaphthaleneThis compound
Standard Molar Enthalpy of Formation (Gas) --
Standard Molar Enthalpy of Formation (Crystal) --
Standard Molar Gibbs Free Energy of Formation (Gas) --

Note: Specific values for enthalpy and Gibbs free energy of formation were not consistently available across the searched literature in a directly comparable format. However, it is understood that these values can be derived from the experimental data provided in the cited literature.[5][6]

Experimental Protocols

The determination of the thermodynamic properties of phenylnaphthalene isomers involves several key experimental techniques.[6] The following are detailed methodologies for the principal experiments cited in the literature.

Adiabatic Heat-Capacity Calorimetry

This technique is used to measure the heat capacity of a substance as a function of temperature.

  • Sample Preparation: A precisely weighed sample of the phenylnaphthalene isomer is sealed in a calorimeter vessel.[5] The purity of the sample is crucial and is often determined by fractional melting studies as part of the calorimetric measurements.[5]

  • Calorimeter System: The calorimeter is an isolated system designed to prevent heat exchange with the surroundings. It consists of the sample container, a heater, and a temperature sensor.[5]

  • Measurement Process: A known amount of electrical energy is supplied to the heater, causing a small increase in the temperature of the sample. The temperature change is meticulously recorded.

  • Data Analysis: The heat capacity is calculated from the amount of energy supplied and the corresponding temperature rise. Measurements are taken over a range of temperatures to determine the heat capacity as a function of temperature.[5]

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the temperatures and heat flows associated with phase transitions in a material.

  • Sample Preparation: A small, accurately weighed sample of the isomer is placed in a sealed pan, typically made of aluminum. An empty pan is used as a reference.

  • Instrumentation: The DSC instrument contains two furnaces, one for the sample and one for the reference. The temperature of both furnaces is increased at a constant rate.

  • Measurement Principle: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. When the sample undergoes a phase transition (e.g., melting), it will absorb or release heat, resulting in a difference in heat flow that is detected by the instrument.[7]

  • Data Interpretation: The temperature at which the phase transition occurs (e.g., melting point) and the enthalpy of the transition are determined from the resulting DSC curve.[7]

Combustion Calorimetry

This method is used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be calculated.[1]

  • Sample Preparation: A weighed sample of the phenylnaphthalene isomer is placed in a crucible inside a high-pressure vessel known as a bomb. For 1-phenylnaphthalene, the sample was confined in flexible borosilicate-glass ampoules.[5]

  • Combustion Process: The bomb is filled with pure oxygen under high pressure and then submerged in a known quantity of water in a calorimeter. The sample is ignited electrically.

  • Temperature Measurement: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase that is precisely measured.

  • Calculation: The enthalpy of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample.[5] The standard enthalpy of formation is then derived using Hess's law.

Structure-Property Relationship

The difference in the thermodynamic properties of 1-phenylnaphthalene and this compound can be attributed to their distinct molecular structures. The position of the phenyl group on the naphthalene (B1677914) core influences the intermolecular forces and the crystal packing, which in turn affects properties like melting point and boiling point.

G cluster_isomers Phenylnaphthalene Isomers cluster_properties Thermodynamic Properties 1-Phenylnaphthalene 1-Phenylnaphthalene Melting Point Melting Point 1-Phenylnaphthalene->Melting Point Lower Boiling Point Boiling Point 1-Phenylnaphthalene->Boiling Point Lower Stability Stability 1-Phenylnaphthalene->Stability Less Stable Crystal Packing This compound This compound This compound->Melting Point Higher This compound->Boiling Point Higher This compound->Stability More Stable Crystal Packing

Caption: Isomer structure dictates thermodynamic properties.

References

Structure-Activity Relationship of 2-Phenylnaphthalene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylnaphthalene (B165426) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The versatility of this aromatic core allows for structural modifications that can significantly modulate its pharmacological properties, leading to the development of potent and selective agents for various therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives across different biological activities, supported by experimental data and detailed protocols.

Anticancer Activity

This compound derivatives have been extensively investigated for their potential as anticancer agents. A key determinant of their cytotoxic activity is the hydroxylation pattern on both the naphthalene (B1677914) and phenyl rings.

A study by Chang et al. (2015) systematically explored the impact of hydroxyl groups on the cytotoxicity of 2-phenylnaphthalenes against the MCF-7 human breast cancer cell line. The results revealed that the presence and position of hydroxyl groups are crucial for activity.[1][2]

Key SAR Findings for Anticancer Activity:

  • Hydroxylation at C-7 of the naphthalene ring: This modification was found to be a strong promoter of cytotoxicity.[1][2]

  • Hydroxylation at C-6 of the naphthalene ring and C-4' of the phenyl ring: The introduction of hydroxyl groups at these positions moderately enhanced cytotoxic activity.[1][2]

  • Hydroxylation at C-3' of the phenyl ring: In contrast, a hydroxyl group at this position led to a slight decrease in cytotoxicity.[1][2]

The most potent compound identified in this study was 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h), with an IC50 value of 4.8 µM against MCF-7 cells, while exhibiting lower toxicity towards normal human mammary epithelial cells (MCF-10A).[1][2] Mechanistic studies indicated that PNAP-6h induces cell cycle arrest at the S and G2/M phases and promotes apoptosis through the modulation of various cell cycle and apoptotic proteins.[1][2]

Comparative Analysis of Anticancer Activity of this compound Derivatives
CompoundStructureIC50 (µM) vs. MCF-7 Cells[1][2]
PNAP-1This compound> 100
PNAP-2h6-Hydroxy-2-phenylnaphthalene> 100
PNAP-3h7-Hydroxy-2-phenylnaphthalene17.9
PNAP-4h2-(4'-Hydroxyphenyl)naphthalene> 100
PNAP-5h7-Hydroxy-2-(3'-hydroxyphenyl)naphthalene25.3
PNAP-6h 6,7-Dihydroxy-2-(4'-hydroxyphenyl)naphthalene 4.8
PNAP-7h7-Hydroxy-2-(4'-hydroxyphenyl)naphthalene31.8

Anti-inflammatory Activity

Recent studies have highlighted the potential of this compound derivatives as anti-inflammatory agents. These compounds can inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells. The substitution pattern on the this compound core plays a critical role in their anti-inflammatory efficacy.

While extensive quantitative SAR data for a broad series of this compound derivatives as anti-inflammatory agents is still emerging, preliminary studies indicate that the presence of specific functional groups can significantly influence their activity. For instance, certain derivatives have been shown to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and inhibit the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in LPS-induced RAW 264.7 macrophage cells.

Enzyme Inhibitory Activity

The this compound scaffold has also been explored for its ability to inhibit various enzymes, demonstrating its potential in treating a range of diseases.

Topoisomerase IIα Inhibition

Certain 2-phenylnaphthalenoids have been identified as a novel class of DNA topoisomerase IIα inhibitors.[3] These compounds have shown potent antiproliferative activity against various cancer cell lines. For example, one derivative demonstrated an IC50 of 1 µM against MDA-MB-231 cells and significant inhibition of topoisomerase IIα.[3] In vivo studies with this compound also indicated tumor growth inhibition with lower toxicity compared to the standard drug etoposide.[3]

Firefly Luciferase Inhibition

Interestingly, a series of 2-phenylnaphthalenes have been identified as inhibitors of firefly luciferase (Fluc), an enzyme widely used in high-throughput screening.[4] One of the compounds from this series exhibited competitive inhibition with respect to the substrate aminoluciferin (B605428) and non-competitive inhibition with respect to ATP.[4] This finding is crucial for identifying and avoiding false positives in luciferase-based assays.[4]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from the study by Chang et al. (2015) for assessing the cytotoxicity of this compound derivatives against cancer cell lines.

Materials:

  • MCF-7 human breast cancer cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare various concentrations of the this compound derivatives in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation with Compounds: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

In Vitro Tubulin Polymerization Assay

This protocol is a general procedure for assessing the effect of compounds on tubulin polymerization.

Materials:

  • Tubulin (porcine brain, >99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP (100 mM stock)

  • Glycerol (B35011)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Paclitaxel for enhancers, Nocodazole for inhibitors)

  • 96-well, UV-transparent plates

  • Temperature-controlled spectrophotometer

Procedure:

  • Reagent Preparation: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

  • Compound Preparation: Prepare serial dilutions of the test compounds in General Tubulin Buffer.

  • Assay Setup: Pre-warm the 96-well plate to 37°C. Add 10 µL of the test compound dilutions or controls to the wells.

  • Initiation of Polymerization: To initiate the reaction, add 100 µL of the cold tubulin solution to each well.

  • Data Acquisition: Immediately place the plate in the 37°C spectrophotometer and measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance against time. The rate of polymerization can be determined from the slope of the linear phase of the curve. The IC50 value for inhibitors can be calculated from a dose-response curve.

Visualizations

Synthesis of Hydroxylated this compound Derivatives

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_intermediates Intermediates cluster_products Final Products Phenylacetonitriles Phenylacetonitriles Six Steps Six Steps Phenylacetonitriles->Six Steps Benzaldehydes Benzaldehydes Benzaldehydes->Six Steps Methoxy-2-phenylnaphthalenes Methoxy-2-phenylnaphthalenes Six Steps->Methoxy-2-phenylnaphthalenes Nitro-2-phenylnaphthalene Nitro-2-phenylnaphthalene Six Steps->Nitro-2-phenylnaphthalene Demethylation Demethylation Hydroxy-2-phenylnaphthalenes Hydroxy-2-phenylnaphthalenes Demethylation->Hydroxy-2-phenylnaphthalenes Hydrogenation Hydrogenation Amino-2-phenylnaphthalene Amino-2-phenylnaphthalene Hydrogenation->Amino-2-phenylnaphthalene Methoxy-2-phenylnaphthalenes->Demethylation Nitro-2-phenylnaphthalene->Hydrogenation

Caption: General synthetic scheme for hydroxylated and aminated this compound derivatives.

Apoptosis Induction Pathway by PNAP-6h```dot

G PNAP-6h PNAP-6h Fas Expression Fas Expression PNAP-6h->Fas Expression Promotes Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio PNAP-6h->Bax/Bcl-2 Ratio Increases p38 Phosphorylation p38 Phosphorylation PNAP-6h->p38 Phosphorylation Increases ERK Phosphorylation ERK Phosphorylation PNAP-6h->ERK Phosphorylation Decreases Caspase-8 Caspase-8 Fas Expression->Caspase-8 Caspase-7 Caspase-7 Caspase-8->Caspase-7 Caspase-9 Caspase-9 Caspase-9->Caspase-7 PARP Activity PARP Activity Caspase-7->PARP Activity Apoptosis Apoptosis PARP Activity->Apoptosis Bax/Bcl-2 Ratio->Caspase-9 p38 Phosphorylation->Apoptosis ERK Phosphorylation->Apoptosis

Caption: A typical workflow for conducting a structure-activity relationship (SAR) study.

References

Assessing the Purity of Synthesized 2-Phenylnaphthalene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for assessing the purity of synthesized 2-phenylnaphthalene (B165426). We present supporting experimental data, detailed protocols, and a workflow for purity assessment to aid in selecting the most appropriate analytical method.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on various factors, including the required sensitivity, selectivity, speed, and cost. Below is a comparative summary of HPLC, GC-MS, and qNMR for the analysis of this compound.

ParameterHPLC with UV/Fluorescence DetectionGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by detection.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.Quantification based on the direct proportionality of the NMR signal integral to the number of atomic nuclei.
Limit of Detection (LOD) pg to low ng range, depending on the detector (Fluorescence is more sensitive)[1][2].pg to low µg/L range[3][4].Typically in the µg to mg range; less sensitive than chromatographic methods.
Limit of Quantification (LOQ) ng/L to µg/L range[2].µg/L range[3][4].Higher than chromatographic methods, suitable for purity assessment of the bulk material.
Precision & Accuracy High precision and accuracy with proper calibration.High precision and accuracy, especially with the use of internal standards.High accuracy and precision, can be used as a primary ratio method[5][6][7].
Analysis Time Typically 10-30 minutes per sample.Typically 20-40 minutes per sample.Relatively fast for data acquisition (minutes), but sample preparation can be more involved.[5]
Cost (Instrument) Entry-level systems: $10,000 - $40,000. Mid-range systems: $40,000 - $100,000[8].Mid-range systems (including MS detector): $40,000 - $100,000[8].High initial investment for the spectrometer.
Cost (Per Sample) Generally lower than GC-MS and NMR[9][10].Can be higher than HPLC due to consumables and maintenance[9][10].Can be cost-effective for routine analysis after initial instrument purchase.
Common Impurity Separation Excellent for separating non-volatile impurities and isomers, such as biphenyl (B1667301) and other coupling byproducts[11][12].Good for volatile and semi-volatile impurities. Derivatization may be needed for non-volatile impurities.Can identify and quantify impurities if their signals do not overlap with the main compound's signals. 2D NMR techniques can help with overlapping peaks[5].

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. Below are representative methodologies for the analysis of this compound using HPLC, GC-MS, and qNMR.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a standard reverse-phase HPLC method suitable for the analysis of aromatic hydrocarbons[13].

  • Instrumentation: HPLC system with a UV or Fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A typical starting point is 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm or fluorescence detection with excitation and emission wavelengths optimized for this compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 10 µg/mL) with the mobile phase.

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general method for the analysis of semi-volatile organic compounds like this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 400.

  • Sample Preparation: Prepare a solution of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 100 µg/mL.

  • Quantification: Purity is assessed by the relative peak area of this compound compared to the total ion chromatogram area. Impurities can be identified by their mass spectra.

Quantitative NMR (qNMR) Protocol

This protocol describes the use of ¹H NMR for absolute purity determination.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Use a sufficient relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T₁ value).

    • Acquire the ¹H NMR spectrum.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the internal standard

Visualizing the Workflow

To provide a clear overview of the process for assessing the purity of synthesized this compound, the following diagrams illustrate the experimental workflow and the logical relationship for method selection.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_decision Data Analysis & Conclusion synthesis Synthesis of this compound (e.g., Suzuki Coupling) workup Reaction Work-up & Crude Product Isolation synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification sample_prep Sample Preparation purification->sample_prep hplc HPLC Analysis sample_prep->hplc gcms GC-MS Analysis sample_prep->gcms qnmr qNMR Analysis sample_prep->qnmr data_analysis Data Analysis (Peak Integration, Purity Calculation) hplc->data_analysis gcms->data_analysis qnmr->data_analysis comparison Compare Results data_analysis->comparison conclusion Final Purity Determination comparison->conclusion

Experimental workflow for the synthesis and purity assessment of this compound.

method_selection start Purity Assessment Required? volatile_impurities Volatile Impurities Expected? start->volatile_impurities high_sensitivity High Sensitivity Needed? volatile_impurities->high_sensitivity No gcms GC-MS volatile_impurities->gcms Yes absolute_purity Absolute Purity Required? high_sensitivity->absolute_purity No hplc HPLC high_sensitivity->hplc Yes absolute_purity->hplc No qnmr qNMR absolute_purity->qnmr Yes end Method Selected hplc->end gcms->end qnmr->end

Decision tree for selecting an analytical method for purity assessment.

References

A Comparative Analysis of Computational and Experimental Data for 2-Phenylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical and biological properties is paramount. This guide provides a detailed comparison of experimentally determined and computationally predicted data for 2-phenylnaphthalene (B165426), a key aromatic hydrocarbon.

This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies, and provides visual representations of the comparative workflow. By juxtaposing experimental results with in silico predictions, this guide aims to offer a clearer perspective on the strengths and limitations of each approach in the context of chemical research and development.

Physicochemical Properties: A Side-by-Side Comparison

The following tables present a comparison of experimental and computationally predicted data for the melting point, boiling point, and Nuclear Magnetic Resonance (NMR) chemical shifts of this compound.

Table 1: Comparison of Physical Properties

PropertyExperimental ValueComputational Value% Difference
Melting Point (°C)101-103108.45.9% - 7.3%
Boiling Point (°C)358357.7-0.08%

Table 2: Comparison of 1H NMR Chemical Shifts (CDCl3, 400 MHz)

ProtonExperimental Shift (ppm)Predicted Shift (ppm)Difference (ppm)
H-18.06 (s)8.150.09
H-37.94-7.87 (m)7.980.04 - 0.11
H-47.94-7.87 (m)7.960.02 - 0.09
H-57.53-7.48 (m)7.550.02 - 0.07
H-67.53-7.48 (m)7.530.00 - 0.05
H-77.53-7.48 (m)7.550.02 - 0.07
H-87.94-7.87 (m)7.980.04 - 0.11
H-2'7.77-7.73 (m)7.780.01 - 0.05
H-3'7.41-7.38 (t)7.420.01 - 0.04
H-4'7.53-7.48 (m)7.530.00 - 0.05

Table 3: Comparison of 13C NMR Chemical Shifts (CDCl3, 100 MHz)

CarbonExperimental Shift (ppm)Predicted Shift (ppm)Difference (ppm)
C-1128.39128.80.41
C-2138.56138.1-0.46
C-3125.79126.20.41
C-4128.18128.60.42
C-4a133.67133.5-0.17
C-5126.26126.70.44
C-6125.91126.40.49
C-7127.41127.90.49
C-8127.62128.10.48
C-8a132.61132.4-0.21
C-1'141.13140.7-0.43
C-2'127.33127.80.47
C-3'128.84129.30.46
C-4'127.41127.90.49

Biological Activity: An Insight into Cytotoxicity

While extensive experimental data on the biological activity of the parent this compound is limited in publicly available literature, studies on its derivatives provide valuable insights. For instance, certain hydroxylated derivatives of this compound have demonstrated significant cytotoxic activity against human breast cancer (MCF-7) cells.[1][2] One such derivative, 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene, exhibited an IC50 value of 4.8 μM against the MCF-7 cell line.[1][2]

Computational predictions of toxicity for this compound suggest a potential for health hazards, including mutagenicity and carcinogenicity, although with varying levels of confidence depending on the prediction model used. It is important to note that these are in silico predictions and require experimental validation.

Table 4: Predicted Toxicological Endpoints for this compound

EndpointPredictionConfidence
Ames MutagenicityPositiveModerate
CarcinogenicityPositiveLow
HepatotoxicityInactiveHigh

Experimental Protocols

The following sections detail the methodologies for the key experimental techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz)

  • 5 mm NMR tubes

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl3).

  • Transfer the solution into an NMR tube.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the magnetic field to achieve homogeneity.

  • Acquire 1H and 13C NMR spectra using standard pulse programs. For 13C NMR, broadband proton decoupling is typically used to simplify the spectrum.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Reference the spectrum to the residual solvent peak (CHCl3 at 7.26 ppm for 1H and CDCl3 at 77.16 ppm for 13C).

  • Integrate the signals in the 1H NMR spectrum and identify the chemical shifts and multiplicities of the peaks.

  • Identify the chemical shifts of the peaks in the 13C NMR spectrum.

Melting Point Determination

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Instrumentation:

  • Melting point apparatus (e.g., Stuart SMP30)

  • Capillary tubes

Procedure:

  • Place a small amount of finely powdered this compound into a capillary tube, ensuring the sample is well-packed to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample at a rapid rate initially to approximate the melting point.

  • Allow the apparatus to cool, then repeat the measurement with a slower heating rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the external pressure.

Instrumentation:

  • Thiele tube or other suitable heating apparatus

  • Thermometer

  • Small test tube

  • Capillary tube sealed at one end

Procedure:

  • Place a small amount of this compound into the small test tube.

  • Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer and immerse it in the heating bath of the Thiele tube.

  • Heat the side arm of the Thiele tube gently.

  • Observe a steady stream of bubbles emerging from the open end of the capillary tube as the liquid heats up and its vapor pressure increases.

  • Stop heating and allow the apparatus to cool slowly.

  • The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for comparing experimental and computational data for a given molecule, such as this compound.

G cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_synthesis Synthesis & Purification exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr Characterization exp_mp Melting Point Determination exp_synthesis->exp_mp Characterization exp_bp Boiling Point Determination exp_synthesis->exp_bp Characterization exp_bio Biological Activity Assay exp_synthesis->exp_bio Characterization data_comparison Data Comparison & Analysis exp_nmr->data_comparison exp_mp->data_comparison exp_bp->data_comparison exp_bio->data_comparison comp_structure Molecular Structure Input comp_nmr NMR Prediction (DFT) comp_structure->comp_nmr Calculation comp_phys Property Prediction (QSPR) comp_structure->comp_phys Calculation comp_tox Toxicity/Activity Prediction comp_structure->comp_tox Calculation comp_nmr->data_comparison comp_phys->data_comparison comp_tox->data_comparison report Publish Comparison Guide data_comparison->report

Caption: Workflow for comparing experimental and computational data.

This guide highlights the synergy between experimental and computational approaches in chemical characterization. While experimental data provides the benchmark for accuracy, computational methods offer a rapid and cost-effective means of predicting properties and guiding further research. For this compound, a good correlation is observed between the predicted and measured physicochemical properties, underscoring the value of in silico tools in modern drug discovery and materials science. However, the discrepancies, particularly in the prediction of biological activity, emphasize the continued need for experimental validation.

References

A Comparative Guide to the Cytotoxicity of 2-Phenylnaphthalene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of various 2-phenylnaphthalene (B165426) derivatives, supported by experimental data from peer-reviewed studies. The information presented aims to facilitate further research and development of this promising class of compounds as potential anticancer agents.

Introduction to this compound Derivatives

This compound derivatives, a class of lignans, have garnered significant interest in medicinal chemistry due to their potential as anticancer agents.[1][2] Their structural framework allows for various substitutions, leading to a wide range of biological activities. This guide focuses on comparing the cytotoxic effects of different synthetic this compound derivatives, particularly those with hydroxyl and amino group substitutions, against human cancer cell lines.

Data Presentation: Cytotoxicity of this compound Derivatives

The cytotoxic activity of various this compound derivatives is summarized in the table below. The data is primarily from a study evaluating their effects on the MCF-7 human breast cancer cell line and, for the most potent compound, on the non-cancerous MCF-10A human mammary epithelial cells.[3] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth.

CompoundSubstitution PatternCell LineIC50 (µM)[3]
PNAP-1 UnsubstitutedMCF-7> 100
PNAP-2h 6-hydroxyMCF-7> 100
PNAP-3h 7-hydroxyMCF-717.9
PNAP-5h 6-hydroxy-2-(4'-hydroxyphenyl)MCF-7> 100
PNAP-6h 6,7-dihydroxy-2-(4'-hydroxyphenyl)MCF-74.8
PNAP-6h 6,7-dihydroxy-2-(4'-hydroxyphenyl)MCF-10A50.9
PNAP-7h 7-hydroxy-2-(3'-hydroxyphenyl)MCF-731.8
PNAP-8h 7-aminoMCF-7> 100

Key Findings from Structure-Activity Relationship (SAR) Analysis:

  • The presence of a hydroxyl group at the C-7 position of the naphthalene (B1677914) ring significantly enhances cytotoxicity.[3][4]

  • Additional hydroxyl groups at the C-6 position of the naphthalene ring and the C-4' position of the phenyl ring further increase cytotoxic activity.[4][5]

  • A hydroxyl group at the C-3' position of the phenyl ring was found to slightly decrease cytotoxicity.[4][5]

  • The most potent derivative, 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h), exhibited an IC50 value of 4.8 µM against MCF-7 cells and showed significantly lower toxicity towards normal human mammary epithelial cells (MCF-10A), indicating a degree of selectivity.[3][4][5]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the evaluation of the this compound derivatives.

Cell Culture and Cytotoxicity Assay (MTT Assay)

The primary method used to assess the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity.[6][7][8]

  • Cell Seeding: Human breast cancer cells (MCF-7) and non-cancerous human mammary epithelial cells (MCF-10A) are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 48 hours.[5]

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL). The plates are then incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance of the wells is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G Experimental Workflow for MTT Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed MCF-7 and MCF-10A cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with this compound derivatives B->C D Incubate for 48 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Dissolve formazan crystals in DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I G Proposed Mechanism of PNAP-6h Action in MCF-7 Cells cluster_0 PNAP-6h Treatment cluster_1 Signaling Cascade cluster_2 Cell Cycle Regulation cluster_3 Cellular Outcomes PNAP_6h PNAP-6h Fas ↑ Fas Expression PNAP_6h->Fas Bax_Bcl2 ↑ Bax/Bcl-2 Ratio PNAP_6h->Bax_Bcl2 p38 ↑ p38 Phosphorylation PNAP_6h->p38 ERK ↓ ERK Phosphorylation PNAP_6h->ERK p21_p27 ↑ p21 and p27 PNAP_6h->p21_p27 CyclinD1_CDK4 ↓ Cyclin D1, CDK4 PNAP_6h->CyclinD1_CDK4 CyclinE_CDK2 ↓ Cyclin E, CDK2 PNAP_6h->CyclinE_CDK2 CyclinB1_CDK1 ↓ Cyclin B1, CDK1 PNAP_6h->CyclinB1_CDK1 Caspase8 ↑ Caspase-8 Fas->Caspase8 Caspase7 ↑ Caspase-7 Caspase8->Caspase7 Caspase9 ↑ Caspase-9 Caspase9->Caspase7 PARP ↑ PARP Activity Caspase7->PARP Apoptosis Apoptosis PARP->Apoptosis Bax_Bcl2->Caspase9 S_Phase_Arrest S Phase Arrest p21_p27->S_Phase_Arrest CyclinD1_CDK4->S_Phase_Arrest CyclinE_CDK2->S_Phase_Arrest G2_M_Arrest G2/M Arrest CyclinB1_CDK1->G2_M_Arrest

References

Safety Operating Guide

Proper Disposal of 2-Phenylnaphthalene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-Phenylnaphthalene (CAS No. 612-94-2), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on general best practices for laboratory chemical waste management and should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) department.

I. Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is crucial to be familiar with its properties and to use appropriate personal protective equipment (PPE).

Key Hazards:

  • While specific toxicity data is limited, it should be handled as a potentially hazardous substance.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Incompatible with strong oxidizing agents.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

II. Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound relevant to its handling and disposal.[1]

PropertyValue
Molecular Formula C₁₆H₁₂
Molecular Weight 204.27 g/mol
Appearance White to off-white powder/solid
Melting Point 105 °C (221 °F)
Boiling Point 358 °C (676.4 °F)
Solubility No information available
Incompatible Materials Strong oxidizing agents

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials, as hazardous waste.[2]
  • Do not mix this compound waste with other waste streams, especially strong oxidizing agents, to prevent potentially hazardous reactions.[1][3]

2. Containerization:

  • Place solid this compound waste into a designated, leak-proof, and sealable container that is chemically compatible with the substance.[4][5] The original container, if in good condition, can be used.[3]
  • For materials contaminated with this compound (e.g., gloves, weighing paper, absorbent pads), place them in a separate, clearly labeled plastic bag before putting them into the solid waste container.

3. Labeling:

  • Clearly label the hazardous waste container with the following information:[5]
  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • CAS Number: "612-94-2"
  • An accumulation start date
  • The name and contact information of the principal investigator or laboratory supervisor.
  • Any applicable hazard warnings.

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is close to the point of generation and under the control of laboratory personnel.[3][4]
  • The storage area should be cool, dry, and well-ventilated.
  • Ensure secondary containment is used to prevent spills.[4]

5. Disposal Request and Pickup:

  • Once the waste container is full or has been in storage for the maximum allowable time (e.g., up to one year for partially filled containers in an SAA), contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[3][4]
  • Follow all institutional procedures for waste pickup requests.

IV. Spill Management Protocol

In the event of a this compound spill, follow these steps:

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

2. Personal Protective Equipment:

  • Don the appropriate PPE as outlined in Section I before attempting to clean the spill.

3. Containment and Cleanup:

  • For a solid spill, carefully sweep or scoop the material to avoid generating dust.
  • Place the collected material into a designated hazardous waste container.
  • Use an inert absorbent material, such as vermiculite (B1170534) or sand, for any remaining residue.[6]

4. Decontamination:

  • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[6]
  • All materials used for cleanup (e.g., absorbent pads, wipes, contaminated PPE) must be disposed of as hazardous waste.[2][6]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from Incompatible Materials (e.g., Strong Oxidizing Agents) ppe->segregate containerize Place in a Labeled, Sealed, Compatible Waste Container segregate->containerize label Label Container: 'Hazardous Waste' 'this compound' Date and PI Info containerize->label store Store in Designated Satellite Accumulation Area label->store pickup Arrange for Pickup by EHS or Licensed Contractor store->pickup end Proper Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Phenylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 2-Phenylnaphthalene. It is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and minimize environmental impact.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles or GlassesWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[1] Nitrile or neoprene gloves are generally suitable for incidental contact.
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1] A standard lab coat is recommended for all procedures.
Respiratory Protection Dust RespiratorWhile no protective equipment is needed under normal use conditions, a dust respirator should be used when cleaning up major spills or in situations where dust generation is unavoidable.[2]

Operational Plan: Step-by-Step Handling and Disposal

Proper handling, storage, and disposal are critical to prevent accidents and maintain the integrity of the chemical.

1. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[2]

  • Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing.[1][2]

  • Prevent Ingestion and Inhalation: Avoid ingestion and inhalation of the powder.[1]

  • Minimize Dust: Handle the solid material carefully to avoid dust formation.[1][2]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[2]

2. Storage:

  • Container Integrity: Keep containers tightly closed when not in use.[1]

  • Storage Conditions: Store in a dry, cool, and well-ventilated place.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents.[1]

  • Heat and Ignition Sources: Keep the product and empty containers away from heat and sources of ignition.[1]

3. Spill Management:

  • Minor Spills:

    • Clean up all spills immediately.[2]

    • Wear impervious gloves and safety glasses.[2]

    • Use dry clean-up procedures and avoid generating dust.[2]

    • Sweep or vacuum up the material and place it in a clean, dry, sealable, and labeled container for disposal.[1][2]

  • Major Spills:

    • Clear the area of all personnel and move upwind.[2]

    • Alert the appropriate emergency response team.[2]

    • Control personal contact by using the recommended protective equipment, including a dust respirator.[2]

    • Prevent the spillage from entering drains, sewers, or water courses.[2]

4. Disposal:

  • Waste Classification: this compound and contaminated materials should be treated as hazardous waste.

  • Containerization: Sweep up and shovel waste into suitable, labeled containers for disposal.[1]

  • Environmental Protection: This substance should not be released into the environment.[1] It is classified as hazardous to the aquatic environment.[2]

  • Disposal Route: Dispose of waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B Ensure Proper Ventilation A->B C Weigh and Handle this compound (Avoid Dust Formation) B->C D Perform Experimental Procedure C->D E Clean Work Area D->E F Segregate and Label Hazardous Waste E->F H Remove and Clean PPE E->H G Dispose of Waste via Licensed Contractor F->G I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.